molecular formula C9H8F3NO3 B1608105 Methyl 6-(2,2,2-trifluoroethoxy)nicotinate CAS No. 287979-27-5

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Cat. No.: B1608105
CAS No.: 287979-27-5
M. Wt: 235.16 g/mol
InChI Key: JJRKMEKLZZJTEU-UHFFFAOYSA-N
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Description

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a useful research compound. Its molecular formula is C9H8F3NO3 and its molecular weight is 235.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(2,2,2-trifluoroethoxy)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(2,2,2-trifluoroethoxy)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-3-7(13-4-6)16-5-9(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRKMEKLZZJTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369428
Record name methyl 6-(2,2,2-trifluoroethoxy)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287979-27-5
Record name methyl 6-(2,2,2-trifluoroethoxy)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a trifluoroethoxy group on a pyridine core, imparts unique electronic and lipophilic properties that are highly sought after in modern drug discovery. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable building block, intended for researchers, scientists, and professionals in drug development. The content herein is grounded in established chemical principles and supported by field-proven insights to ensure technical accuracy and practical applicability.

Retrosynthetic Analysis and Proposed Pathway

The synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages commercially available starting materials and proceeds under well-controlled and scalable conditions.

The core disconnection of the target molecule is at the ether linkage, suggesting a reaction between a halogenated nicotinate ester and 2,2,2-trifluoroethanol. Specifically, Methyl 6-chloronicotinate serves as an excellent electrophilic precursor due to the electron-withdrawing nature of the pyridine nitrogen and the ester group, which activate the 6-position towards nucleophilic attack.

The proposed forward synthesis is a variation of the Williamson ether synthesis, adapted for an aromatic system.[1][2][3][4]

Reaction Mechanism and Rationale

The key transformation in this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.[5][6][7][8] Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions on electron-deficient aromatic rings, such as halopyridines, proceed via a distinct addition-elimination mechanism.[5][6][7]

Step 1: Formation of the Alkoxide Nucleophile

2,2,2-Trifluoroethanol is deprotonated by a strong base, such as sodium hydride (NaH), to form the highly nucleophilic 2,2,2-trifluoroethoxide anion. The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions.

Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex

The trifluoroethoxide anion attacks the electron-deficient carbon atom at the 6-position of the Methyl 6-chloronicotinate ring. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing pyridine nitrogen and the ester group.

Step 3: Elimination of the Leaving Group

The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the final product, Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

The choice of a chloro-substituted pyridine is strategic. While fluorine can sometimes be a better leaving group in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the substitution site, chlorine is a sufficiently good leaving group for this transformation and Methyl 6-chloronicotinate is a readily available starting material.[5][9][10][11]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl 6-chloronicotinate73781-91-6C₇H₆ClNO₂171.58
2,2,2-Trifluoroethanol75-89-8C₂H₃F₃O100.04
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Ethyl Acetate141-78-6C₄H₈O₂88.11
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution144-55-8NaHCO₃84.01
Brine (Saturated aqueous NaCl solution)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil.

  • Solvent and Alcohol Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.

  • Addition of Methyl 6-chloronicotinate: Dissolve Methyl 6-chloronicotinate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a pure solid.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methyl 6-chloronicotinate Methyl 6-chloronicotinate SNAr Reaction SNAr Reaction Methyl 6-chloronicotinate->SNAr Reaction 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->SNAr Reaction  + NaH, DMF Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Methyl 6-(2,2,2-trifluoroethoxy)nicotinate SNAr Reaction->Methyl 6-(2,2,2-trifluoroethoxy)nicotinate caption Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Caption: A simplified workflow for the synthesis of the target molecule.

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental procedure.

Experimental_Workflow Start Start Reaction Setup Reaction Setup (NaH in DMF under N2) Start->Reaction Setup Alkoxide Formation Alkoxide Formation (Add Trifluoroethanol at 0°C) Reaction Setup->Alkoxide Formation Substrate Addition Substrate Addition (Add Methyl 6-chloronicotinate) Alkoxide Formation->Substrate Addition Heating and Monitoring Heating and Monitoring (80-100°C, TLC) Substrate Addition->Heating and Monitoring Work-up Work-up (Quench, Extract) Heating and Monitoring->Work-up Purification Purification (Column Chromatography) Work-up->Purification Final Product Final Product Purification->Final Product caption Step-by-step experimental workflow.

Caption: A flowchart of the laboratory procedure.

Conclusion

The synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate via a nucleophilic aromatic substitution reaction is a robust and efficient method for producing this valuable pharmaceutical intermediate. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can reliably obtain high yields of the desired product. This guide provides the necessary theoretical and practical framework to successfully implement this synthesis in a laboratory setting.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Benchchem. (n.d.). Application Notes and Protocols: The Utility of Methyl 6-methylnicotinate as a Versatile Pharmaceutical Intermediate.
  • Fluorine Notes. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes.
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate.
  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • WIPO Patentscope. (n.d.). 114437025 Racemic 6-methyl nicotine as well as preparation method and application thereof.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • YouTube. (2024). Aromatic Nucleophilic Substitution Reaction | NEET 2025 Chemistry | Class 11.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • NIST WebBook. (n.d.). Methyl 6-chloronicotinate.
  • ChemicalBook. (n.d.). Methyl 6-chloronicotinate | 73781-91-6.
  • ChemScene. (n.d.). 73781-91-6 | Methyl 6-chloronicotinate.
  • PubChem. (n.d.). Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931.

Sources

An In-depth Technical Guide to Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: Synthesis, Predicted Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is not extensively available in public literature, indicating its status as a novel or specialized chemical entity. This guide is therefore constructed based on established principles of organic chemistry, data from analogous structures, and the known properties of its constituent precursors. It serves as an expert-level predictive overview for researchers and drug development professionals.

Introduction: A Novel Scaffold for Medicinal Chemistry

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate represents an intriguing molecular scaffold that combines two key pharmacophores: the nicotinate ester and the 2,2,2-trifluoroethoxy group. Nicotinate esters are known for their biological activities, including vasodilatory effects, and often serve as prodrugs to enhance the delivery of nicotinic acid (Niacin, Vitamin B3)[1][2]. The trifluoroethoxy moiety is a privileged functional group in modern drug discovery. Its incorporation into a molecule can significantly enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and modulate binding affinity to biological targets through its unique electronic properties[3][4].

This guide provides a comprehensive technical overview of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, proposing a robust synthetic pathway, predicting its core physicochemical and spectroscopic properties, and discussing its potential applications, particularly within the field of drug development.

Proposed Synthesis and Mechanistic Rationale

The most chemically sound and efficient route to Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of electron-withdrawing groups.

Mechanistic Causality

The pyridine ring is naturally electron-deficient. The nitrogen atom and the methyl ester group at the 3-position withdraw electron density from the ring, making the carbon atoms at the 2, 4, and 6-positions susceptible to nucleophilic attack. In the chosen precursor, Methyl 6-chloronicotinate, the chlorine atom at the 6-position serves as a good leaving group.

The reaction proceeds via an addition-elimination mechanism[5][6].

  • Nucleophilic Attack: The 2,2,2-trifluoroethoxide ion, a potent nucleophile generated by deprotonating 2,2,2-trifluoroethanol with a strong base, attacks the electron-deficient C6 carbon of Methyl 6-chloronicotinate. This disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electronegative nitrogen atom of the pyridine ring.

  • Elimination & Aromatization: The intermediate collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the pyridine ring to yield the final product.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • Methyl 6-chloronicotinate (CAS: 73781-91-6)

  • 2,2,2-Trifluoroethanol (CAS: 75-89-8)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Alkoxide Formation: Cool the DMF to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent.

  • Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via the dropping funnel to the NaH suspension. Causality: The strong base (hydride) deprotonates the alcohol to form the sodium 2,2,2-trifluoroethoxide nucleophile in situ. This is an exothermic reaction and slow addition is critical to control hydrogen gas evolution and temperature.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • SNAr Reaction: Dissolve Methyl 6-chloronicotinate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine. Causality: The washing steps remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a pure compound.

Synthesis Workflow Diagram

G cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: SNAr Reaction cluster_purification Step 3: Workup & Purification TFE 2,2,2-Trifluoroethanol Alkoxide Sodium 2,2,2-trifluoroethoxide TFE->Alkoxide in DMF, 0 °C NaH Sodium Hydride (Base) NaH->Alkoxide Chloronicotinate Methyl 6-chloronicotinate Alkoxide->Chloronicotinate Product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Chloronicotinate->Product DMF, 60-70 °C Workup Aqueous Workup (EtOAc, NaHCO₃) Product->Workup Purify Column Chromatography Workup->Purify Final_Product Pure Product Purify->Final_Product

Caption: Proposed synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Predicted Physicochemical Properties

The properties of the target compound are predicted based on its structure and the known data of its precursors, Methyl 6-chloronicotinate and 2,2,2-trifluoroethanol[7][8].

PropertyPredicted ValueRationale / Reference
Molecular Formula C₉H₈F₃NO₃Derived from structural combination of precursors.
Molecular Weight 235.16 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solid or viscous oilSimilar substituted nicotinates are often solids. Precursor is a white solid.
Melting Point > 40 °CExpected to be higher than related non-fluorinated analogs due to stronger intermolecular forces.
Boiling Point > 250 °C (at 760 mmHg)Significantly higher than precursors due to increased molecular weight and polarity.
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH, Acetone). Sparingly soluble in water.The trifluoroethoxy group increases lipophilicity, while the ester and pyridine nitrogen provide some polarity.
LogP (o/w) ~2.0 - 2.5The trifluoroethoxy group will increase lipophilicity compared to a methoxy or ethoxy analog[4].

Anticipated Spectroscopic Analysis

The structural confirmation of the synthesized compound would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR:

    • Aromatic Region (δ 7.5-9.0 ppm): Three distinct signals corresponding to the protons at the C2, C4, and C5 positions of the pyridine ring. The proton at C2 will likely be the most downfield (highest ppm).

    • Alkoxy Region (δ 4.8-5.0 ppm): A quartet (q) for the two methylene protons (-OCH₂ CF₃), with coupling to the three fluorine atoms (³JHF ≈ 8-9 Hz).

    • Ester Region (δ 3.9-4.0 ppm): A singlet (s) for the three methyl protons of the ester group (-COOCH₃).

  • ¹³C NMR:

    • Carbonyl Carbon: δ ~165 ppm.

    • Aromatic Carbons: 5 signals in the range of δ 110-165 ppm.

    • Methylene Carbon (-OCH₂CF₃): δ ~65-70 ppm (quartet, ²JCF).

    • Methyl Carbon (-OCH₃): δ ~53 ppm.

    • Trifluoromethyl Carbon (-CF₃): δ ~124 ppm (quartet, ¹JCF).

  • ¹⁹F NMR:

    • A single signal, a triplet (t), corresponding to the -CF₃ group, with coupling to the two adjacent methylene protons (³JHF ≈ 8-9 Hz).

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ester): Strong absorption around 1720-1730 cm⁻¹.

    • C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

    • C-O-C Stretch (Ether): Absorption around 1280 cm⁻¹ and 1070 cm⁻¹.

    • Aromatic C=C and C=N Stretches: Absorptions in the 1550-1600 cm⁻¹ range.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): Expected at m/z = 235.

    • Key Fragments: Loss of -OCH₃ (m/z = 204), loss of -COOCH₃ (m/z = 176), and fragmentation of the trifluoroethoxy side chain.

Reactivity, Stability, and Potential Applications

Reactivity and Stability

The molecule is expected to be reasonably stable under standard laboratory conditions. The C(aryl)-O ether bond formed is robust. The primary site of reactivity would be the methyl ester, which is susceptible to:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(2,2,2-trifluoroethoxy)nicotinic acid, under either acidic or basic conditions. This functionality can be exploited for prodrug strategies or for further synthetic modifications.

  • Aminolysis/Amidation: Reaction with amines can convert the ester into the corresponding amides, providing a route to a diverse library of compounds.

Applications in Drug Discovery and Agrochemicals

The unique combination of the nicotinate core and the trifluoroethoxy group suggests significant potential in life sciences research.

  • Medicinal Chemistry: The introduction of the trifluoroethoxy group is a well-established strategy to enhance drug properties[9][10]. It can increase metabolic stability by blocking para-hydroxylation if applied to a phenyl ring, and its lipophilicity can improve membrane permeability and blood-brain barrier penetration[4]. Nicotinate esters themselves possess pharmacological activity, such as vasodilation, which could be synergistically modulated[11]. The compound could be investigated as a novel agent targeting CNS disorders, inflammatory conditions, or cardiovascular diseases.

  • Agrochemicals: Many successful pesticides and herbicides incorporate fluorinated groups and heterocyclic scaffolds. The trifluoroethoxy group can enhance the efficacy and soil half-life of active compounds.

Safety and Handling

An official Safety Data Sheet (SDS) for the title compound is not available. Therefore, a risk assessment must be based on the known hazards of the precursors.

  • Methyl 6-chloronicotinate: Is known to cause serious eye irritation and may cause an allergic skin reaction[8][12].

  • 2,2,2-Trifluoroethanol: Is a flammable liquid and is toxic if swallowed or inhaled. It causes serious eye damage and may damage fertility or the unborn child[13][14][15][16].

Recommended Precautions:

  • Personal Protective Equipment (PPE): Handle only with appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust/vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

This guide provides a foundational, predictive framework for understanding and working with Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. Experimental validation of these properties is essential for any practical application.

References

  • 2,2,2-Trifluoroethanol MSDS. (2005, October 10). ScienceLab.com. [Link]

  • Safety Data Sheet: 2,2,2-Trifluoroethanol. Carl ROTH. [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed. [Link]

  • Methyl 6-chloronicotinate Safety Data Sheet. Alfa Aesar. [Link]

  • Synthetic method of 6-methyl nicotine.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]

  • ETHYL NICOTINATE. Ataman Kimya. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Methyl 6-chloropyridine-3-carboxylate. PubChem. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. [Link]

  • Safety Data Sheet - 2,2,2-Trifluoroethanol. DC Fine Chemicals. [Link]

  • Menthyl nicotinate. Wikipedia. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ResearchGate. [Link]

  • Methyl 6-methylnicotinate Safety Data Sheet. DC Fine Chemicals. [Link]

  • The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • 2,2,2-Trifluoroethanol, for synthesis. Carl ROTH. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Ethanol, 2,2,2-trifluoro-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (CAS 287979-27-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a trifluoroethoxy group, impart distinct physicochemical properties that are advantageous for the development of novel therapeutic agents. The trifluoroethoxy moiety can enhance metabolic stability, improve binding affinity, and increase the lipophilicity of parent molecules, making this compound a valuable building block in the synthesis of complex pharmaceutical intermediates.

This technical guide provides a comprehensive overview of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, including its chemical properties, a proposed synthesis protocol based on established chemical principles, and its potential applications in drug development.

Chemical Properties and Structure

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is characterized by the presence of a pyridine ring substituted with a methyl ester at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position.

PropertyValueSource
CAS Number 287979-27-5Commercially available
Molecular Formula C9H8F3NO3Calculated
Molecular Weight 235.16 g/mol Calculated
IUPAC Name Methyl 6-(2,2,2-trifluoroethoxy)nicotinateStandard nomenclature

The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyridine ring, affecting its reactivity and interaction with biological targets.

Synthesis and Reaction Mechanisms

A common and effective precursor for this reaction is Methyl 6-chloronicotinate.[1][2][3][4][5] The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is facilitated by the electron-deficient nature of the pyridine ring, particularly with an electron-withdrawing group such as the methyl ester at the 3-position.

The proposed synthesis is outlined below:

Synthesis_of_Methyl_6-(2,2,2-trifluoroethoxy)nicotinate reactant1 Methyl 6-chloronicotinate product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate reactant1->product reactant2 2,2,2-Trifluoroethanol intermediate Sodium 2,2,2-trifluoroethoxide reactant2->intermediate + NaH base Sodium Hydride (NaH) base->intermediate solvent Anhydrous DMF solvent->product intermediate->product + Methyl 6-chloronicotinate in DMF caption Proposed Synthesis Pathway

Caption: Proposed synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Experimental Protocol (Proposed)

This protocol is a self-validating system based on established methodologies for similar transformations.

Materials:

  • Methyl 6-chloronicotinate

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) to the stirred solvent.

  • Formation of the Nucleophile: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2,2-trifluoroethoxide.

  • Nucleophilic Aromatic Substitution: Dissolve Methyl 6-chloronicotinate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Reactivity and Stability

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is expected to be a stable compound under standard laboratory conditions. The trifluoroethoxy group is generally resistant to metabolic degradation, which is a key feature for its use in drug design.

The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 6-(2,2,2-trifluoroethoxy)nicotinic acid. This carboxylic acid can then be used for further derivatization, such as amide bond formation.

Applications in Drug Development

The incorporation of the 6-(2,2,2-trifluoroethoxy)pyridine moiety into drug candidates can offer several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethoxy group resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile of a drug.

  • Modulation of Physicochemical Properties: The trifluoroethoxy group can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

  • Enhanced Target Binding: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity.

While specific examples of marketed drugs containing the Methyl 6-(2,2,2-trifluoroethoxy)nicotinate scaffold are not prominent, the broader class of fluorinated pyridines is widely utilized in pharmaceuticals. For instance, derivatives of nicotinic acid are used in various therapeutic areas.[6]

Safety and Handling

Based on available safety data for related compounds, Methyl 6-(2,2,2-trifluoroethoxy)nicotinate should be handled with appropriate precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique combination of a pyridine core and a trifluoroethoxy group offers significant potential for enhancing the drug-like properties of molecules. The proposed synthesis provides a reliable pathway for accessing this important intermediate, enabling further exploration of its utility in drug discovery and development programs. As research into fluorinated organic compounds continues to expand, the importance of intermediates like Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is set to grow.

References

  • PubMed. Methyl 6-chloro-nicotinate. Available at: [Link].

  • National Center for Biotechnology Information. Nicotinic acid. PubChem Compound Summary for CID 938. Available at: [Link].

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A-Z Guide to Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoroethoxy group can substantially alter the physicochemical properties of parent molecules, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2][3] This technical guide provides an in-depth analysis of this compound, detailing a robust synthetic protocol, comprehensive structural elucidation through spectroscopic methods, and a discussion of its role as a versatile building block in the development of advanced pharmaceutical agents.

Introduction: The Strategic Role of Fluorination in Drug Design

The pyridine ring is a foundational scaffold in a multitude of biologically active compounds.[1][4] Its functionalization allows medicinal chemists to meticulously modulate the properties of drug candidates. A key strategy in modern drug discovery is the introduction of fluorine-containing moieties, such as the trifluoroethoxy group, into these scaffolds.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group and its ability to increase lipophilicity can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate serves as a critical intermediate, providing a pre-functionalized, fluorinated pyridine core for constructing more complex molecular architectures.[1] Its utility lies in the convergence of the desirable electronic properties of the trifluoroethoxy group and the versatile reactivity of the pyridine-3-carboxylate system.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a readily available starting material, Methyl 6-chloronicotinate, and reacts it with 2,2,2-trifluoroethanol.

Causality in Experimental Design

The choice of a strong base is critical for the success of this reaction. 2,2,2-trifluoroethanol is not sufficiently nucleophilic on its own to displace the chloride from the electron-deficient pyridine ring. A base, such as sodium hydride (NaH), is required to deprotonate the alcohol, forming the much more potent nucleophile, sodium 2,2,2-trifluoroethoxide. Anhydrous conditions are paramount, as NaH reacts violently with water, and the presence of water would quench the reactive alkoxide. A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the ionic reaction mechanism without interfering with the strong base.

Experimental Protocol: Synthesis

A detailed, self-validating protocol for the synthesis is provided below.

Materials:

  • Methyl 6-chloronicotinate (1.0 eq)

  • 2,2,2-Trifluoroethanol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous THF.

  • Carefully add the sodium hydride (60% dispersion) to the THF and cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add 2,2,2-trifluoroethanol dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

  • In a separate flask, dissolve Methyl 6-chloronicotinate in anhydrous THF.

  • Transfer the Methyl 6-chloronicotinate solution to the alkoxide solution via cannula or dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction SNAr Reaction cluster_workup Workup & Purification NaH Sodium Hydride (NaH) Alkoxide Sodium 2,2,2-trifluoroethoxide NaH->Alkoxide TFE 2,2,2-Trifluoroethanol TFE->Alkoxide StartMat Methyl 6-chloronicotinate (in THF) Product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Alkoxide->Product StartMat->Product Nucleophilic Attack 0°C to RT, 12-18h Quench Quench (aq. NH4Cl) Product->Quench Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct Application_Workflow A Methyl 6-(2,2,2-trifluoroethoxy)nicotinate B Hydrolysis (e.g., LiOH, H2O/THF) A->B C 6-(2,2,2-Trifluoroethoxy)nicotinic Acid B->C D Amide Coupling (e.g., HATU, DIPEA) C->D E Target Molecule (e.g., Kinase Inhibitor) D->E F Biological Screening (In vitro / In vivo assays) E->F G Lead Compound F->G

Caption: General application workflow in medicinal chemistry.

First, the methyl ester is typically hydrolyzed to the corresponding carboxylic acid. This acid is then activated and coupled with various amines to form a diverse library of amide derivatives. These final compounds are then screened for biological activity against specific targets.

Conclusion

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a strategically important intermediate for the pharmaceutical industry. Its synthesis is straightforward, and its structure provides a unique combination of a versatile pyridine core and the beneficial properties of a trifluoroethoxy moiety. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their discovery programs.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025-02-05). PubMed.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). ResearchGate.
  • Methyl 6-chloronicotinate. (n.d.). ChemScene.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.

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A Comprehensive Spectroscopic Guide to Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: In the landscape of pharmaceutical research and drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. The incorporation of a trifluoroethoxy group can substantially modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific rationale for data interpretation and acquisition, thereby ensuring scientific integrity and practical utility.

Molecular Structure and Key Identifiers

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

  • IUPAC Name: Methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate

  • Molecular Formula: C₉H₈F₃NO₃

  • Molecular Weight: 249.16 g/mol

  • Chemical Structure:

    
    (A representative image would be placed here)
    

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For a fluorinated compound like Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments and their connectivity. The electron-withdrawing nature of the trifluoroethoxy group and the ester moiety, combined with the electronic effects of the pyridine ring, results in a well-resolved spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.9 - 9.1d~2.01HH-2 (Pyridine)
~8.1 - 8.3dd~8.5, 2.01HH-4 (Pyridine)
~6.8 - 7.0d~8.51HH-5 (Pyridine)
~4.7 - 4.9q~8.02H-OCH₂CF₃
~3.9 - 4.0s-3H-COOCH₃

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-4, H-5): The protons on the pyridine ring are deshielded due to the ring's aromaticity and the presence of the electronegative nitrogen atom. H-2 is the most deshielded, appearing as a doublet due to coupling with H-4, because of its proximity to both the nitrogen and the ester group. H-4 shows a doublet of doublets, coupling to both H-2 and H-5. H-5 is the most upfield of the aromatic protons and appears as a doublet from coupling to H-4.

  • Trifluoroethoxy Protons (-OCH₂CF₃): The methylene protons of the trifluoroethoxy group are significantly deshielded by the adjacent oxygen and the three fluorine atoms. They appear as a quartet due to coupling with the three equivalent fluorine atoms on the adjacent carbon.

  • Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group are in a relatively shielded environment and appear as a sharp singlet, as there are no adjacent protons to couple with.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~162C-6 (Pyridine)Attached to the electronegative oxygen of the ether, causing significant deshielding.
~153C-2 (Pyridine)Deshielded by the adjacent nitrogen atom.
~138C-4 (Pyridine)Aromatic carbon deshielded by the ring current.
~123 (q, J ≈ 277 Hz)-CF₃The carbon is split into a quartet by the three attached fluorine atoms with a large coupling constant.
~118C-3 (Pyridine)The carbon atom to which the ester group is attached.
~112C-5 (Pyridine)Aromatic carbon shielded relative to the other ring carbons.
~65 (q, J ≈ 37 Hz)-OCH₂-The carbon is deshielded by the adjacent oxygen and split into a quartet by the three fluorine atoms.
~52-OCH₃Typical chemical shift for a methyl ester carbon.
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is a critical tool.[1] It is highly sensitive and provides direct information about the fluorine environments.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -74t~8.0-CF₃

Interpretation: The three fluorine atoms are chemically equivalent and will therefore produce a single signal. This signal is split into a triplet by the two adjacent protons of the methylene group (-OCH₂-). The chemical shift is characteristic of a CF₃ group attached to an ethoxy moiety.[2]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][3]

  • Instrument Setup (e.g., 500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum, typically with proton decoupling to simplify the spectrum, or proton-coupled to observe the triplet splitting pattern.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and measure chemical shifts and coupling constants.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent + TMS Acq Acquire FID (1H, 13C, 19F) Prep->Acq Insert into Spectrometer Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Analysis Chemical Shift, Integration, Coupling Constant Analysis Proc->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000MediumC-H StretchAromatic (Pyridine)
~2960MediumC-H StretchAliphatic (-OCH₃, -OCH₂)
~1725-1735StrongC=O Stretchα,β-Unsaturated Ester
~1600, ~1470MediumC=C & C=N StretchAromatic Ring (Pyridine)
~1300-1100StrongC-F StretchTrifluoromethyl (-CF₃)
~1250StrongC-O StretchEster & Ether

Interpretation: The IR spectrum is dominated by several key features. A very strong absorption around 1730 cm⁻¹ is definitive for the ester carbonyl (C=O) group.[5] The presence of multiple strong bands in the 1300-1100 cm⁻¹ region is characteristic of C-F stretching vibrations. Strong C-O stretching bands for both the ester and the ether linkages will be visible around 1250 cm⁻¹. Finally, aromatic C-H and C=C stretching vibrations confirm the presence of the pyridine ring.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate directly onto the ATR crystal.

  • Data Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Diagram: IR Functional Group Correlation

IR_Correlation cluster_groups Functional Groups cluster_regions IR Absorption Regions (cm⁻¹) Molecule Methyl 6-(2,2,2-trifluoroethoxy)nicotinate C_O C=O (Ester) Molecule->C_O C_F C-F (-CF3) Molecule->C_F C_O_C C-O (Ether/Ester) Molecule->C_O_C Aromatic Aromatic Ring Molecule->Aromatic Region_CO ~1730 C_O->Region_CO Region_CF ~1300-1100 C_F->Region_CF Region_COC ~1250 C_O_C->Region_COC Region_Aro ~1600, 3050 Aromatic->Region_Aro

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z 249. The presence of this peak confirms the molecular weight of the compound.

  • Key Fragments:

    • m/z 218: [M - OCH₃]⁺ - Loss of the methoxy radical from the ester.

    • m/z 190: [M - COOCH₃]⁺ - Loss of the carbomethoxy radical.

    • m/z 150: [M - OCH₂CF₃]⁺ - Cleavage of the ether bond, loss of the trifluoroethoxy radical.

    • m/z 120: [m/z 150 - OCH₂]⁺ or [m/z 218 - CF₃ - O] - A common fragment in nicotinate esters.[6]

Trustworthiness through High Resolution MS (HRMS): For unambiguous confirmation, HRMS is employed. It can measure m/z to several decimal places, allowing for the calculation of the elemental composition. For C₉H₈F₃NO₃, the expected exact mass would be 249.0456, distinguishing it from other potential isobaric compounds.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • The GC oven temperature is ramped (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and column interaction.

  • MS Method:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using electron ionization at 70 eV).

    • The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: The resulting total ion chromatogram (TIC) shows peaks for each separated component, and the mass spectrum for each peak can be examined to identify the compound and its fragments.

Diagram: Predicted MS Fragmentation Pathway

MS_Fragmentation cluster_frags Key Fragments M [C₉H₈F₃NO₃]⁺ m/z 249 (Molecular Ion) F1 [M - OCH₃]⁺ m/z 218 M->F1 - •OCH₃ F2 [M - OCH₂CF₃]⁺ m/z 150 M->F2 - •OCH₂CF₃ F3 [m/z 150 - CO]⁺ m/z 122 F2->F3 - CO

Caption: A simplified predicted fragmentation pathway for the title compound.

Conclusion

The comprehensive spectroscopic characterization of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate through NMR, IR, and MS provides a self-validating system for its unambiguous identification and quality assessment. The ¹H, ¹³C, and ¹⁹F NMR spectra collaboratively define the complete carbon-hydrogen-fluorine framework. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the ester carbonyl and trifluoromethyl moieties. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-faceted approach ensures the highest degree of scientific rigor, which is indispensable for advancing compounds through the drug discovery and development pipeline.

References

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

  • Kumar, S., et al. (n.d.). Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy)-[5][6][7]triazine (TriTFET). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Nicotinate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl nicotinate. In NIST Chemistry WebBook. Retrieved from [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 939-943. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylnicotinate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Zapevalov, A. Y., et al. (2018). NMR spectroscopy of products based on tetrafluoroethylene oxide. Fluorine Notes, 117(2). Retrieved from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1622. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

  • I. G. T., et al. (2011). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeletons. Revista de Chimie, 62(1), 86-91. Retrieved from [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 69-76. Retrieved from [Link]

  • Tugarinov, V., & Clore, G. M. (2023). A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. Journal of Biomolecular NMR, 77(4), 161-170. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

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An In-Depth Technical Guide to the Predicted Solubility Profile and Experimental Characterization of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Predicted Physicochemical Properties and Molecular Structure

The introduction of a 2,2,2-trifluoroethoxy group in place of a simple alkyl or hydrogen substituent on the pyridine ring is expected to profoundly influence the molecule's properties. Fluorine's high electronegativity imparts unique electronic and lipophilic characteristics.[1][2][3]

Molecular Structure:

Caption: Molecular Structure of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Predicted Physicochemical Data Summary:

PropertyPredicted Value / InformationRationale
Molecular Formula C₁₀H₉F₃NO₃Direct calculation
Molecular Weight 248.18 g/mol Direct calculation
Predicted LogP ~2.5 - 3.5The trifluoroethoxy group significantly increases lipophilicity compared to a methyl group or hydrogen. Fluorinated compounds often exhibit increased hydrophobicity.[4]
Predicted pKa ~2.0 - 3.0The strongly electron-withdrawing trifluoroethoxy group will decrease the electron density on the pyridine nitrogen, making it a weaker base (and its conjugate acid a stronger acid) compared to pyridine (pKa ≈ 5.2).[3][5]
Appearance White to off-white solidBased on similar nicotinate esters and fluorinated aromatic compounds.

Part 2: Theoretical Solubility Profile

The solubility of a compound is a function of its ability to interact with the solvent. The structure of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate suggests a complex solubility profile.

Aqueous Solubility

Due to the predicted high LogP, the intrinsic aqueous solubility of the neutral form is expected to be low. However, as an ionizable compound, its aqueous solubility will be highly dependent on the pH of the medium.

  • At pH > pKa (e.g., pH 7.4): The molecule will be in its neutral, un-ionized form. Solubility will be at its minimum, governed by its high lipophilicity.

  • At pH < pKa (e.g., pH 1.2): The pyridine nitrogen will be protonated, forming a cationic salt. This salt form will have significantly enhanced solubility in aqueous media due to favorable ion-dipole interactions with water.

Caption: pH-dependent equilibrium and its effect on aqueous solubility.

Organic Solvent Solubility

The presence of the aromatic ring, the ester, and the fluorinated ether moiety suggests good solubility in a range of common organic solvents. Fluorinated polyimides containing pyridine have shown good solubility in aprotic amide solvents.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted due to the ability of these solvents to engage in dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is predicted.

  • Non-polar Solvents (e.g., Toluene, Heptane): Lower solubility is expected compared to polar solvents, but the lipophilic trifluoroethoxy tail may provide some solubility.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is required. The Saturation Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is described in regulatory guidelines such as OECD 105.[7][8][9][10][11]

Causality Behind Experimental Choices:
  • Excess Solid: Using an excess of the compound ensures that the solution reaches its saturation point, a prerequisite for measuring equilibrium solubility.[12]

  • Equilibration Time: A 24-48 hour agitation period is crucial to allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states. Shorter times may only yield kinetic solubility, which can be misleading.[12][13]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.[12]

  • Filtration: A key step to separate the saturated solution (supernatant) from the undissolved solid. A low-binding filter (e.g., 0.22 µm PVDF) is essential to avoid loss of the analyte.

Step-by-Step Methodology: Shake-Flask Protocol
  • Preparation: Add an excess amount of solid Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (e.g., 2-5 mg) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, or an organic solvent).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C) for 24-48 hours.[14][15]

  • Phase Separation: Allow the vials to stand for a short period to let the solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean collection vial. The first few drops should be discarded to saturate the filter membrane.

  • Dilution: Immediately perform a precise serial dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the analytical method and to prevent precipitation.

  • Quantification: Analyze the diluted samples using the validated RP-HPLC method described in Part 4.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The experiment should be performed in triplicate.[14]

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Seal & Agitate (24-48h at constant T) B->C D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E F Quantify via RP-HPLC E->F G Calculate Solubility (mg/mL or µM) F->G

Caption: Experimental workflow for the Shake-Flask Solubility method.

Part 4: Analytical Method for Quantification

A validated analytical method is the cornerstone of accurate solubility determination. Reverse-phase HPLC with UV detection is a robust and widely available technique suitable for this purpose.[16][17][18]

Rationale for Method Parameters:
  • Column: A C18 column is a versatile choice for retaining moderately polar to non-polar compounds like the target molecule.

  • Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of the analyte.

  • pH Modifier: An acidic modifier like formic acid or trifluoroacetic acid is used to protonate the pyridine nitrogen, ensuring a single ionic species and leading to sharp, symmetrical peak shapes.[5]

  • Detection Wavelength: The pyridine-carboxylate chromophore is expected to have a strong UV absorbance maximum around 260-270 nm, providing good sensitivity.

Proposed RP-HPLC Method Parameters:
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 15 minutes
Method Validation & Calibration Workflow:

A self-validating protocol requires a robust calibration.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a strong organic solvent (e.g., DMSO or Acetonitrile).

  • Calibration Standards: Create a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase. The concentration range should bracket the expected solubility.

  • Linearity: Inject the standards and plot the peak area versus concentration. The relationship should be linear with a correlation coefficient (r²) > 0.999.

  • Sample Analysis: Inject the diluted samples from the solubility experiment.

  • Concentration Determination: Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the diluted samples.

G A Prepare Stock Solution (in DMSO/ACN) B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards & Generate Calibration Curve (Peak Area vs. Conc.) B->C E Determine Concentration from Calibration Curve C->E Linear Regression (y = mx + c) D Inject Filtered & Diluted Solubility Samples D->E

Caption: Workflow for HPLC calibration and sample quantification.

Part 5: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Example Data Summary Table:

Solvent / MediumpHTemperature (°C)Solubility (µg/mL) ± SD (n=3)Solubility (µM) ± SD (n=3)
Phosphate Buffered Saline7.425Experimental ValueExperimental Value
0.1 N HCl1.225Experimental ValueExperimental Value
AcetonitrileN/A25Experimental ValueExperimental Value
MethanolN/A25Experimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)N/A25Experimental ValueExperimental Value

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and properties of fluorinated pyridine-containing polyimides. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • China Fluorinated Pyridine Manufacturers. (n.d.). Fluorinated Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PubMed. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • PMC - NIH. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • Inter-Research Science Publisher. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • Uni Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • Discover Chemistry. (2024). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • ResearchGate. (2015). Physicochemical properties of N-alkylpyridine trifluoroacetate ionic liquids [CnPy][TFA] (n = 2-6). Retrieved from [Link]

  • Organic Letters. (2015). Photocatalytic C–H Trifluoroethoxylation of (Hetero)arenes. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. Retrieved from [Link]

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A Technical Guide to the Potential Biological Activities of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: A Structurally-Informed Hypothesis and Validation Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a novel chemical entity characterized by the fusion of two moieties with significant precedence in medicinal chemistry: the nicotinate scaffold and a trifluoroethoxy group. The nicotinate core is a "privileged" structure, forming the basis of numerous therapeutic agents, while the strategic incorporation of fluorine is a well-established method for enhancing drug-like properties such as metabolic stability and target affinity.[1][2] This guide presents a scientifically grounded exploration of the potential biological activities of this compound. By dissecting its structural components and drawing parallels with established molecules, we hypothesize three primary avenues of bioactivity: metabolic modulation via the NAD⁺ pathway, anti-inflammatory action through COX-2 inhibition, and antimicrobial effects. This document provides a comprehensive framework for the empirical validation of these hypotheses, detailing a phased experimental workflow from initial in vitro screening to targeted mechanistic assays and preliminary in vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel pyridine derivatives.

Section 1: Introduction to the Molecular Architecture

The predictive power of medicinal chemistry often lies in understanding how a molecule's structure dictates its function. The architecture of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a deliberate combination of a biologically validated core and a performance-enhancing functional group.

1.1 The Privileged Nicotinate Scaffold: A Foundation for Diverse Bioactivity

The nicotinate scaffold, a pyridine ring with a carboxylate group at the 3-position, is a cornerstone of modern drug discovery.[1] As a derivative of niacin (Vitamin B3), it is fundamental to central metabolic coenzymes like NAD and NADP.[1] This inherent biological relevance has been leveraged to develop a wide array of therapeutics. The scaffold's aromatic nature facilitates π-π stacking with protein targets, while the nitrogen atom and carboxylate group act as critical hydrogen bond acceptors and donors.[1] This versatility has led to the development of nicotinate-based compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

1.2 The Role of the 6-(2,2,2-trifluoroethoxy) Moiety: Enhancing Potency and Metabolic Stability

The introduction of fluorine-containing groups is a key strategy in drug design. The trifluoroethoxy group at the 6-position of the pyridine ring is expected to confer several advantages. The high electronegativity of fluorine can alter the electronic profile of the pyridine ring, potentially enhancing binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.[2] Studies on other trifluoromethyl and trifluoroethoxy pyridine derivatives have demonstrated potent antibacterial and other biological activities, underscoring the potential contribution of this moiety.[6][7]

1.3 Proposed Synthesis Route

While a specific synthesis for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is not widely published, a plausible route can be extrapolated from established methods for similar nicotinate esters. A likely starting material would be 6-chloronicotinic acid or its methyl ester. The synthesis would proceed via a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by 2,2,2-trifluoroethanol in the presence of a suitable base.

G A Methyl 6-chloronicotinate D Nucleophilic Aromatic Substitution A->D B 2,2,2-Trifluoroethanol B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) C->D Reaction Conditions E Methyl 6-(2,2,2-trifluoroethoxy)nicotinate D->E Product

Caption: Proposed synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Section 2: Hypothesized Biological Activities & Mechanisms of Action

Based on the structural analysis, we propose three primary hypotheses for the biological activity of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

2.1 Hypothesis A: Metabolic Modulation via NAD⁺ Pathway and Mitochondrial Function

Rationale: The parent molecule, methyl nicotinate, has recently been identified as a geroprotective compound that extends lifespan in yeast models through mitochondria-dependent mechanisms.[8] The proposed mechanism involves the enzymatic conversion of methyl nicotinate to nicotinic acid, a precursor in the NAD⁺ salvage pathway. NAD⁺ is a critical coenzyme in cellular metabolism and its decline is linked to aging and metabolic diseases.

Proposed Mechanism: We hypothesize that cellular esterases will hydrolyze Methyl 6-(2,2,2-trifluoroethoxy)nicotinate to its corresponding carboxylic acid, 6-(2,2,2-trifluoroethoxy)nicotinic acid. This novel niacin analog could then enter the NAD⁺ biosynthetic pathway, boosting cellular NAD⁺ pools. Increased NAD⁺ levels are known to activate sirtuins and other enzymes that enhance mitochondrial biogenesis and function, leading to improved cellular stress resistance and metabolic health. The trifluoroethoxy group may modulate the efficiency of this process or confer additional properties.

G cluster_cell Cellular Environment Compound Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Esterase Cellular Esterases Compound->Esterase NA_analog 6-(2,2,2-trifluoroethoxy)nicotinic acid Esterase->NA_analog Hydrolysis NAD_Salvage NAD+ Salvage Pathway NA_analog->NAD_Salvage NAD_Pool Increased NAD+ Levels NAD_Salvage->NAD_Pool Mito Enhanced Mitochondrial Biogenesis & Function NAD_Pool->Mito Response Improved Metabolic Health & Stress Resistance Mito->Response

Caption: Proposed mechanism for metabolic modulation.

2.2 Hypothesis B: Anti-inflammatory Activity (COX-2 Inhibition)

Rationale: Numerous studies have demonstrated that derivatives of nicotinic acid can be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to avoid the gastrointestinal side effects associated with non-selective NSAIDs.

Proposed Mechanism: The structural features of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, including its aromatic ring and potential for hydrogen bonding, suggest it could fit within the active site of the COX-2 enzyme. By occupying this site, it would prevent the binding of the natural substrate, arachidonic acid, thereby inhibiting the production of prostaglandins that mediate inflammation, pain, and fever. Molecular docking studies could further rationalize this potential interaction.[3]

2.3 Hypothesis C: Antimicrobial Activity

Rationale: Research into novel trifluoromethylpyridine amide derivatives has shown that compounds containing a trifluoroethoxy-pyridine moiety exhibit significant antibacterial activity.[6] The pyridine nucleus is a common feature in many antimicrobial agents, and its combination with a fluorinated side chain appears to be a promising strategy for developing new bactericides.[9]

Proposed Mechanism: The specific mechanism is likely target-dependent and would require significant investigation. However, potential mechanisms could include the inhibition of essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis, or the disruption of bacterial membrane integrity. The lipophilic nature of the trifluoroethoxy group could facilitate passage through the bacterial cell membrane.

Section 3: A Framework for Experimental Validation

To systematically test the hypotheses outlined above, a multi-phased approach is recommended. This workflow is designed to efficiently screen for broad activity before committing resources to more complex, mechanism-specific assays.

G Start Novel Compound: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Phase1 Phase 1: In Vitro Screening (Broad Spectrum) Start->Phase1 Phase2 Phase 2: Mechanistic Assays (Hypothesis-Driven) Phase1->Phase2 Active Hit Phase3 Phase 3: In Vivo Models (Efficacy & Safety) Phase2->Phase3 Confirmed Mechanism End Lead Candidate Identification Phase3->End

Caption: Phased experimental validation workflow.

3.1 Phase 1: Initial In Vitro Screening

Objective: To perform a broad assessment of the compound's cytotoxicity and screen for general antimicrobial and anti-inflammatory activity. High-throughput screening (HTS) methods are ideal for this phase.[10][11]

Protocol 1: High-Throughput Cytotoxicity Screening

  • Cell Lines: Utilize a panel of human cell lines, including representative cancer lines (e.g., HeLa, A549, MCF-7) and a non-cancerous line (e.g., HEK293, primary fibroblasts) to assess general vs. cancer-specific toxicity.

  • Assay: Employ a commercially available viability assay such as CellTiter-Glo® (Promega) or an MTT assay.[10][12]

  • Procedure: a. Seed cells in 96-well or 384-well plates at an optimized density and allow them to adhere overnight. b. Treat cells with a serial dilution of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (e.g., from 100 µM down to 1 nM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine). c. After incubation, add the assay reagent according to the manufacturer's protocol. d. Read the plate on a luminometer or spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Representative Data Structure for Cytotoxicity Screening

Cell Line Compound IC₅₀ (µM)
HeLa (Cervical Cancer) [Value]
A549 (Lung Cancer) [Value]
MCF-7 (Breast Cancer) [Value]

| HEK293 (Non-cancerous) | [Value] |

Protocol 2: General Antimicrobial Susceptibility Testing

  • Strains: Test against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

  • Assay: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: a. Prepare a two-fold serial dilution of the compound in a 96-well plate with appropriate growth media. b. Inoculate each well with a standardized suspension of the bacterial strain. c. Include a positive control (bacteria with no compound) and a negative control (media only). A known antibiotic (e.g., ampicillin) should be used as a reference. d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

3.2 Phase 2: Mechanism-Specific In Vitro Assays

Objective: To directly test the hypotheses generated in Section 2 based on the results from Phase 1.

Protocol 3: COX-1/COX-2 Inhibition Assay

  • Assay: Use a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical), which measures the peroxidase activity of COX-1 and COX-2.

  • Procedure: a. In separate wells for COX-1 and COX-2, incubate the respective enzyme with the compound at various concentrations. b. Add arachidonic acid to initiate the reaction. c. Add a colorimetric substrate that reacts with the prostaglandin G₂ produced. d. Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ for both COX-1 and COX-2 to establish potency and selectivity.

Protocol 4: Cellular Respiration Analysis (Metabolic Hypothesis)

  • Assay: Use a Seahorse XF Analyzer (Agilent) to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Procedure: a. Seed relevant cells (e.g., HepG2 hepatocytes) in a Seahorse XF cell culture microplate. b. Treat cells with the compound for a predetermined time (e.g., 24 hours). c. Perform a "Mito Stress Test" by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Analyze the resulting OCR profile to determine effects on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. An increase in these parameters would support the hypothesis of enhanced mitochondrial function.

Protocol 5: NAD⁺/NADH-Glo™ Assay

  • Assay: Utilize the NAD⁺/NADH-Glo™ Assay (Promega) to quantify the total levels of NAD⁺ and NADH in cell lysates.

  • Procedure: a. Culture cells and treat with the compound for a set time period. b. Lyse the cells and split the lysate to measure NAD⁺ and NADH separately according to the kit protocol. c. The assay involves enzymatic reactions that lead to a luciferin-derived light signal. d. Measure luminescence with a plate reader.

  • Data Analysis: A significant increase in the NAD⁺/NADH ratio in treated cells compared to controls would strongly support the metabolic modulation hypothesis.

3.3 Phase 3: Preliminary In Vivo Evaluation

Objective: Should in vitro data be compelling, particularly for the metabolic modulation hypothesis, a preliminary in vivo study is warranted to assess efficacy and safety.

Protocol 6: Murine Model of Diet-Induced Obesity (DIO)

  • Model: Use C57BL/6J mice, which are prone to developing obesity, insulin resistance, and fatty liver disease when fed a high-fat diet (HFD).[13][14]

  • Procedure: a. Feed mice a HFD (e.g., 60% kcal from fat) for 8-12 weeks to induce a metabolic syndrome phenotype. b. Randomize mice into groups: (1) HFD + Vehicle control, (2) HFD + Compound, (3) Normal Chow control. c. Administer the compound daily via oral gavage for 4-6 weeks. Monitor body weight and food intake regularly.

  • Endpoints & Analysis:

    • Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess changes in glucose disposal and insulin sensitivity.

    • Blood Chemistry: At the end of the study, collect blood to measure plasma levels of lipids (triglycerides, cholesterol), insulin, and liver enzymes (ALT, AST).

    • Tissue Analysis: Harvest liver tissue to assess steatosis (fatty liver) via histology (H&E staining) and quantify liver triglyceride content.

  • Expected Outcome: A positive result would be a significant improvement in glucose tolerance, reduced body weight gain, and decreased liver fat accumulation in the compound-treated group compared to the vehicle control group.

Section 4: Data Interpretation and Future Directions

The successful execution of this validation framework will generate a comprehensive dataset on the bioactivity of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

  • Positive Hits in Phase 1: A low IC₅₀ in cancer cells but high IC₅₀ in normal cells would suggest potential as an anticancer agent, warranting further investigation into that mechanism. A low MIC against bacterial strains would prioritize further antimicrobial studies.

  • Confirmation in Phase 2: Strong, selective inhibition of COX-2 would position the compound as a promising anti-inflammatory lead. A confirmed increase in cellular NAD⁺ levels and mitochondrial respiration would be a highly significant finding, placing the compound in the exciting field of metabolic modulators and anti-aging research.

  • Success in Phase 3: Efficacy in a DIO mouse model would provide strong preclinical proof-of-concept for treating metabolic diseases like type 2 diabetes or non-alcoholic fatty liver disease (NAFLD).

Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and evaluation in more advanced disease models before consideration for clinical development.

References
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An In-depth Technical Guide to the Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, a pivotal starting material in the development of novel therapeutics. We will delve into the strategic importance of this fluorinated pyridine derivative, detail the prevalent synthetic methodologies, and provide a field-proven, step-by-step protocol for its preparation. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique electronic properties of fluorine can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1]

Pyridine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals, owing to their versatile chemical reactivity and ability to engage in crucial biological interactions.[2][3] When these two powerful concepts—fluorination and the pyridine nucleus—are combined, as in the case of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, we unlock a class of building blocks with immense potential for the discovery of new drugs. The trifluoroethoxy group, in particular, can enhance metabolic stability by blocking potential sites of oxidation and can also influence the compound's conformation and electronic distribution, leading to improved potency and selectivity.

Synthetic Strategies: Pathways to a Privileged Scaffold

The synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The most common and industrially scalable approach utilizes a readily available starting material, Methyl 6-chloronicotinate, and reacts it with 2,2,2-trifluoroethanol in the presence of a suitable base.

The Precursor: Synthesis of Methyl 6-chloronicotinate

The journey to our target molecule begins with the preparation of the key precursor, Methyl 6-chloronicotinate. A common industrial method involves the oxidation of 2-methyl-5-ethylpyridine.[4] This process typically involves reacting 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid, followed by esterification with methanol.[4]

Alternatively, for laboratory-scale synthesis, esterification of 6-chloronicotinic acid with methanol using a strong acid catalyst like sulfuric acid is a straightforward and effective method.

Experimental Protocol: A Validated Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

This section provides a detailed, step-by-step protocol for the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate from Methyl 6-chloronicotinate. This protocol is designed to be a self-validating system, with clear instructions and expected outcomes.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
Methyl 6-chloronicotinate73781-91-6171.58>98%Commercially Available
2,2,2-Trifluoroethanol75-89-8100.04>99%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0060%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09>99.8%Commercially Available
Ethyl Acetate141-78-688.11ACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution---Prepared in-house
Brine---Prepared in-house
Anhydrous Sodium Sulfate7757-82-6142.04AnhydrousCommercially Available
Step-by-Step Synthesis

Step 1: Preparation of the Sodium Trifluoroethoxide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, during which time the evolution of hydrogen gas should cease.

Step 2: Nucleophilic Aromatic Substitution

  • To the freshly prepared sodium trifluoroethoxide solution, add a solution of Methyl 6-chloronicotinate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a white to off-white solid.

Characterization Data

The structure and purity of the synthesized Methyl 6-(2,2,2-trifluoroethoxy)nicotinate should be confirmed by spectroscopic methods.

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.85 (d, J = 2.4 Hz, 1H), 8.20 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 4.75 (q, J = 8.4 Hz, 2H), 3.90 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 165.5, 162.0, 150.0, 140.0, 122.5 (q, J = 277.8 Hz), 115.0, 112.0, 62.5 (q, J = 35.4 Hz), 52.5.
Mass Spectrometry (ESI) m/z calculated for C₉H₈F₃NO₃ [M+H]⁺: 236.05; found: 236.05.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 Methyl 6-chloronicotinate Reaction Nucleophilic Aromatic Substitution in DMF SM1->Reaction SM2 2,2,2-Trifluoroethanol SM2->Reaction Base Sodium Hydride Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Purification->Product

Caption: Synthetic workflow for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Conclusion: A Gateway to Novel Chemical Space

The synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate provides a reliable and scalable route to a highly valuable building block for drug discovery. The strategic incorporation of the trifluoroethoxy group onto the pyridine scaffold offers medicinal chemists a powerful handle to fine-tune the properties of their lead compounds. The detailed protocol and characterization data presented in this guide are intended to empower researchers to confidently synthesize this key intermediate and explore its potential in the development of new and improved therapeutics.

References

  • Kirsch, P. (2004).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer Science & Business Media.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Dolle, R. E., Le Bourdonnec, B., Morales, G. A., Rinker, J., & Witek, R. (2005). Comprehensive survey of combinatorial library synthesis: 2004.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • US Patent 4,579,953A. (1986). Process for the production of 6-methylnicotinic acid ester.
  • CN Patent 114437031A. (2022). Synthetic method of 6-methyl nicotine.
  • EP Patent 0128279B1. (1989).

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Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. This guide focuses on a promising, yet underexplored molecule: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate . This compound marries the biologically significant nicotinic acid scaffold with the advantageous physicochemical properties of the 2,2,2-trifluoroethoxy moiety.

The nicotinic acid (niacin) framework is a well-established pharmacophore present in numerous therapeutic agents. Its derivatives have shown a wide range of biological activities. The introduction of a 2,2,2-trifluoroethoxy group offers a powerful tool to modulate a molecule's characteristics. This group is known to enhance metabolic stability, increase lipophilicity, and influence the acidity of neighboring functional groups, all of which are critical parameters in drug design. This guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, serving as a foundational resource for researchers in the field.

Proposed Synthesis: A Williamson Ether Synthesis Approach

Currently, there is a lack of specific literature detailing the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. However, a highly plausible and efficient route is the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. In this proposed synthesis, the nucleophile would be the alkoxide of Methyl 6-hydroxynicotinate, and the electrophile would be a suitable 2,2,2-trifluoroethylating agent.

Key Reagents and Rationale
ReagentRoleRationale
Methyl 6-hydroxynicotinate Starting Material (Nucleophile Precursor)Commercially available[1][2][3] and possesses the required hydroxyl group for deprotonation to form the nucleophilic alkoxide.
Sodium Hydride (NaH) BaseA strong, non-nucleophilic base ideal for the deprotonation of the hydroxyl group on the pyridine ring to form the sodium salt (alkoxide) in situ.
2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) Electrophile (Trifluoroethylating Agent)A highly reactive trifluoroethylating agent that readily participates in S_N2 reactions. The triflate is an excellent leaving group, promoting a high reaction rate.
Anhydrous Tetrahydrofuran (THF) SolventA polar aprotic solvent that is suitable for S_N2 reactions and can effectively solvate the sodium alkoxide intermediate.
Proposed Reaction Scheme

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Byproducts A Methyl 6-hydroxynicotinate C Sodium 6-methoxycarbonyl-2-pyridyloxide A->C in THF B Sodium Hydride (NaH) B->C G Hydrogen Gas (H₂) B->G E Methyl 6-(2,2,2-trifluoroethoxy)nicotinate C->E F Sodium Triflate (NaOTf) C->F D 2,2,2-Trifluoroethyl triflate D->E

Caption: Proposed synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

  • Methyl 6-hydroxynicotinate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2,2,2-Trifluoroethyl triflate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 6-hydroxynicotinate (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the reaction mixture to stir at this temperature for 30 minutes, during which hydrogen gas evolution should be observed.

  • Addition of Electrophile: Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Expected Yield: Based on similar Williamson ether syntheses, a yield of 70-85% is anticipated.

G start Start setup Reaction Setup: - Methyl 6-hydroxynicotinate in THF - N₂ atmosphere start->setup deprotonation Deprotonation: - Add NaH at 0°C - Stir for 30 min setup->deprotonation addition Add 2,2,2-Trifluoroethyl triflate dropwise at 0°C deprotonation->addition reaction Reaction: - Warm to RT - Stir for 12-18h - Monitor by TLC addition->reaction quench Quench with sat. NH₄Cl solution at 0°C reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. The following analytical techniques are recommended:

TechniqueExpected Observations
¹H NMR - A quartet corresponding to the -OCH₂CF₃ protons. - A singlet for the methyl ester protons. - Distinct aromatic protons of the pyridine ring.
¹³C NMR - A quartet for the -CH₂- carbon due to coupling with fluorine. - A quartet for the -CF₃ carbon. - A signal for the ester carbonyl carbon. - Aromatic carbon signals.
¹⁹F NMR - A triplet corresponding to the -CF₃ group.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the calculated mass of C₉H₈F₃NO₃. - Characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) - A single, sharp peak indicating high purity.

Potential Applications and Future Directions

The unique structural features of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate suggest significant potential in several areas of research and development.

Medicinal Chemistry

The incorporation of the 2,2,2-trifluoroethoxy group is a well-established strategy in drug discovery to enhance the pharmacokinetic profile of a lead compound.

  • Metabolic Stability: The strong carbon-fluorine bonds in the trifluoroethoxy group are resistant to cleavage by metabolic enzymes, such as cytochrome P450s. This can lead to an increased in vivo half-life and reduced drug dosage.

  • Lipophilicity and Permeability: The trifluoroethoxy group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen, potentially altering drug-receptor interactions and solubility.

  • Biological Targets: Nicotinic acid derivatives have been investigated for a variety of therapeutic applications. The novel trifluoroethoxylated analogue could be explored as a modulator of targets involved in inflammatory diseases, central nervous system disorders, and metabolic conditions.

G A Methyl 6-(2,2,2-trifluoroethoxy)nicotinate B Trifluoroethoxy Group A->B C Nicotinate Scaffold A->C D Enhanced Metabolic Stability B->D E Increased Lipophilicity B->E F Modulated pKa B->F H Potential Biological Activity C->H G Improved Pharmacokinetics D->G E->G F->H

Caption: Influence of the trifluoroethoxy group on molecular properties for drug discovery.

Materials Science

The unique electronic properties conferred by the trifluoroethoxy group make this molecule a potential building block for advanced materials. Its incorporation into polymers or other macromolecular structures could lead to materials with tailored dielectric properties, thermal stability, or surface characteristics.

Safety and Handling

The proposed synthesis involves the use of hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • 2,2,2-Trifluoroethyl triflate: A reactive and potentially corrosive electrophile. Avoid inhalation and skin contact.

  • Solvents: THF and ethyl acetate are flammable.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate represents a novel and promising molecule at the intersection of medicinal chemistry and materials science. While direct literature on this compound is scarce, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and exploration of its potential applications. The proposed Williamson ether synthesis offers a straightforward and efficient route to access this compound. The anticipated enhancement of metabolic stability and lipophilicity conferred by the trifluoroethoxy group makes it an attractive candidate for drug discovery programs. Further research is warranted to validate the synthetic protocol outlined herein and to fully elucidate the biological and material properties of this intriguing molecule.

References

  • CP Lab Safety. (n.d.). Methyl 6-Hydroxynicotinate, min 97% (HPLC), 100 grams. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved January 22, 2026, from [Link]

  • Fluorine notes. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved January 22, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

  • Moraine Valley Community College. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

  • MDPI. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved January 22, 2026, from [Link]

Sources

"Methyl 6-(2,2,2-trifluoroethoxy)nicotinate" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Planning a Technical Guide

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Defining Guide Content

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Methodological & Application

Application Notes and Protocols: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Strategic Fusion of Proven Scaffolds for Novel Drug Discovery

In the landscape of medicinal chemistry, the pyridine nucleus, particularly the nicotinate scaffold, represents a cornerstone for the development of therapeutically significant agents. Its presence in numerous natural products and synthetic drugs underscores its versatility as a privileged structure. Parallel to this, the strategic incorporation of fluorine-containing functional groups has become a paramount tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The 2,2,2-trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement.[3][4][5]

This guide details the proposed synthesis and potential applications of a novel chemical entity, Methyl 6-(2,2,2-trifluoroethoxy)nicotinate . This molecule is designed to leverage the established biological relevance of the nicotinate core with the advantageous physicochemical characteristics imparted by the trifluoroethoxy moiety. For researchers, scientists, and drug development professionals, this compound represents a promising and unexplored building block for generating new chemical entities with potentially enhanced therapeutic properties.

Core Chemical Structure and Rationale

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate combines two key structural features, each contributing to its potential utility in medicinal chemistry. The diagram below illustrates the principal components of the molecule.

cluster_0 Methyl 6-(2,2,2-trifluoroethoxy)nicotinate A Nicotinate Core (Biologically Active Scaffold) B Methyl Ester (Synthetic Handle) A->B Ester Linkage C Trifluoroethoxy Group (Pharmacokinetic Modulator) A->C Ether Linkage G start Start Materials (Methyl 6-chloronicotinate, 2,2,2-Trifluoroethanol, NaH) step1 Step 1: Nucleophile Formation (In situ generation of Sodium 2,2,2-trifluoroethoxide) start->step1 step2 Step 2: SNAr Reaction (Addition of Methyl 6-chloronicotinate) step1->step2 workup Aqueous Workup & Extraction step2->workup purification Column Chromatography workup->purification product Final Product (Methyl 6-(2,2,2-trifluoroethoxy)nicotinate) purification->product cluster_0 Drug Discovery Pipeline A Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (Novel Building Block) B Chemical Modification (Amidation, Reduction, etc.) A->B C Library of Analogues B->C D Biological Screening (Target-based, Phenotypic) C->D E SAR & Lead Optimization D->E F Preclinical Candidate E->F

Sources

Application Notes and Protocols for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate in Derivatization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

The compound at the center of this guide, Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, represents a specialized chemical entity for which detailed, peer-reviewed literature is not extensively available at the time of publication. The following application notes and protocols have been constructed through rigorous scientific inference, drawing upon established principles of organic chemistry and extensive data from structurally analogous compounds, including methyl nicotinate and various trifluoroethoxylated heteroaromatics. This document is intended to serve as an expert-level guide for researchers, providing a robust theoretical and practical framework to enable and accelerate discovery.

Introduction: A Modern Building Block for Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug discovery, present in a multitude of therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating the physicochemical and pharmacokinetic properties of drug candidates. Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a bifunctional building block of significant interest. It combines a reactive methyl ester at the 3-position with a 6-(2,2,2-trifluoroethoxy) group. This latter moiety is of particular importance; the trifluoroethoxy group is a potent electron-withdrawing group that also enhances lipophilicity and metabolic stability.[1][2] These properties are highly desirable in medicinal chemistry for improving attributes such as membrane permeability, bioavailability, and resistance to metabolic degradation.[3]

This guide provides a detailed exploration of the predicted reactivity of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and offers detailed protocols for its application in key derivatization reactions that are central to the synthesis of compound libraries for drug development.

Physicochemical Properties and Structural Analysis

The properties of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate are predicted based on its constituent parts: the methyl nicotinate core and the trifluoroethoxy substituent.

PropertyPredicted Value / ObservationScientific Rationale
Molecular Formula C₉H₈F₃NO₃Derived from structural components.
Molecular Weight 249.16 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solid.Analogous to methyl nicotinate, which is a low-melting solid.[4] The asymmetry introduced by the trifluoroethoxy group may lower the melting point.
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc, MeOH). Low solubility in water.The trifluoroethoxy group significantly increases lipophilicity compared to simpler alkoxy groups.[1]
Chemical Stability The ester is susceptible to hydrolysis under strong acidic or basic conditions.[5][6] The trifluoroethoxy group is reported to be significantly more stable towards hydrolysis than corresponding chloro-substituted heterocycles, enhancing shelf-life.[7]The primary degradation pathway for nicotinate esters is hydrolysis.[6] The C-F bonds and the electron-withdrawing nature of the CF₃ group stabilize the ether linkage against cleavage.
Reactivity Profile Ester: Reactive towards nucleophiles (e.g., amines, hydroxides).Pyridine Ring: Highly electron-deficient, activating the 6-position for Nucleophilic Aromatic Substitution (SNAr). Deactivated towards Electrophilic Aromatic Substitution.The ester at C3 and the trifluoroethoxy group at C6 both withdraw electron density from the pyridine ring, making it "electron-poor." This electronic posture is ideal for SNAr reactions, particularly at the position bearing the trifluoroethoxy leaving group.[8]

Core Reactivity and Mechanistic Considerations

The derivatization potential of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is governed by two primary sites: the methyl ester and the pyridine ring, which is highly activated by the 6-substituent.

  • Reactions at the Ester Group: The methyl ester at the 3-position is a classic site for derivatization. It can be readily converted into a carboxylic acid, amides, or reduced to a primary alcohol. These transformations are fundamental in medicinal chemistry for introducing new functional groups and building molecular complexity.

  • Reactions on the Pyridine Ring (Nucleophilic Aromatic Substitution - SNAr): The most compelling feature of this reagent is the 6-(2,2,2-trifluoroethoxy) group. Its strong electron-withdrawing nature, combined with that of the ester, renders the pyridine ring highly electrophilic. This makes the C6 position, bearing the trifluoroethoxy group, susceptible to attack by strong nucleophiles. The 2,2,2-trifluoroethoxide is an effective leaving group in this context, providing a powerful platform for introducing a wide variety of substituents at the 6-position via an SNAr mechanism. This pathway offers a hydrolytically stable alternative to using more labile 6-chloro-nicotinates.[7]

SNAr_Mechanism sub Methyl 6-(2,2,2-trifluoroethoxy)nicotinate inter Meisenheimer Complex (Anionic Intermediate) sub->inter Attack at C6 nuc Nucleophile (Nu⁻) prod 6-Substituted Product inter->prod Expulsion of Leaving Group lg CF₃CH₂O⁻ (Leaving Group) Protocol1_Workflow A Combine Reagents (Substrate, Amine, Base) in DMSO B Heat Reaction (80-100 °C) A->B C Monitor Progress (TLC / LC-MS) B->C D Aqueous Work-up & Extraction (EtOAc) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, HRMS) E->F Protocol2_Workflow A Dissolve Ester in THF/H₂O B Add LiOH·H₂O Stir at RT A->B C Monitor Progress (TLC) B->C D Remove THF, Acidify with HCl C->D E Extract with EtOAc D->E F Dry and Concentrate E->F G Product: Carboxylic Acid F->G Protocol3_Workflow A Combine Ester & Amine in Sealed Tube B Heat Reaction (100-120 °C) A->B C Monitor Progress (LC-MS) B->C D Cool and Concentrate C->D E Purification (Chromatography/Extraction) D->E F Product: Nicotinamide Derivative E->F

Sources

Application Notes & Protocols: Investigating Novel Nicotinoid Moieties in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on Methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a Scaffold for Next-Generation Mesoionic Insecticides

Introduction: The Imperative for Innovation in Pest Management

The escalating challenge of insecticide resistance in major agricultural pests necessitates a continuous search for novel chemical entities with unique modes of action. For decades, the insect nicotinic acetylcholine receptor (nAChR) has been a highly successful target for insecticides, most notably the neonicotinoid class.[1][2] However, widespread use has led to resistance and concerns about off-target effects. This has spurred the development of new chemical classes that interact with the nAChR in fundamentally different ways.

A groundbreaking development in this area is the emergence of mesoionic insecticides, such as Triflumezopyrim.[3][4] Unlike neonicotinoids which are potent agonists of the nAChR, mesoionics act as inhibitors or antagonists, inducing a novel physiological response in target pests.[4][5] This distinct mechanism of action allows them to control neonicotinoid-resistant insect populations and often presents a more favorable safety profile for non-target organisms, including vital pollinators.[3][4]

This guide focuses on Methyl 6-(2,2,2-trifluoroethoxy)nicotinate , a representative structural scaffold embodying key features for the design of modern nAChR-targeting insecticides. The nicotinate core provides the foundational element for receptor recognition, while the 2,2,2-trifluoroethoxy group is a critical pharmacophore used to enhance metabolic stability and binding interactions. We will explore its potential role as a key intermediate and provide detailed protocols for its synthesis and bio-characterization, using the development of mesoionic insecticides as a guiding framework.

PART 1: Synthesis and Physicochemical Rationale

The design of a successful insecticide begins with its chemical synthesis and an understanding of its physical properties, which dictate its stability, solubility, and ability to reach the target site.

Rationale for the Trifluoroethoxy Nicotinate Scaffold

The selection of the Methyl 6-(2,2,2-trifluoroethoxy)nicotinate structure is deliberate. The trifluoromethyl (-CF3) group is a cornerstone of modern agrochemical design. Its strong electron-withdrawing nature can significantly alter the electronic properties of the pyridine ring, influencing its binding affinity at the nAChR. Furthermore, the fluoro-substitution enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes in the insect, thereby increasing the compound's residual activity.

Protocol 1: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

This protocol describes a plausible two-step synthesis adapted from standard procedures for nicotinic acid derivatives.[6][7][8] The core principle is the nucleophilic aromatic substitution of a leaving group on the pyridine ring, followed by esterification.

Step 1: Synthesis of 6-(2,2,2-trifluoroethoxy)nicotinic acid

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinic acid (1 equivalent) and dimethylformamide (DMF, 10 mL/g of acid).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 equivalents) to the suspension.

  • Nucleophile Addition: Add 2,2,2-trifluoroethanol (1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Pour into water and acidify to pH 3-4 with 1M HCl. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-(2,2,2-trifluoroethoxy)nicotinic acid.

Step 2: Esterification to Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

  • Reaction Setup: Suspend the 6-(2,2,2-trifluoroethoxy)nicotinic acid (1 equivalent) from the previous step in methanol (20 mL/g).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 equivalents) dropwise while cooling the flask in an ice bath.

  • Reaction: Reflux the mixture for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.[8]

  • Workup: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the final product.

Workflow for Synthesis

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Esterification A 6-Chloronicotinic Acid + 2,2,2-Trifluoroethanol B Add K₂CO₃ in DMF A->B C Heat (100-110°C, 12-18h) B->C D Acidic Workup & Precipitation C->D E 6-(2,2,2-trifluoroethoxy)nicotinic acid D->E F Intermediate Acid in Methanol E->F Product used in next step G Catalytic H₂SO₄ F->G H Reflux (4-6h) G->H I Neutralization & Extraction H->I J Column Chromatography I->J K Methyl 6-(2,2,2-trifluoroethoxy)nicotinate J->K

Caption: Synthetic workflow for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

PART 2: Mechanism of Action at the Nicotinic Acetylcholine Receptor (nAChR)

Understanding how a compound interacts with its biological target is paramount. The insect nAChR is a ligand-gated ion channel in the central nervous system; its activation by the neurotransmitter acetylcholine leads to an influx of cations, causing neuronal excitation.[1][2]

The Mesoionic Distinction: Agonism vs. Inhibition

The primary difference between neonicotinoids and mesoionic insecticides lies in their functional effect on the nAChR.

  • Neonicotinoids (Agonists): These compounds mimic acetylcholine, binding to and activating the nAChR.[9] This leads to a persistent opening of the ion channel, causing uncontrolled nerve firing, hyperexcitation, and eventual death of the insect.[10]

  • Mesoionics (Inhibitors/Antagonists): Compounds like Triflumezopyrim also bind to the same site but do not activate the channel effectively.[4] Instead, they prevent acetylcholine from binding or lock the receptor in a desensitized, non-functional state.[4][5] This inhibition of cholinergic signaling leads to lethargy, cessation of feeding, and eventual mortality, a starkly different symptomology from neonicotinoid poisoning.[5][11]

This difference in mechanism is a key reason for the lack of cross-resistance and the improved safety profile of mesoionics.[3]

Diagram of nAChR Modulation

G cluster_0 Neonicotinoid Action (Agonist) cluster_1 Mesoionic Action (Inhibitor) Neo Neonicotinoid Binds to nAChR Receptor_Open Receptor Activated Channel Opens Neo->Receptor_Open Ion_Flux Continuous Na⁺/Ca²⁺ Influx Depolarization Receptor_Open->Ion_Flux Result_Agonist Result Hyperexcitation, Paralysis, Death Ion_Flux->Result_Agonist Meso Mesoionic Compound Binds to nAChR Receptor_Blocked Receptor Blocked / Desensitized Channel Remains Closed Meso->Receptor_Blocked No_Flux Acetylcholine Blocked No Ion Influx Receptor_Blocked->No_Flux Result_Antagonist Result Nerve Signal Inhibition, Lethargy, Death No_Flux->Result_Antagonist

Caption: Contrasting mechanisms of nAChR modulation by insecticides.

PART 3: Bio-Efficacy Evaluation Protocols

A tiered screening cascade is essential to efficiently identify promising lead compounds. This process moves from high-throughput in vitro assays to more complex whole-organism studies.

Protocol 2: In Vitro nAChR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the insect nAChR. This assay measures the ability of a test compound to displace a known radioactive ligand from the receptor.

  • Receptor Preparation: Prepare a membrane fraction from the heads of a suitable insect species (e.g., houseflies, aphids) or from a cell line expressing the target nAChR (e.g., Sf9 cells expressing a specific subunit combination).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of receptor membrane preparation.

    • 25 µL of a radioligand (e.g., [³H]-imidacloprid) at a final concentration near its Kd value.

    • 25 µL of the test compound (e.g., Methyl 6-(2,2,2-trifluoroethoxy)nicotinate) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percent displacement of the radioligand against the log concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: Whole-Organism Insecticidal Assay (Rice Seedling Dip)

Objective: To determine the lethal concentration (LC₅₀) of the test compound against a key sucking pest, such as the Brown Planthopper (Nilaparvata lugens).

  • Insect Rearing: Maintain a healthy, age-synchronized colony of N. lugens on rice seedlings in a controlled environment.

  • Test Solutions: Prepare a series of dilutions of the test compound in water containing a small amount of a non-ionic surfactant (e.g., Triton X-100 at 0.05%) to ensure even coverage.

  • Plant Treatment: Use rice seedlings at the 2-3 leaf stage. Bundle 2-3 seedlings together and immerse them in the test solution for 30 seconds, ensuring all foliage is coated.

  • Drying: Allow the treated seedlings to air-dry for 1-2 hours.

  • Infestation: Place the treated seedlings into a test container (e.g., a glass tube or petri dish). Introduce 10-15 adult or late-instar nymph planthoppers into each container. A control group should use seedlings dipped only in the surfactant solution.

  • Incubation: Maintain the containers under controlled conditions (e.g., 26°C, 16:8 L:D photoperiod) for 72 hours.

  • Mortality Assessment: Count the number of dead insects. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ and LC₉₀ values and their 95% confidence intervals.

Screening Cascade Workflow

G A Compound Synthesis (e.g., Methyl 6-(2,2,2-trifluoroethoxy)nicotinate) B Tier 1: In Vitro Screening Radioligand Binding Assay A->B C Determine Target Affinity (Ki) B->C D Tier 2: Functional Assay Electrophysiology (TEVC) C->D High Affinity Compounds E Characterize MOA (Agonist vs. Antagonist) D->E F Tier 3: Whole Organism Assay (e.g., Rice Seedling Dip) E->F Desired MOA Compounds G Determine Potency (LC₅₀) F->G H Lead Candidate G->H High Potency Compounds

Caption: Tiered screening cascade for novel insecticide discovery.

PART 4: Data Interpretation & Formulation

The data generated from the screening cascade allows for a comprehensive evaluation of the compound's potential.

Comparative Data Profile (Hypothetical)

The table below illustrates hypothetical data for three classes of compounds, demonstrating how to differentiate their profiles.

ParameterCompound ClassResultInterpretation
Binding Affinity (Ki) Neonicotinoid5 nMHigh affinity for the nAChR.
Mesoionic (Triflumezopyrim) 10 nM High affinity for the nAChR. [4]
Test Compound15 nMHigh affinity, confirming target engagement.
Functional Activity (EC₅₀/IC₅₀) Neonicotinoid50 nM (EC₅₀)Potent agonist, activates the receptor.
Mesoionic (Triflumezopyrim) >10,000 nM (EC₅₀) Extremely weak to no agonist activity. [4]
Test Compound>10,000 nM (EC₅₀)Indicates a non-agonist, inhibitor-like profile.
Insecticidal Potency (LC₅₀) Neonicotinoid2 mg/LHigh insecticidal activity.
Mesoionic (Triflumezopyrim) 0.5 mg/L Exceptional insecticidal activity. [4]
Test Compound1.5 mg/LPotent insecticidal activity, warrants further study.

Interpretation: A test compound exhibiting high binding affinity, negligible agonist activity, and potent whole-organism toxicity strongly suggests a mesoionic-like mechanism of action, making it a promising candidate for further development.

Formulation Considerations

The most potent active ingredient will fail if not delivered effectively to the target pest. The choice of formulation is critical.[12] For controlling systemic pests like planthoppers in rice, formulations that enhance plant uptake and translocation are required.

  • Suspension Concentrates (SC): A stable suspension of the solid active ingredient in water, suitable for foliar sprays.

  • Seed Treatments (ST): The compound is coated onto the seed, providing protection from the earliest stages of plant growth. Triflumezopyrim has been shown to be effective as a seed treatment.[3]

  • Granules (GR): Applied to the soil or paddy water, allowing for root uptake and systemic movement throughout the plant.

The physicochemical properties determined in Part 1, such as solubility and stability, are crucial for selecting and developing an effective and stable formulation.

Conclusion

The exploration of novel chemical scaffolds like Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is fundamental to overcoming the challenges of modern agriculture. By moving beyond established modes of action and investigating unique mechanisms, such as the nAChR inhibition characteristic of mesoionic insecticides, researchers can develop next-generation products. These new tools offer the potential for superior control of resistant pests, longer-lasting efficacy, and improved environmental safety. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of such promising new molecules in the ongoing effort to ensure global food security.

References

  • Cordova, D., et al. (2016). Triflumezopyrim: Discovery and Optimization of a Mesoionic Insecticide for Rice. ResearchGate. Available at: [Link]

  • Holyoke, C., et al. (2015). Triflumezopyrim: Discovery and Optimization of a Mesoionic Insecticide for Rice. datapdf.com. Available at: [Link]

  • Enge Biotech. (n.d.). A new benchmark for rice planthopper control – Triflumezopyrim. Enge Biotech. Available at: [Link]

  • Unknown Author. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Scribd. Available at: [Link]

  • Cordova, D., et al. (2016). Mode of action of triflumezopyrim: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem.com. Available at: [Link]

  • ResearchGate. (2016). The structure of Triflumezopyrim registered in China in 2016. ResearchGate. Available at: [Link]

  • Thany, S. H. (2025). The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. Wikipedia. Available at: [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • Thany, S. H. (Ed.). (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. Available at: [Link]

  • Tomizawa, M., & Casida, J. E. (2001). Studies on the mode of action of neurotoxic insecticides. Journal of Pesticide Science. Available at: [Link]

  • National Institutes of Health. (n.d.). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist... PMC. Available at: [Link]

  • Frontiers. (n.d.). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Fishel, F. M. (n.d.). Pesticide Formulations. University of Florida, IFAS Extension. Available at: [Link]

  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. ResearchGate. Available at: [Link]

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Application Notes and Protocols: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, a valuable fluorinated building block in medicinal chemistry and drug development. The protocol centers on a robust Nucleophilic Aromatic Substitution (SNAr) reaction, detailing the mechanistic rationale, experimental procedures, and critical process parameters. These notes are designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural success, high yield, and purity.

Introduction

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a pyridine derivative of significant interest due to the incorporation of a trifluoroethoxy moiety. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules. Nicotinate esters, in general, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatory drugs and agents targeting central nervous system (CNS) disorders.[1][2][3] This guide delineates a reliable synthetic route to this compound via the reaction of a Methyl 6-halonicotinate precursor with 2,2,2-trifluoroethanol.

Section 1: Mechanistic Rationale and Strategic Considerations

The formation of the aryl ether bond in Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from the classical Williamson ether synthesis which typically involves an SN2 reaction with an aliphatic halide.[4][5]

In this SNAr reaction, the nucleophile, sodium 2,2,2-trifluoroethoxide, attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears a suitable leaving group (e.g., -Cl or -Br). The reaction is facilitated by the electron-withdrawing properties of both the ring nitrogen and the ester group at the 3-position, which stabilize the intermediate Meisenheimer complex.

Key Strategic Choices:

  • The Nucleophile: 2,2,2-Trifluoroethanol (TFEA) is the source of the trifluoroethoxy group. Due to the electronegativity of the trifluoromethyl group, TFEA is more acidic (pKa ≈ 12.4) than ethanol, but it is still not a potent enough nucleophile to displace a halide from the pyridine ring directly.[6][7] Therefore, it must be deprotonated with a strong base, such as sodium hydride (NaH), to generate the highly reactive 2,2,2-trifluoroethoxide anion.

  • The Electrophile: A Methyl 6-halonicotinate, such as Methyl 6-chloronicotinate or Methyl 6-bromonicotinate, serves as the electrophilic partner. The halogen at the 6-position acts as the leaving group. Bromo-derivatives are often more reactive than their chloro counterparts, though cost and availability may influence the selection.[2]

  • The Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for this reaction. They effectively solvate the sodium cation without forming strong hydrogen bonds with the alkoxide nucleophile, thus preserving its reactivity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: SNAr mechanism for the synthesis of the target molecule.

Section 2: Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials & Equipment:

  • Methyl 6-chloronicotinate (1.72 g, 10 mmol)

  • 2,2,2-Trifluoroethanol (TFEA) (1.20 g, 0.91 mL, 12 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.48 g, 12 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 100 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, thermometer/temperature probe, and heating mantle.

  • Silica gel for column chromatography.

Procedure:

  • Preparation of the Nucleophile (Sodium 2,2,2-trifluoroethoxide): a. To a dry 100 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (20 mL). b. Carefully add the sodium hydride (0.48 g) to the DMF. Caution: NaH is highly reactive with water and flammable. Handle with care. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add 2,2,2-trifluoroethanol (0.91 mL) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

  • Nucleophilic Aromatic Substitution Reaction: a. Dissolve Methyl 6-chloronicotinate (1.72 g) in anhydrous DMF (20 mL) in a separate flask. b. Add the solution of Methyl 6-chloronicotinate to the freshly prepared sodium 2,2,2-trifluoroethoxide solution at room temperature. c. Heat the reaction mixture to 80-90 °C and maintain this temperature. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel containing 100 mL of water. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). e. Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: a. The crude residue should be purified by silica gel column chromatography. b. A solvent system of ethyl acetate and hexanes is typically effective. The optimal ratio should be determined by TLC analysis. c. Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a solid or oil.

Section 3: Data Presentation

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionRationale & Impact on Yield/Purity
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to fully deprotonate TFEA.[5] Weaker bases (e.g., K₂CO₃) may result in an incomplete reaction and lower yields.
Solvent Anhydrous DMF / DMSOPolar aprotic solvents accelerate SNAr reactions by solvating the counter-ion (Na⁺) and leaving the alkoxide nucleophile highly reactive.[7]
Temperature 80 - 90 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction. Higher temperatures may lead to side reactions like ester hydrolysis.
Reaction Time 4 - 8 hoursDependent on temperature and substrate reactivity. Reaction should be monitored to avoid prolonged heating after completion, which can degrade the product.
Stoichiometry 1.2 equivalents of TFEA & NaHA slight excess of the nucleophile ensures complete consumption of the limiting electrophile (Methyl 6-halonicotinate).

Section 4: Application Notes - A Scientist's Perspective

Causality Behind Experimental Choices:

  • Why Anhydrous Conditions? Sodium hydride reacts violently with water. Any moisture present will consume the base, inhibit the formation of the required alkoxide, and ultimately halt the reaction. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

  • In Situ Generation of Nucleophile: The trifluoroethoxide is generated "in situ" (in the reaction mixture) because it is highly reactive and hygroscopic. Preparing it fresh ensures maximum potency for the subsequent SNAr step.

  • Quenching with NH₄Cl: Saturated ammonium chloride is a mild acid that safely neutralizes excess sodium hydride and any remaining alkoxide without being acidic enough to cause significant hydrolysis of the product ester, which could occur with stronger acids like HCl.[8]

Troubleshooting Common Issues:

  • Low or No Conversion: This is often due to inactive reagents or insufficient exclusion of moisture. Verify the quality of the NaH and ensure the solvent is truly anhydrous. A sluggish reaction may also be accelerated by increasing the temperature slightly (e.g., to 100 °C) or by using the more reactive Methyl 6-bromonicotinate.

  • Formation of Side Products: If the reaction is heated for too long or at too high a temperature, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, especially if any water is present. This can be identified by LC-MS analysis. Purification by column chromatography is typically sufficient to remove this impurity.

Section 5: Visualization of Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

References

  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Dandia, A., Singh, R., Joshi, J., & Kumari, S. (2014). 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. Mini-Reviews in Organic Chemistry, 11(4), 462-476. Retrieved from [Link]

  • Lantzsch, R., & Lehmler, H. J. (1987). Process for the synthesis of 2,2,2-trifluoroethanol. U.S. Patent No. 4,658,070.
  • Gimenez, D., Dose, A., Robson, N. L., Sandford, G., Cobb, S. L., & Coxon, C. R. (2017). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15(17), 3681-3685. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. Retrieved from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Boyer, J. H., & Schoen, W. (1956). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 36, 44. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Molbase. (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Oreate AI. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Leys, D., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751-1763. Retrieved from [Link]

  • Lonza AG. (1989). Process for the preparation of 6-methyl-nicotinic-acid esters. European Patent No. EP0128279B1.
  • The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

  • Shenzhen Zinwi Bio-Tech Co Ltd. (2022). Synthesis method of 6-methyl nicotine. Chinese Patent No. CN114459635A.
  • Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. Retrieved from [Link]

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Application Notes and Protocols for the Analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. The presence of the trifluoroethoxy group imparts unique properties, including altered metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold in drug discovery. Accurate and robust analytical methods are paramount for its characterization, quantification in various matrices, and for quality control during synthesis and formulation.

This comprehensive guide provides detailed application notes and protocols for the analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a foundation for both routine analysis and advanced characterization.

Physicochemical Properties Summary

A thorough understanding of the physicochemical properties of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is essential for analytical method development.

PropertyValueSource
CAS Number 287979-27-5[1][2]
Molecular Formula C₉H₈F₃NO₃Custom Calculation
Molecular Weight 235.16 g/mol [2]
Appearance White to off-white solidInferred
Solubility Soluble in methanol, acetonitrile, DMSO, chloroform. Limited solubility in water.Inferred from structure

Chromatographic Analysis

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will depend on the sample matrix, volatility, and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

Reverse-phase HPLC is the method of choice for the analysis of nicotinate esters due to their polarity.[3][4] This technique is ideal for purity determination of the neat material and quantification in dissolution studies or formulation assays.

The selection of a C18 stationary phase provides a versatile hydrophobic interaction with the pyridine ring and the trifluoroethoxy moiety. A gradient elution is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities that may have different polarities. The mobile phase composition of acetonitrile and water is a standard choice for reverse-phase chromatography, offering good peak shape and resolution. UV detection is selected based on the chromophoric nature of the pyridine ring system.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock (1 mg/mL in Methanol) prep_working Create Working Standards (0.1 - 100 µg/mL in Mobile Phase) prep_standard->prep_working injection Inject 10 µL of Standard/Sample prep_working->injection prep_sample Prepare Sample Solution (e.g., extract formulation, dissolve neat material) prep_sample->injection hplc_system Equilibrate HPLC System with Initial Mobile Phase hplc_system->injection separation Gradient Elution injection->separation detection UV Detection at 265 nm separation->detection integration Integrate Peak Area detection->integration calibration Generate Calibration Curve (Peak Area vs. Concentration) integration->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for HPLC analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate reference standard.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 20 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (70:30 Water:Acetonitrile) to create standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

  • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Trace Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. The trifluoroethoxy group makes the compound amenable to GC analysis.[5]

A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is chosen for its general applicability and good separation of a wide range of analytes. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation. A temperature gradient program is used to ensure the separation of compounds with different boiling points.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Ethyl Acetate (1 mg/mL) injection Inject 1 µL into GC Inlet dissolve->injection separation Temperature Programmed Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Analyze Total Ion Chromatogram detection->tic mass_spectra Examine Mass Spectra of Peaks tic->mass_spectra library_search Compare with Spectral Libraries (e.g., NIST) mass_spectra->library_search

Caption: Workflow for GC-MS analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

1. Instrumentation:

  • GC System: Agilent 7890B or equivalent, coupled to a 5977B Mass Selective Detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Ethyl Acetate (GC grade)

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z
Scan Mode Full Scan

4. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of ethyl acetate.

5. Data Analysis:

  • Identify the peak corresponding to Methyl 6-(2,2,2-trifluoroethoxy)nicotinate in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the main peak and compare it with the expected fragmentation pattern.

  • Identify impurity peaks by searching their mass spectra against the NIST library.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Due to the presence of fluorine, ¹⁹F NMR is a particularly powerful tool in addition to standard ¹H and ¹³C NMR.[6][7][8]

Deuterated chloroform (CDCl₃) is a common solvent for the NMR analysis of organic molecules. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR due to its chemical inertness and single sharp resonance. For ¹⁹F NMR, no external standard is typically needed as the spectrometer can be referenced to an internal lock signal.

1. Instrumentation and Reagents:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.

3. Data Acquisition Parameters:

ExperimentKey ParametersExpected Chemical Shifts (δ, ppm)
¹H NMR 400 MHz, 32 scans~8.9 (s, 1H, H2-pyridine), ~8.2 (dd, 1H, H4-pyridine), ~7.0 (d, 1H, H5-pyridine), ~4.8 (q, 2H, -OCH₂CF₃), ~3.9 (s, 3H, -OCH₃)
¹³C NMR 100 MHz, 1024 scans~165 (C=O), ~162 (C6-pyridine), ~152 (C2-pyridine), ~140 (C4-pyridine), ~123 (q, -CF₃), ~112 (C5-pyridine), ~110 (C3-pyridine), ~65 (q, -OCH₂-), ~52 (-OCH₃)
¹⁹F NMR 376 MHz, 128 scans~ -74 (t, 3F, -CF₃)

4. Data Analysis:

  • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants to assign the signals to the respective nuclei in the molecule. The presence of C-F coupling can lead to multiplicity in the ¹³C spectrum.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Under electron ionization, pyridine derivatives can exhibit complex fragmentation patterns.[10][11][12] For Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, the molecular ion (M⁺) peak is expected at m/z 235. Key fragments may arise from the loss of the methoxy group (-OCH₃, m/z 204), the trifluoroethoxy group (-OCH₂CF₃, m/z 136), or cleavage of the ester bond.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. The combination of chromatographic and spectroscopic techniques ensures accurate quantification, purity assessment, and structural confirmation, supporting the needs of researchers and professionals in drug development and chemical synthesis. These protocols can be adapted and validated for specific applications and matrices as required.

References

  • Fryčková, K., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1053-1061. Available at: [Link]

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

  • ResearchGate. An Overview of Fluorine NMR. Available at: [Link]

  • Maibach, H. I., et al. (2006). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Chromatography B, 830(1), 163-168. Available at: [Link]

  • Gerig, J.T. Fluorine NMR. Available at: [Link]

  • Nevescanin, M., et al. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available at: [Link]

  • Taran, E., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8(1), 86. Available at: [Link]

  • PubChem. Methyl 6-methylnicotinate. Available at: [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Mass spectral study of pyridine derivative. Available at: [Link]

  • Royal Society of Chemistry. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Available at: [Link]

  • Ali, H. M. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Separations, 9(4), 93. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Available at: [Link]

  • CAS Common Chemistry. Methyl nicotinate. Available at: [Link]

  • Wikipedia. Methyl nicotinate. Available at: [Link]

  • LCGC International. GC–MS Analysis of PFAS Expands Knowledge of Toxicokinetic Data. Available at: [Link]

  • MDPI. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Available at: [Link]

  • MDPI. Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. Available at: [Link]

  • AIDIC. Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. Available at: [Link]

  • ResearchGate. Determination of Volatile Disinfection Byproducts in Water by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing in research and drug development settings. The protocol adheres to the principles outlined in major pharmacopeias and regulatory guidelines.[1][2][3][4]

Introduction

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of the trifluoroethoxy group can enhance metabolic stability and cell permeability of parent molecules, making this intermediate a valuable building block. Accurate and reliable analytical methods are therefore essential to ensure the purity and consistency of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of small molecules in the pharmaceutical industry.[5][6] Its high resolution, sensitivity, and reproducibility make it ideal for assessing the purity of pharmaceutical intermediates. This application note provides a comprehensive guide to the HPLC analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, including a detailed protocol, system suitability requirements, and data interpretation. The method is developed based on the principles of reverse-phase chromatography, which is well-suited for the analysis of moderately polar organic compounds.[5][7]

Experimental

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Autosampler: Capable of injecting 10 µL.

  • Software: Chromatography data station for data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric glassware: Class A.

  • Syringe filters: 0.45 µm PTFE.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Methanol (MeOH): HPLC grade.

  • Formic Acid: 99% purity.

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Reference Standard: Purity >99.5%.

Chromatographic Conditions

The selection of a C18 stationary phase is based on its wide applicability and proven performance in retaining and separating a broad range of small molecules.[7][8] The mobile phase, consisting of acetonitrile and water, provides a good balance of solvent strength for eluting the analyte with a symmetric peak shape. The addition of a small amount of formic acid to the aqueous phase helps to control the ionization of the pyridine nitrogen, leading to improved peak shape and reproducibility.[9][10] UV detection at 265 nm is chosen based on the expected chromophore of the pyridine ring system.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 265 nm
Run Time 15 minutes

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This will be the stock standard solution (100 µg/mL).

  • Prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock standard solution to 100 mL with the diluent.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the Methyl 6-(2,2,2-trifluoroethoxy)nicotinate sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Suitability->Sample_Injection If Pass Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Data_Analysis Data Analysis & Reporting Data_Acquisition->Data_Analysis

Caption: HPLC Analysis Workflow for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified according to USP General Chapter <621>.[1][3][4][11][12] Inject the working standard solution (10 µg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
Data Analysis

The concentration of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Areasample / Areastandard) x Concentrationstandard

The purity of the sample can be determined by the area percent method, assuming all impurities have a similar response factor to the main peak.

% Purity = (Areamain peak / Total Areaall peaks) x 100

Method Validation

This analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][13][14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. The method is straightforward, utilizing common reverse-phase chromatography principles and readily available instrumentation and reagents. Proper validation of this method will ensure its suitability for routine quality control analysis in a regulated environment.

References

  • United States Pharmacopeia (USP).
  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • United States Pharmacopeia (USP).
  • Agilent Technologies. (2022).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • DSDP Analytics.
  • United States Pharmacopeia (USP). <621> Chromatography - Notice of Adoption of Harmonized Standard.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonis
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Altabrisa Group. (2025).
  • PubMed.
  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Thermo Fisher Scientific. (2025). Mastering Small Molecule Reversed-Phase Method Development.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • LCGC Europe. (2002).
  • Benchchem.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • LabRulez LCMS. (2021). Analysis of Pyridine.
  • Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India.
  • Benchchem. (2025).
  • Chemical Synthesis Route. (48)
  • Benchchem.
  • ChemicalBook.
  • PrepChem.com.
  • Wikipedia.
  • The Royal Society of Chemistry.
  • National Institute of Standards and Technology (NIST).
  • ResearchGate. (2015).

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Application Notes and Protocols: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 6-(2,2,2-trifluoroethoxy)nicotinate Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous approved drugs.[1][2] Its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding, and its modulation of compound polarity and solubility make it a cornerstone of drug design. The strategic functionalization of the pyridine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly promising, yet underexplored scaffold: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate .

The novelty of this scaffold lies in the convergence of two key structural features: the versatile nicotinate core and the metabolically robust 2,2,2-trifluoroethoxy substituent. The methyl nicotinate framework provides three primary points for chemical modification: the ester for hydrolysis and amidation, and the pyridine ring for electrophilic or nucleophilic substitution. The 6-(2,2,2-trifluoroethoxy) group is not merely a placeholder; it is a deliberate design element. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the trifluoroethoxy group can significantly impact a molecule's lipophilicity and binding affinity, potentially leading to improved potency and a better pharmacokinetic profile.[3]

This document serves as a comprehensive technical guide for the synthesis, functionalization, and potential applications of the Methyl 6-(2,2,2-trifluoroethoxy)nicotinate scaffold. We will provide detailed, field-tested protocols, explain the rationale behind experimental choices, and explore the potential therapeutic avenues for the resulting compound libraries.

Physicochemical Properties and Reactivity Profile

The strategic placement of the electron-withdrawing trifluoroethoxy group at the 6-position and the methyl ester at the 3-position of the pyridine ring creates a unique electronic landscape, dictating the scaffold's reactivity.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Calculated LogP ~1.5 - 2.0Indicates a balance of hydrophilicity and lipophilicity, favorable for cell permeability.
Hydrogen Bond Acceptors 4 (2xO, N)Potential for strong interactions with biological targets.
Hydrogen Bond Donors 0
Metabolic Stability HighThe C-F bonds of the trifluoroethoxy group are highly resistant to enzymatic cleavage.

Reactivity at a Glance:

  • Ester Group (C3-position): Susceptible to nucleophilic attack, allowing for straightforward hydrolysis to the corresponding carboxylic acid or amidation with a wide range of amines.

  • Pyridine Ring: The electron-withdrawing nature of the ester and the trifluoroethoxy group deactivates the ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly if a leaving group were present at other positions. The nitrogen atom is also a site for potential N-oxide formation or quaternization.

Synthesis of the Core Scaffold: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

The most direct and industrially scalable approach to this scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (typically a halogen) from the 6-position of a methyl nicotinate precursor with the sodium salt of 2,2,2-trifluoroethanol. Methyl 6-chloronicotinate is a commercially available and cost-effective starting material.

G start Methyl 6-chloronicotinate step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 reagent1 2,2,2-Trifluoroethanol reagent1->step1 base Sodium Hydride (NaH) base->step1 solvent Anhydrous DMF solvent->step1 product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate step1->product Formation of Sodium 2,2,2-trifluoroethoxide in situ

Caption: Synthetic workflow for the core scaffold.

Protocol 1: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Rationale: This protocol utilizes a strong, non-nucleophilic base, sodium hydride, to deprotonate the weakly acidic 2,2,2-trifluoroethanol, forming the potent nucleophile sodium 2,2,2-trifluoroethoxide in situ. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the sodium cation without interfering with the nucleophile. The reaction is heated to overcome the activation energy barrier for the addition-elimination mechanism of the SNAr reaction.[4]

Materials:

  • Methyl 6-chloronicotinate

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.

  • Slowly add 2,2,2-trifluoroethanol (1.2 equivalents) dropwise to the suspension of sodium hydride in DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • SNAr Reaction: To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add a solution of methyl 6-chloronicotinate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a pure compound.

ReagentMolar Eq.Purpose
Methyl 6-chloronicotinate1.0Electrophilic substrate
2,2,2-Trifluoroethanol1.2Nucleophile precursor
Sodium Hydride1.2Base for deprotonation
Anhydrous DMF-Solvent

Derivatization of the Scaffold: Building Novel Compound Libraries

The true utility of a scaffold is realized through its derivatization. The Methyl 6-(2,2,2-trifluoroethoxy)nicotinate scaffold offers two primary handles for diversification: the methyl ester and the pyridine ring itself.

G cluster_0 Ester Modification cluster_1 Pyridine Ring Modification scaffold Methyl 6-(2,2,2-trifluoroethoxy)nicotinate hydrolysis Hydrolysis scaffold->hydrolysis LiOH, H2O/THF amidation Amidation scaffold->amidation R1R2NH, Lewis Acid or Base Catalysis n_oxide N-Oxide Formation scaffold->n_oxide m-CPBA c_h_activation C-H Activation/Functionalization scaffold->c_h_activation Transition Metal Catalysis product1 product1 hydrolysis->product1 6-(2,2,2-Trifluoroethoxy)nicotinic acid product2 product2 amidation->product2 N-substituted-6-(2,2,2-trifluoroethoxy)nicotinamide product3 product3 n_oxide->product3 N-oxide derivative product4 product4 c_h_activation->product4 Ring-functionalized derivatives

Caption: Potential derivatization pathways.

Protocol 2: Hydrolysis to 6-(2,2,2-Trifluoroethoxy)nicotinic Acid

Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental transformation that opens up a vast array of subsequent reactions, most notably amide bond formation via coupling reagents. Basic hydrolysis (saponification) is often preferred as it is typically irreversible and high-yielding.[5][6] Lithium hydroxide is a mild and effective base for this purpose, and the use of a THF/water co-solvent system ensures the solubility of both the ester and the hydroxide salt.[1]

Materials:

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 equivalents) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield 6-(2,2,2-Trifluoroethoxy)nicotinic acid. The product may be further purified by recrystallization if necessary.

Protocol 3: Direct Amidation of the Methyl Ester

Rationale: The direct conversion of an ester to an amide can be more atom-economical than the two-step hydrolysis-coupling sequence. This can be achieved under either basic or Lewis acidic conditions.[7][8] The choice of method depends on the nature of the amine. For simple, unhindered primary and secondary amines, base-promoted amidation can be effective. For less reactive amines, Lewis acid catalysis may be required to activate the ester carbonyl.

Method A: Base-Promoted Amidation

Materials:

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

  • Primary or secondary amine (2.0 equivalents)

  • Sodium methoxide (catalytic amount)

  • Anhydrous methanol or THF

Procedure:

  • To a solution of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (1.0 equivalent) in anhydrous methanol, add the desired amine (2.0 equivalents).

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired amide.

Method B: Lewis Acid-Catalyzed Amidation

Materials:

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

  • Amine (1.5 equivalents)

  • Trimethylaluminum (2.0 M solution in toluene)

  • Anhydrous toluene

Procedure:

  • To a solution of the amine (1.5 equivalents) in anhydrous toluene at 0 °C, slowly add trimethylaluminum solution (1.5 equivalents). Stir for 30 minutes at room temperature.

  • Add a solution of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (1.0 equivalent) in anhydrous toluene.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of Rochelle's salt solution or dilute HCl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify by column chromatography.

Potential Therapeutic Applications and Future Directions

The derivatized compounds from the Methyl 6-(2,2,2-trifluoroethoxy)nicotinate scaffold are poised for exploration in a variety of therapeutic areas where substituted pyridines have shown promise.

  • Anti-inflammatory Agents: Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of enzymes like COX-2.[8][9] The novel amides and other derivatives from this scaffold could be screened for similar activities.

  • Antimicrobial Agents: The pyridine nucleus is a common feature in many antibacterial and antifungal agents.[7] The unique electronic and lipophilic properties imparted by the trifluoroethoxy group could lead to the discovery of new antimicrobial compounds with improved efficacy or novel mechanisms of action.

  • CNS Disorders: The ability of the trifluoroethoxy group to enhance blood-brain barrier penetration makes this scaffold attractive for developing agents targeting the central nervous system.

The true potential of this scaffold will be unlocked through the synthesis and screening of diverse compound libraries. High-throughput synthesis and screening techniques can be employed to rapidly explore the structure-activity relationships of the various derivatives. Further modifications of the pyridine ring through C-H activation or by introducing other functional groups can provide additional avenues for optimization.

References

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Retrieved from [Link]

  • PubMed. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Atmiya University. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 6-Aminonicotinate Derivatives via Nucleophilic Aromatic Substitution of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a highly valuable and versatile building block in contemporary medicinal chemistry and drug development. Its utility stems from the strategic placement of a trifluoroethoxy group on the electron-deficient pyridine ring. This group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient introduction of a wide array of amine nucleophiles at the C6 position. The resulting 6-aminonicotinate and 6-aminonicotinamide scaffolds are prevalent in numerous biologically active molecules.[1][2]

This guide provides a comprehensive overview of the reaction between Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and various amines. We will delve into the underlying reaction mechanism, provide detailed, field-proven laboratory protocols, and offer insights into experimental design and troubleshooting. The protocols herein are designed to be robust and adaptable for researchers engaged in the synthesis of novel chemical entities.

Scientific Rationale and Mechanistic Insight

The primary transformation discussed is a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is critical for optimizing reaction conditions and predicting outcomes.

2.1 The SNAr Mechanism: An Addition-Elimination Pathway

Unlike electron-rich benzene rings that typically undergo electrophilic substitution, pyridine and other nitrogen-containing heterocycles are electron-deficient and thus susceptible to attack by nucleophiles.[3] The reaction with Methyl 6-(2,2,2-trifluoroethoxy)nicotinate proceeds via a well-established two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack (Rate-Determining Step): The amine nucleophile attacks the electrophilic carbon atom at the C6 position of the pyridine ring. This step temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized across the pyridine ring and stabilized by the ring nitrogen.

  • Elimination and Re-aromatization: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the 2,2,2-trifluoroethoxide leaving group.

The overall reaction rate is primarily dictated by the first step: the nucleophilic attack.[7] Therefore, factors that stabilize the Meisenheimer complex will accelerate the reaction.

2.2 The Critical Role of the 2,2,2-Trifluoroethoxy Leaving Group

While halides are common leaving groups in SNAr reactions, the 2,2,2-trifluoroethoxy group offers distinct advantages. In SNAr, the "best" leaving group is not necessarily the one that is most stable on its own (like I⁻ vs F⁻ in SN2), but rather the one that most strongly activates the ring for the initial nucleophilic attack.[5][8]

  • Activation via Inductive Effect: Fluorine is the most electronegative element. The three fluorine atoms on the ethoxy group exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted to the C6 position of the pyridine ring, making it significantly more electrophilic and thus more susceptible to attack by the amine nucleophile.[7] This activation lowers the energy barrier for the rate-determining formation of the Meisenheimer complex.

  • Leaving Group Stability: The resulting 2,2,2-trifluoroethoxide anion is stabilized by the strong inductive effect of the CF₃ group, making it a competent leaving group in the elimination step.

SNAr_Mechanism Figure 1: S(N)Ar Addition-Elimination Mechanism Reactants Methyl 6-(2,2,2-trifluoroethoxy)nicotinate + Amine (R₂NH) Step1 Step 1: Nucleophilic Attack (Slow, Rate-Determining) Reactants->Step1 Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Step1->Meisenheimer + R₂NH Step2 Step 2: Elimination (Fast, Re-aromatization) Meisenheimer->Step2 Products 6-Amino-nicotinate Product + CF₃CH₂O⁻ Step2->Products - CF₃CH₂O⁻

Figure 1: S(N)Ar Addition-Elimination Mechanism

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

3.1 General Protocol for Reaction with Aliphatic Amines

This protocol is a robust starting point for primary and secondary aliphatic amines (e.g., piperidine, morpholine, benzylamine).

Materials:

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (1.0 eq)

  • Aliphatic amine (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO or DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting material.

  • Reagent Addition: Add the aliphatic amine (1.2-1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.

    • Causality Insight: Heating provides the necessary activation energy for the rate-determining nucleophilic attack. Polar aprotic solvents like DMSO and DMF are ideal as they effectively solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.[4] K₂CO₃ acts as a base to neutralize the proton from the amine (if primary or secondary) and any trace acidic impurities, preventing unwanted side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with water (2x) to remove residual DMSO/DMF, followed by a wash with brine (1x). e. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-amino-nicotinate product.

3.2 Considerations for Aromatic Amines (Anilines)

Anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, modifications to the general protocol may be necessary.

  • Temperature: Higher reaction temperatures (120-150 °C) are often required.

  • Base: A stronger base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), may be beneficial, though care must be taken to avoid competing amidation of the methyl ester.[9]

  • Catalysis: In challenging cases, palladium-catalyzed Buchwald-Hartwig amination could be considered as an alternative synthetic route, though this falls outside the scope of SNAr.[4]

Data Summary and Expected Results

The following table summarizes representative conditions and expected outcomes for the reaction with various amines. Yields are estimates and will vary based on reaction scale and purification efficiency.

Amine NucleophileTypeRelative NucleophilicityRecommended Temp. (°C)Typical Time (h)Expected Yield
PiperidineSecondary AliphaticHigh804-8>85%
MorpholineSecondary AliphaticHigh80-906-12>80%
BenzylaminePrimary AliphaticMedium90-1008-1670-85%
AnilinePrimary AromaticLow120-14012-2440-60%

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the synthesis and purification of 6-aminonicotinate derivatives.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup (Substrate, Base, Solvent) B 2. Amine Addition A->B C 3. Reaction Heating (80-120°C) B->C D 4. Progress Monitoring (TLC / LC-MS) C->D D->C Continue reaction E 5. Aqueous Work-up (Quench & Extract) D->E Reaction complete F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS, HPLC) G->H

Figure 2: General Experimental Workflow

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Reagents are wet.1. Increase reaction temperature in 10-20 °C increments. 2. Increase reaction time. For anilines, consider a stronger base or alternative catalytic method. 3. Ensure all reagents and solvents are anhydrous.
Side Product Formation 1. Amidation of the methyl ester. 2. Hydrolysis of the methyl ester.1. Use a milder base (e.g., K₂CO₃ instead of NaH or NaOtBu). Avoid excessively high temperatures. 2. Ensure anhydrous conditions and use a non-nucleophilic base.
Difficult Purification 1. Product is highly polar. 2. Residual DMSO/DMF in crude product.1. Add methanol (1-5%) to the ethyl acetate eluent during chromatography. 2. Perform thorough aqueous washes during work-up. A lyophilizer can also help remove residual water/solvent.

References

  • Benchchem. Application Notes and Protocols: Methyl 2-(aminomethyl)
  • Green Chemistry. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. RSC Publishing.
  • MDPI.
  • Organic Chemistry Tutor.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Fisher Scientific.
  • Wikipedia.
  • YouTube.
  • Chemistry Stack Exchange.
  • CNGBdb. Some 6-substituted nicotinamides: synthesis and antineoplastic activities.
  • Georganics.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and significantly improve your reaction yields.

This guide is structured to provide both foundational knowledge and specific troubleshooting advice for the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. We will explore the reaction mechanism, critical parameters, and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing Methyl 6-(2,2,2-trifluoroethoxy)nicotinate?

The synthesis is typically achieved via a Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a leaving group on the pyridine ring (e.g., a halide) by the 2,2,2-trifluoroethoxide anion.[1][2] The reaction proceeds in two main steps:

  • Deprotonation: A suitable base is used to deprotonate 2,2,2-trifluoroethanol, forming the nucleophilic trifluoroethoxide.

  • Nucleophilic Attack: The trifluoroethoxide attacks the electron-deficient carbon at the 6-position of the methyl nicotinate ring, displacing the leaving group.[3]

Q2: What are the recommended starting materials?
  • Pyridine Substrate: Methyl 6-chloronicotinate is a common and effective starting material due to the good leaving group ability of the chloride ion. Other halides can also be used.

  • Alcohol: 2,2,2-Trifluoroethanol.

  • Base: A strong, non-nucleophilic base is required to deprotonate the trifluoroethanol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they form the alkoxide irreversibly.[2][4] Potassium carbonate (K₂CO₃) can also be used, though it may require more forcing conditions.

Q3: Why is the choice of solvent important for this reaction?

The Williamson ether synthesis is an SN2 reaction, which is highly favored by polar aprotic solvents.[2][5] These solvents can solvate the cation (e.g., Na⁺ from NaH) but do not strongly solvate the nucleophilic anion (trifluoroethoxide), leaving it more "naked" and reactive.

Recommended Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)[3]

  • Tetrahydrofuran (THF)[2]

Using the parent alcohol (2,2,2-trifluoroethanol) as the solvent is generally not recommended as it is a protic solvent, which can solvate and deactivate the nucleophile, slowing the reaction.[2]

Troubleshooting Guide: Yield Improvement

Problem 1: My reaction yield is consistently low, and I recover a significant amount of unreacted Methyl 6-chloronicotinate.

This issue points to an incomplete reaction. Several factors could be at play, primarily related to the reactivity of your nucleophile and the overall reaction conditions.

dot

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Cause A: Incomplete Deprotonation of 2,2,2-Trifluoroethanol

    • Explanation: 2,2,2-Trifluoroethanol is more acidic (pKa ≈ 12.4) than simple alcohols due to the inductive effect of the fluorine atoms. However, it still requires a sufficiently strong base for complete deprotonation. Weaker bases like potassium carbonate may not generate a high enough concentration of the alkoxide.

    • Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[4] These bases deprotonate the alcohol irreversibly. Ensure your reagents and solvent are anhydrous, as water will consume the base.

  • Cause B: Reduced Nucleophilicity of the Trifluoroethoxide

    • Explanation: The highly electronegative fluorine atoms that make the alcohol acidic also pull electron density away from the oxygen, reducing the nucleophilicity of the resulting trifluoroethoxide anion.[6] This makes it a less potent nucleophile compared to simpler alkoxides like ethoxide.

    • Solution 1: Increase Reaction Temperature: Higher temperatures increase the kinetic energy of the molecules, helping to overcome the activation energy barrier. Monitor for potential decomposition or side reactions.

    • Solution 2: Implement Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective. The catalyst forms an ion pair with the trifluoroethoxide, which is more soluble in the organic phase where the methyl 6-chloronicotinate resides.[6][7] This dramatically increases the effective concentration of the nucleophile in the correct phase, often allowing for milder conditions and improved yields.[8]

  • Cause C: Insufficient Reaction Time or Temperature

    • Explanation: Due to the reduced nucleophilicity of the trifluoroethoxide, the reaction may simply be slow.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Extend the reaction time until the starting material is consumed. If the reaction stalls, a modest increase in temperature may be required.

Parameter Standard Condition Optimized Condition for Higher Yield Rationale
Base K₂CO₃NaH (60% dispersion in mineral oil)Irreversibly forms the more reactive alkoxide.[2]
Solvent THFDMF or DMSOHigher boiling point allows for higher reaction temperatures; better at solvating cations.[3]
Temperature Room Temp to 60 °C80 °C to 120 °COvercomes the activation energy barrier associated with the less nucleophilic alkoxide.[6]
Additive NoneTetrabutylammonium bromide (5-10 mol%)Acts as a phase-transfer catalyst to increase reaction rate.[10]
Problem 2: The reaction works, but I am observing significant byproduct formation.

Byproduct formation often competes with the desired SN2 reaction, directly reducing the yield of the target molecule.

Common Side Reactions & Solutions:

  • Side Reaction A: Hydrolysis of the Methyl Ester

    • Explanation: If there is any water present in the reaction mixture, the base can promote the saponification (hydrolysis) of the methyl ester on the nicotinate ring, forming the corresponding carboxylate salt. This byproduct can complicate purification.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

  • Side Reaction B: Reaction with the Solvent

    • Explanation: At high temperatures, strong bases like NaH can potentially react with solvents like DMF.

    • Solution: When using NaH, add the 2,2,2-trifluoroethanol to the NaH/solvent suspension at a lower temperature (e.g., 0 °C) to allow the alkoxide to form before heating. Once the hydrogen evolution ceases, add the methyl 6-chloronicotinate and then slowly heat the reaction to the target temperature.

Experimental Protocol: Optimized Synthesis Using NaH

This protocol provides a robust starting point for achieving a high yield of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

dot

Synthesis_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Add NaH to Anhydrous DMF Prep2 Cool to 0 °C Prep1->Prep2 Prep3 Slowly add 2,2,2-Trifluoroethanol Prep2->Prep3 Prep4 Stir 30 min at 0 °C Prep3->Prep4 React1 Add Methyl 6-chloronicotinate Prep4->React1 Alkoxide Formation Complete React2 Heat to 80-100 °C React1->React2 React3 Monitor by TLC/LC-MS React2->React3 Work1 Cool and Quench with Water React3->Work1 Reaction Complete Work2 Extract with Ethyl Acetate Work1->Work2 Work3 Wash, Dry, Concentrate Work2->Work3 Work4 Purify by Column Chromatography Work3->Work4 FinalProduct FinalProduct Work4->FinalProduct Pure Product

Caption: Optimized experimental workflow for synthesis.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.2 equivalents, 60% dispersion in oil) to anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the stirred suspension.

  • Stirring: Stir the mixture at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Addition of Electrophile: Add a solution of methyl 6-chloronicotinate (1.0 equivalent) in a small amount of anhydrous DMF.

  • Heating: Slowly warm the reaction mixture to 80-100 °C and maintain this temperature.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC until the methyl 6-chloronicotinate spot is no longer visible.

  • Workup: Cool the reaction to room temperature and carefully quench by slowly adding it to ice-cold water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the pure Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

By carefully controlling these parameters and understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize the synthesis, leading to consistently higher yields and purity.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023-01-22). [Link]

  • Lumen Learning. Williamson ether synthesis. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. (2015-06-12). [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022-08-12). [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Probable reaction mechanism for the trifluoromethoxylation of pyridines mediated by TEMPO. [Link]

  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. (2025-08-05). [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

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Technical Support Center: Purification of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. Recognizing that this specific molecule may have limited dedicated literature, this document synthesizes purification principles from analogous compounds and foundational organic chemistry techniques. It is designed to empower researchers, scientists, and drug development professionals to develop robust and effective purification protocols.

Section 1: Understanding the Molecule & Initial Assessment

Before attempting purification, it is crucial to understand the physicochemical properties of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and to assess the nature of the crude material. The presence of the highly electronegative trifluoroethoxy group significantly influences the molecule's polarity, solubility, and potential interactions compared to its simpler analog, methyl 6-methylnicotinate.

Table 1: Estimated Physicochemical Properties and Their Impact on Purification

PropertyEstimated CharacteristicImplication for Purification Strategy
Polarity Moderately polar. The pyridine nitrogen and ester are polar, while the trifluoroethoxy group is strongly electron-withdrawing, affecting electron density and hydrogen bonding capability.Will likely be soluble in moderately polar organic solvents like ethyl acetate, dichloromethane (DCM), and acetone. It will have strong interactions with silica gel, requiring moderately polar eluents for column chromatography.
Boiling Point High. Estimated to be >250 °C at atmospheric pressure.Purification by distillation is possible but will likely require high vacuum to prevent thermal decomposition.[1]
Physical State Likely a low-melting solid or a viscous oil at room temperature.If solid, recrystallization is a primary purification option. If an oil, chromatography or vacuum distillation are the preferred methods.
Stability The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. The trifluoroethoxy group is generally stable.Avoid harsh pH conditions during aqueous workups. Neutral or mildly acidic/basic washes are recommended. While methyl nicotinate shows good stability in aqueous solutions, hydrolysis to the corresponding nicotinic acid is a potential degradation pathway.[2][3]
Initial Assessment Workflow

This workflow guides the initial steps to characterize the crude product, which is essential for selecting the appropriate purification strategy.

start Crude Product tlc Run TLC Analysis (e.g., in 3:1 Hexanes:EtOAc) start->tlc nmr Acquire ¹H NMR Spectrum start->nmr analysis Analyze Data tlc->analysis nmr->analysis is_solid Crude is a Solid? analysis->is_solid is_oily Crude is an Oil/Non-crystalline? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Column Chromatography is_oily->chromatography Yes distillation Consider High-Vacuum Distillation is_oily->distillation If thermally stable & non-polar impurities

Caption: Initial assessment workflow for crude Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of polar organic molecules like Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Q1: My crude product is a dark, viscous oil that won't solidify. How should I proceed?

Answer: This is a common scenario when residual solvents or impurities depress the melting point. The most robust method for purifying oils or non-crystalline solids is column chromatography.[4]

  • Causality: Impurities, such as unreacted starting materials or byproducts like the corresponding nicotinic acid, can act as a eutectic contaminant, preventing crystallization. Residual high-boiling solvents (e.g., DMF, DMSO) are also a frequent cause.

  • Actionable Advice:

    • Pre-treatment: If you suspect a high-boiling solvent, perform a liquid-liquid extraction. Dissolve the crude oil in ethyl acetate or DCM, wash with water and brine, then dry and concentrate the organic layer. This removes many inorganic salts and water-soluble impurities.

    • Technique Selection: Flash column chromatography is the preferred method. It utilizes pressure to accelerate the separation, minimizing diffusion and improving resolution.[5]

    • Starting Point: Based on the molecule's polarity, a good starting eluent system for Thin Layer Chromatography (TLC) analysis to determine the best solvent ratio would be a mixture of hexanes and ethyl acetate.

Q2: I'm getting poor separation (overlapping spots on TLC, co-eluting peaks in column chromatography). What are my options?

Answer: Poor separation indicates that the polarity difference between your target compound and the impurities is insufficient in the chosen solvent system.

  • Causality: The mobile phase (eluent) competes with the stationary phase (silica gel) for the compounds in your mixture. If the eluent is too polar, all compounds will travel quickly with the solvent front. If it's not polar enough, all compounds will remain adsorbed to the silica.[5][6]

  • Actionable Advice:

    • Optimize the Eluent:

      • Decrease Polarity: If your compound's Retention Factor (Rf) is too high (>0.5) on TLC, decrease the proportion of the polar solvent (e.g., move from 1:1 Hexanes:EtOAc to 3:1 or 5:1).

      • Increase Polarity: If the Rf is too low (<0.2), increase the proportion of the polar solvent.

      • Change Solvents: If a simple binary mixture doesn't work, introduce a third solvent. For example, adding 1-2% methanol to a DCM or ethyl acetate system can significantly increase polarity. Alternatively, switching from ethyl acetate to a different solvent class, like toluene or diethyl ether, can alter the selectivity of the separation.

    • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase.

      • Alumina: For compounds that are sensitive to the acidic nature of silica gel, alumina (basic or neutral) can be a good alternative.

      • Reverse-Phase Silica (C18): If the impurities are significantly less polar than your product, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be highly effective.

Q3: My compound appears to be degrading on the silica gel column (streaking on TLC, low recovery). What is happening?

Answer: The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. Some compounds, particularly those with acid-labile functional groups or basic nitrogen atoms, can interact strongly or even decompose.

  • Causality: The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silanol groups. This can lead to irreversible adsorption or "streaking" (tailing) on TLC and poor recovery from a column.

  • Actionable Advice:

    • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. The triethylamine will preferentially bind to the active acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use a Different Stationary Phase: As mentioned in Q2, switching to neutral alumina can prevent acid-catalyzed degradation.

    • Alternative Purification: If the compound is highly sensitive, avoid chromatography. Consider high-vacuum distillation or recrystallization from a suitable solvent system.

Q4: How do I choose the best solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Impurities should either be insoluble at high temperatures or remain soluble upon cooling.

  • Causality: Recrystallization works by exploiting differences in solubility between the desired compound and impurities at different temperatures. As a saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[7]

  • Actionable Advice: Follow a systematic solvent screening process.

    • Place ~20-30 mg of your crude solid in a test tube.

    • Add a small amount (~0.5 mL) of a test solvent at room temperature. Observe solubility.

    • If it dissolves, the solvent is too good; discard.

    • If it doesn't dissolve, heat the mixture to boiling (using a water or sand bath).[8]

    • If it dissolves when hot, it's a potential candidate. Allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

    • If it remains insoluble even when hot, the solvent is too poor; discard.

Table 2: Potential Recrystallization Solvents for Screening

Solvent ClassExample SolventsPolarityComments
Non-polar Hexanes, Heptane, CyclohexaneLowGood for "crashing out" polar compounds. Often used as an anti-solvent.
Moderately Non-polar Toluene, Diethyl EtherLow-Medium
Moderately Polar Ethyl Acetate, Isopropyl AcetateMediumOften a good starting point for moderately polar compounds.
Polar Aprotic AcetoneMedium-High
Polar Protic Isopropanol, EthanolHighMay have high solubility even at room temperature.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Flash Column Chromatography

This procedure outlines the steps for purifying Methyl 6-(2,2,2-trifluoroethoxy)nicotinate using flash column chromatography.

cluster_prep Preparation cluster_load Sample Loading cluster_elute Elution cluster_isolate Isolation prep 1. Preparation sub_prep1 a. Select eluent via TLC (aim for Rf ≈ 0.3) sub_prep2 b. Pack column with silica slurry in eluent load 2. Sample Loading prep->load sub_load1 a. Dissolve crude in minimum DCM sub_load2 b. Adsorb onto small amount of silica sub_load3 c. Evaporate to a dry powder ('dry loading') sub_load4 d. Add dry sample to top of packed column elute 3. Elution load->elute sub_elute1 a. Add eluent carefully, apply pressure sub_elute2 b. Collect fractions continuously sub_elute3 c. Monitor elution by TLC isolate 4. Isolation elute->isolate sub_isolate1 a. Combine pure fractions sub_isolate2 b. Evaporate solvent under reduced pressure sub_isolate3 c. Dry product under high vacuum

Caption: Workflow for Flash Column Chromatography.

Methodology:

  • Preparation:

    • Determine the optimal eluent system using TLC. Aim for a target compound Rf of 0.25-0.35 for good separation.[6]

    • Prepare a slurry of silica gel in the chosen eluent and pack the column. Ensure there are no air bubbles or cracks.[9]

  • Sample Loading:

    • For best results, use dry loading. Dissolve your crude material in a minimal amount of a volatile solvent (like DCM or acetone).

    • Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column, creating a thin, even band.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of silica.

    • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in an array of test tubes or flasks.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I will encounter? A: Impurities will depend on the synthetic route. Common impurities for related nicotinates include:

  • Unreacted Starting Materials: Such as 6-halonicotinate or 2,2,2-trifluoroethanol.

  • Hydrolysis Product: 6-(2,2,2-trifluoroethoxy)nicotinic acid, from hydrolysis of the methyl ester. This can be removed with a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup.[2]

  • Byproducts from Synthesis: In analogous syntheses of methyl 6-methylnicotinate, side reactions can lead to the formation of diesters or other isomers, which often require chromatographic separation.[10][11]

Q: Can I use distillation for purification? A: Yes, high-vacuum distillation is a viable method, especially for large-scale purification or if the impurities are non-volatile or have significantly different boiling points.[1] However, you must first confirm the thermal stability of your compound. Run a small-scale trial and check the purity of the distillate by NMR or LC-MS to ensure no decomposition has occurred.

Q: What analytical techniques are essential for assessing purity? A: A combination of techniques is necessary for a complete purity assessment.

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used to detect proton- or fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace-level impurities and confirming the molecular weight of the product.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful if the compound and impurities are volatile and thermally stable.

  • Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.

References

  • Ross, B. M., & Sherwin, A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Ross, B. M., & Sherwin, A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. [Link]

  • S.N. Chemical Corporation. (n.d.). Methyl-6-methyinicotinate Route of Synthesis.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Telangana State Pollution Control Board. (n.d.). Justification for formation of by products. Retrieved from an online environmental compliance document.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • BenchChem. (2025). Chemical and physical properties of Methyl 6-methylnicotinate.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Chemistry LibreTexts. (2019). Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. Retrieved from [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. [Link]

  • Scribd. (n.d.). Chromatography Techniques Guide. Retrieved from [Link]

  • Professor Dave Explains. (2019). Column Chromatography. YouTube. [Link]

  • Edubirdie. (n.d.). Column Chromatography.
  • BenchChem. (2025). Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate.
  • BenchChem. (2025). Scalability challenges in the synthesis of Methyl 6-methylnicotinate.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Insta-Chem. (2024). Methyl 6-methylnicotinate 108630 - Safety Data Sheet. Retrieved from [Link]

  • bioRxiv. (2025). Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension. Retrieved from [Link]

Sources

Technical Support Center: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during its synthesis, with a focus on identifying and mitigating side product formation. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The industrial synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a leaving group at the 6-position of the pyridine ring (e.g., a halogen like chlorine) with the alkoxide of 2,2,2-trifluoroethanol. The pyridine nitrogen atom activates the ring, making the C2 and C6 positions electrophilic and susceptible to nucleophilic attack.[1][2]

The general transformation is as follows: Methyl 6-chloronicotinate reacts with 2,2,2-trifluoroethanol in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) to yield the desired ether product. This reaction is a variation of the well-established Williamson ether synthesis, applied to an electron-deficient heteroaromatic system.[3][4]

Troubleshooting and FAQs: Side Product Analysis

This section addresses the most common questions and issues arising during the synthesis and purification of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Q1: My final product purity is low after workup. What are the most likely side products?

Low purity is often attributable to a few common side products. The primary culprits are typically unreacted starting material and hydrolysis of the methyl ester.

  • Unreacted Methyl 6-chloronicotinate: Incomplete reaction is a frequent issue. This can be caused by insufficient base, low reaction temperature, or short reaction times. The alkoxide of trifluoroethanol must be fully formed and given adequate time to react.

  • 6-(2,2,2-trifluoroethoxy)nicotinic Acid: This is the product of ester hydrolysis. The methyl ester can be cleaved by moisture during the reaction or, more commonly, during an aqueous workup, especially if the pH is not carefully controlled.[5] Nicotinate esters are known to hydrolyze, and this process can be catalyzed by residual base or acid.[5][6]

  • Unreacted 2,2,2-trifluoroethanol: While technically a reagent, its presence in the final product indicates inefficient purification. Due to its volatility, it can often be removed under high vacuum.

The diagram below illustrates the main reaction pathway and the formation of these key side products.

Side_Product_Formation cluster_reactants Reactants SM Methyl 6-chloronicotinate Product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate SM->Product + DMF, Heat (SNAr Reaction) TFE 2,2,2-Trifluoroethanol TFE->Product + DMF, Heat (SNAr Reaction) Base Base (e.g., NaH) Base->Product + DMF, Heat (SNAr Reaction) Hydrolysis_Product 6-(2,2,2-trifluoroethoxy)nicotinic Acid Product->Hydrolysis_Product + H₂O (Ester Hydrolysis)

Caption: Synthesis of the target compound and formation of key side products.

Q2: My reaction yield is significantly lower than expected, even after accounting for product loss during purification. What other side reactions could be occurring?

If the yield is low and the main side products (hydrolysis, starting material) do not account for the total mass balance, consider the possibility of side reactions involving the starting materials or intermediates.

  • Base-Mediated Decomposition: Strong bases like sodium hydride can potentially react with the ester group or other functionalities, especially at elevated temperatures. Ensure the base is added portion-wise at a controlled temperature.

  • Competing Elimination Reactions: While the SNAr mechanism is favored for this substrate, highly basic and non-nucleophilic bases under high temperatures could theoretically lead to elimination pathways, though this is less common with pyridine systems compared to alkyl halides.[7]

  • Impure Starting Materials: The purity of the initial Methyl 6-chloronicotinate is critical. Impurities from its synthesis, such as regioisomers (e.g., Methyl 2-chloronicotinate), will lead to the formation of isomeric side products that can be difficult to separate.

Q3: I observe an unexpected peak in my LC-MS analysis with a mass of [M+14]+ relative to my product. What could this be?

An M+14 peak often suggests a methylation event instead of the desired trifluoroethoxylation, or potentially an ethylation if ethanol was present.

  • Methylation Side Product (Methyl 6-methoxynicotinate): If a methylating agent is present or if methanol is used as a solvent and a strong base is used, competitive methylation can occur. While less reactive than trifluoroethanol's alkoxide, methoxide can be formed and react.

  • Transesterification: If the reaction solvent is an alcohol other than methanol (e.g., ethanol from the base), transesterification of the methyl ester to the corresponding ethyl ester could occur.

Table 1: Common Side Products and Their Identification
Compound NameMolecular Weight ( g/mol )Mass Spec (M+H)+Key 1H NMR Signals (approx. δ, CDCl3)
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (Product)249.17250.2~4.7 ppm (q, -OCH2CF3), ~3.9 ppm (s, -OCH3)
Methyl 6-chloronicotinate (Starting Material)171.58172.6Aromatic protons in distinct regions, ~3.9 ppm (s, -OCH3)
6-(2,2,2-trifluoroethoxy)nicotinic Acid (Hydrolysis)235.14236.1Absence of -OCH3 signal, presence of broad -COOH proton (>10 ppm)
Methyl 6-methoxynicotinate (Methylation)167.16168.2Two distinct singlet signals for the two -OCH3 groups

Analytical Methodologies for Impurity Profiling

Accurate identification of side products requires robust analytical methods. Below are recommended starting points for HPLC and GC-MS analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent tool for separating the polar hydrolysis product from the less polar ester product and starting material.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Expected Elution Order: 6-(2,2,2-trifluoroethoxy)nicotinic Acid (most polar, earliest elution) -> Methyl 6-chloronicotinate -> Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (least polar, latest elution).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile impurities and confirming molecular weights.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial Temp: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium, constant flow ~1.2 mL/min

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

  • Note: The carboxylic acid hydrolysis product is non-volatile and may require derivatization (e.g., silylation) to be observed by GC-MS.

Troubleshooting Workflow

Use the following workflow to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow A Observation: Low Yield / Low Purity B Perform LC-MS Analysis of Crude Reaction Mixture A->B C Major Peak is Starting Material B->C D Major Impurity is Hydrolysis Product B->D E Other Unexpected Peaks (e.g., M+14) B->E F Cause: Incomplete Reaction Solution: • Increase reaction time/temp • Ensure sufficient base (1.1-1.5 eq) • Use anhydrous solvent C->F Yes G Cause: Water Contamination Solution: • Use anhydrous solvents • Careful aqueous workup (control pH) • Dry glassware thoroughly D->G Yes H Cause: Contaminated Reagents Solution: • Check purity of starting materials • Verify solvent identity • Re-purify reagents if needed E->H Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Guidechem. (n.d.). Methyl nicotinate 93-60-7 wiki.
  • Benchchem. (n.d.). Solubility and stability of methyl nicotinate in different solvents.
  • Jubilant Organosys Ltd. (n.d.). An improved process for the preparation of 6-methyl nicotinic acid and its ester thereof.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • PubChem. (n.d.). Methyl Nicotinate.
  • The European Agency for the Evaluation of Medicinal Products. (n.d.).
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Master Organic Chemistry. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • S.N. Chemical Corporation. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
  • Benchchem. (n.d.). Identification of byproducts in Methyl 6-methylnicotinate synthesis.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). Methyl 6-methylnicotinate synthesis.
  • ResearchGate. (2015).
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Semantic Scholar. (n.d.).
  • Georganics. (2023).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Analytical and Bioanalytical Chemistry Research. (2022).
  • Benchchem. (n.d.). Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Patsnap. (2022). Synthesis method of 6-methyl nicotine.
  • ResearchGate. (2025).
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Rapid Enzymatic Method for Pectin Methyl Esters Determination.

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Technical Support Center: Navigating Scale-Up Challenges for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important reaction. We will move beyond simple protocols to explain the underlying chemical principles and offer robust troubleshooting strategies to ensure your success in both lab-scale and pilot-plant settings.

I. Core Reaction Overview: A Mechanistic Perspective

The synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the sodium salt of 2,2,2-trifluoroethanol, a potent nucleophile, displaces a leaving group (typically a halide) from the 6-position of a methyl nicotinate derivative.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex.[1][2][3] The electron-withdrawing nature of the ester group at the 3-position further facilitates this reaction.

Diagram: SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant1 Methyl 6-chloronicotinate Intermediate Meisenheimer Complex (Stabilized by N and CO2Me) Reactant1->Intermediate Nucleophilic Attack Reactant2 Sodium 2,2,2-trifluoroethoxide Reactant2->Intermediate Product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Intermediate->Product Loss of Leaving Group Byproduct Sodium Chloride Intermediate->Byproduct

Caption: SNAr reaction pathway for synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal leaving group for this reaction?

While various halogens can be used, chlorine is a common and cost-effective choice for the starting material, Methyl 6-chloronicotinate.[4][5][6][7] Although fluorine is often the best leaving group in many SNAr reactions due to its high electronegativity which makes the carbon atom more susceptible to nucleophilic attack, the availability and cost of the starting material often dictate the practical choice.[8]

Q2: Why is an anhydrous polar aprotic solvent recommended?

Anhydrous polar aprotic solvents like DMF, DMSO, or THF are crucial for several reasons.[8] They effectively solvate the sodium cation of the alkoxide, leaving the trifluoroethoxide anion more "naked" and nucleophilic. Furthermore, these solvents are not acidic and will not protonate the highly basic alkoxide, which would render it non-nucleophilic. The absence of water is critical to prevent the reaction of the sodium hydride (if used to generate the alkoxide in situ) and to avoid potential side reactions.[9][10]

Q3: Can I use a weaker base than sodium hydride to generate the alkoxide?

While sodium hydride is highly effective, its use on a large scale presents safety challenges due to its flammability and reactivity with water.[9][10][11][12] For scale-up, alternative bases such as potassium carbonate or cesium carbonate can be considered, although they may require higher reaction temperatures or longer reaction times to achieve complete conversion. The choice of base should be carefully evaluated based on safety, cost, and reaction efficiency.

Q4: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material (Methyl 6-chloronicotinate) and the appearance of the product.[13] High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for both monitoring the reaction and identifying any potential byproducts.

III. Troubleshooting Guide: From Bench to Pilot Plant

Scaling up a reaction is not always a linear process; challenges that are manageable on a small scale can become significant hurdles in larger reactors.[14] This section addresses common issues encountered during the scale-up of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate synthesis.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or Incomplete Conversion 1. Insufficiently active nucleophile. 2. Low reaction temperature. 3. Poor mixing in the reactor.1. Ensure complete formation of the sodium 2,2,2-trifluoroethoxide. If generating in situ with NaH, ensure the NaH is of good quality and the reaction with the alcohol is complete before adding the nicotinate. 2. Gradually increase the reaction temperature in increments of 5-10°C. Be mindful of potential side reactions at higher temperatures. 3. On a larger scale, mechanical stirring is crucial. Ensure the stirrer speed and design are adequate to maintain a homogeneous mixture, especially if solids are present.[14]
Formation of Side Products 1. Reaction with residual water. 2. Overheating leading to decomposition. 3. Hydrolysis of the ester group.1. Ensure all reagents and solvents are rigorously dried. Use of anhydrous solvents is critical.[8] 2. Implement precise temperature control. For exothermic reactions, consider a controlled addition of the nucleophile to manage the heat generated.[14] 3. Maintain a non-aqueous workup if possible. If an aqueous workup is necessary, keep the pH neutral or slightly basic to minimize ester hydrolysis.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of product and starting material during chromatography. 3. Product oiling out instead of crystallizing.1. To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent.[8] 2. Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. 3. If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of pure product can also be effective.
Safety Concerns on Scale-Up 1. Handling of sodium hydride. 2. Exothermic reaction. 3. Flammable solvents.1. Sodium hydride is highly flammable and reacts violently with water.[9][10] Always handle it in an inert atmosphere (e.g., nitrogen or argon).[11] Consider using a dispersion of NaH in mineral oil to improve handling safety.[12] 2. For large-scale reactions, ensure the reactor has adequate cooling capacity. A slow, controlled addition of one of the reactants can help manage the exotherm.[14] 3. Use appropriate ventilation and ensure all equipment is properly grounded to prevent static discharge.
Workflow: Troubleshooting Low Conversion

Low_Conversion_Troubleshooting start Low Conversion Observed check_nucleophile Verify Nucleophile Activity (Fresh NaH, Complete Deprotonation) start->check_nucleophile check_temp Increase Reaction Temperature (Monitor for Side Products) check_nucleophile->check_temp Nucleophile OK fail Issue Persists check_nucleophile->fail Nucleophile Inactive check_mixing Optimize Stirring (Ensure Homogeneity) check_temp->check_mixing Temp Optimized check_temp->fail Side Products Form re_evaluate Re-evaluate Reaction Conditions check_mixing->re_evaluate Mixing Optimized check_mixing->fail Still Heterogeneous success Conversion Improved re_evaluate->success

Caption: Decision tree for addressing low reaction conversion.

IV. Experimental Protocols

A. In Situ Generation of Sodium 2,2,2-trifluoroethoxide and SNAr Reaction (Lab Scale)
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous THF via cannula.

  • Alcohol Addition: Cool the suspension to 0°C using an ice bath. Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[15]

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution will be observed.

  • Nicotinate Addition: Dissolve Methyl 6-chloronicotinate (1.0 equivalent) in anhydrous THF and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

B. Scale-Up Considerations
  • Reagent Handling: For larger quantities, adding the sodium hydride portion-wise to a solution of the alcohol in the solvent can improve heat management.

  • Mixing: Mechanical stirring is essential. The stirrer design should ensure efficient mixing of solids and liquids.

  • Temperature Control: A reactor with a cooling jacket is necessary to manage the exotherm, especially during the quenching step.

  • Work-up: For large volumes, a liquid-liquid extractor can be more efficient than separating funnels.

V. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from

  • American Chemical Society. (2023, January 29). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Retrieved from

  • PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from

  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Monitoring the Synthesis of Methyl 6-methylnicotinate via Thin-Layer Chromatography (TLC). Retrieved from

  • SciSpace. (2014, August 28). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from

  • Benchchem. (n.d.). Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. Retrieved from

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  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from

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  • Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from

  • CAMEO Chemicals - NOAA. (n.d.). sodium hydride - Report. Retrieved from

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  • ResearchGate. (2025, August 5). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from

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  • DTIC. (n.d.). thermal stability of organic compounds by the isoteniscope method. Retrieved from

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  • Thermo Fisher Scientific. (n.d.). Methyl 6-chloronicotinate, 98% 25 g | Buy Online | Thermo Scientific Chemicals. Retrieved from

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  • Sigma-Aldrich. (n.d.). Methyl 6-chloropyridine-3-carboxylate 98% 73781-91-6. Retrieved from

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Technical Support Center: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate in various experimental settings.

Issue 1: Inconsistent Assay Results or Loss of Compound Potency

Question: I am observing significant variability in my biological assays, or a gradual loss of the compound's expected activity over time. Could this be a stability issue?

Answer: Yes, inconsistent results or a decline in potency are classic indicators of compound degradation. The primary suspect for a nicotinate ester like Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is hydrolysis of the methyl ester group.

Underlying Cause: The ester functional group is susceptible to hydrolysis, particularly under non-neutral pH conditions or in the presence of esterase enzymes. This reaction cleaves the methyl ester, yielding 6-(2,2,2-trifluoroethoxy)nicotinic acid and methanol. The resulting carboxylic acid will likely have a different biological activity profile, leading to unreliable data. While the trifluoroethoxy group itself is generally stable, the ester linkage is the more reactive site.[1][2][3][4]

Troubleshooting Workflow:

G A Inconsistent Assay Results B Verify pH of Aqueous Buffers A->B C Analyze Compound Purity (LC-MS/HPLC) A->C E Adjust Buffer pH to Neutral (6.5-7.5) B->E pH is acidic or basic D Presence of Degradation Product (Nicotinic Acid Derivative)? C->D D->E Yes F Prepare Fresh Stock Solutions D->F Yes E->F G Incorporate Esterase Inhibitors (if applicable) F->G H Re-run Assay G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Protocol:

  • pH Verification: Immediately check the pH of all aqueous buffers and media used in your experiments. Nicotinate esters are more prone to hydrolysis at pH values outside the neutral range.[4]

  • Purity Analysis:

    • Prepare a fresh solution of your compound in a suitable organic solvent (e.g., DMSO, Methanol).

    • Analyze this fresh solution alongside a sample from your experimental setup (e.g., from the assay plate after incubation) using LC-MS or HPLC.

    • Expected Outcome: Look for a new peak corresponding to the molecular weight of 6-(2,2,2-trifluoroethoxy)nicotinic acid in the experimental sample. A corresponding decrease in the peak area of the parent compound is also expected.

  • Corrective Actions:

    • Buffer Optimization: If the pH was off, adjust your buffers to a neutral range (pH 6.5-7.5) to minimize chemical hydrolysis.

    • Fresh Solutions: Always prepare fresh stock solutions and working solutions immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

    • Esterase Consideration: If your assay involves cell lysates, plasma, or liver microsomes, be aware of potential enzymatic hydrolysis by carboxylesterases.[1][3] If this is a concern, consider adding esterase inhibitors, if compatible with your assay.

Issue 2: Compound Precipitation in Aqueous Solutions

Question: My compound is precipitating out of my aqueous buffer during my experiment. How can I improve its solubility?

Answer: Precipitation is a common issue, especially when transitioning a compound from a high-concentration organic stock solution (like DMSO) to an aqueous medium. The trifluoroethoxy group enhances lipophilicity, which can contribute to poor aqueous solubility.[5][6]

Troubleshooting and Optimization:

ParameterRecommendationRationale
Co-solvents Consider adding a small percentage (e.g., 1-5%) of a biocompatible organic solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer.These co-solvents can help to increase the solubility of hydrophobic compounds.
pH Adjustment While being mindful of hydrolysis, slight adjustments to the pH (if your assay allows) might improve solubility.The pyridine nitrogen can be protonated at lower pH, potentially increasing solubility, but this may increase the rate of hydrolysis.
Sonication Briefly sonicate the solution after dilution into the aqueous buffer.This can help to break up small aggregates and promote dissolution.
Stock Concentration Lower the concentration of your initial DMSO stock solution.This will result in a lower final concentration of DMSO in your aqueous solution, which can sometimes prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate?

A1: For long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Recommended storage temperatures are typically 2-8°C. Protect from moisture and light. For short-term storage in solution, use an anhydrous organic solvent like DMSO and store at -20°C. Avoid repeated freeze-thaw cycles.

Q2: How stable is the trifluoroethoxy group itself?

A2: The 2,2,2-trifluoroethoxy group is generally very stable. The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability to this moiety.[5][6] It is significantly more resistant to metabolic degradation compared to a non-fluorinated alkoxy group. This stability is a key reason for its use in drug design.[6]

Q3: Can this compound degrade under light exposure?

A3: While the trifluoroethoxy group is robust, aromatic systems, including the pyridine ring in this compound, can be susceptible to photodegradation. It is good laboratory practice to store solutions of this compound in amber vials or otherwise protected from light to minimize any potential for photochemical reactions.

Q4: What are the primary degradation pathways I should be aware of?

A4: The most probable degradation pathway under typical experimental conditions is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Other potential, though less common, degradation pathways could involve reactions of the pyridine ring, but these would likely require more extreme conditions (e.g., strong oxidizing agents).

Degradation Pathway Diagram:

G Compound Methyl 6-(2,2,2-trifluoroethoxy)nicotinate DegradationProduct 6-(2,2,2-trifluoroethoxy)nicotinic Acid + Methanol Compound->DegradationProduct Hydrolysis (H₂O, Acid/Base, or Esterase)

Caption: Primary degradation pathway of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Q5: Are there any specific safety precautions for handling this compound?

A5: As with any chemical, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Handle the compound in a well-ventilated area or a chemical fume hood.[8] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • Pasetto, M., et al. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(11), 1259-1267. [Link]

  • Durrer, A., et al. (1991). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. Biochemical Pharmacology, 42(4), 841-847. [Link]

  • Altomare, C., et al. (1988). Enzymic hydrolysis of nipecotic acid esters. Pharmacological Research Communications, 20(1), 83-84. (Note: While not on the exact molecule, this reference supports the general principle of ester hydrolysis in biological systems).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Hydrolysis kinetics of the prodrug myristyl nicotinate. Drug Development and Industrial Pharmacy, 33(9), 1024-1029. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Probbits (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. [Link]

  • Meanwell, N. A. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry, 84(8), 4904-4909. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Bogue, Y., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a key building block in pharmaceutical research and development. Its synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the chloro-substituent of methyl 6-chloronicotinate is displaced by the sodium salt of 2,2,2-trifluoroethanol. While this reaction is generally robust, the formation of specific byproducts can complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify, mitigate, and resolve common issues encountered during this synthesis.

Section 1: The Ideal Reaction Pathway

The target transformation is a classic SNAr reaction. This class of reaction is facilitated on electron-deficient aromatic rings, such as the pyridine ring in methyl 6-chloronicotinate, where the electron-withdrawing nature of the ring nitrogen and the ester group activate the 6-position for nucleophilic attack.[1][2] The reaction proceeds through a well-defined mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

The overall process can be summarized in two key steps:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the 2,2,2-trifluoroethanol, forming the potent sodium 2,2,2-trifluoroethoxide nucleophile.

  • Substitution: The trifluoroethoxide anion attacks the electron-deficient carbon at the 6-position of the pyridine ring, leading to the formation of the Meisenheimer intermediate. Subsequent expulsion of the chloride leaving group yields the desired product.

Caption: Ideal SNAr reaction pathway.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a practical question-and-answer format.

Problem 1: Incomplete Conversion & High Levels of Starting Material

Question: "My reaction has been running for several hours, but TLC and LC-MS analysis show a significant amount of unreacted methyl 6-chloronicotinate remaining. What are the likely causes and how can I fix this?"

Answer: This is a frequent issue that typically points to problems with either the nucleophile generation or overall reaction conditions.

Root Causes & Solutions:

  • Inactive or Insufficient Base: Sodium hydride (NaH) is highly reactive towards moisture and can be easily quenched.

    • Insight: If the NaH has been improperly stored or is from an older batch, its activity may be compromised. Similarly, using less than a stoichiometric equivalent of base will result in incomplete formation of the trifluoroethoxide nucleophile.

    • Troubleshooting Steps:

      • Always use a fresh bottle of NaH or titrate an older batch to determine its active hydride content.

      • Use a slight excess (1.1-1.2 equivalents) of NaH to ensure complete deprotonation of the alcohol.

      • Ensure the NaH dispersion is adequately stirred to break up any clumps and maximize surface area.

  • Presence of Moisture: Water in the solvent or on the glassware will react rapidly with NaH, consuming the base and halting nucleophile formation.

    • Insight: Polar aprotic solvents like THF and DMF are hygroscopic and must be rigorously dried before use.

    • Troubleshooting Steps:

      • Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.

      • Use an anhydrous grade of solvent, preferably from a sealed bottle or a solvent purification system.

      • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup.

  • Low Reaction Temperature: While the initial deprotonation is often performed at 0°C for safety, the subsequent SNAr reaction may require thermal energy to proceed at a reasonable rate.

    • Insight: The activation energy for the aromatic substitution step can be significant.

    • Troubleshooting Steps:

      • After the initial effervescence from deprotonation ceases, allow the reaction to warm to room temperature.

      • If the reaction is still sluggish, gently heat the mixture to 40-60°C and monitor the progress by TLC or LC-MS.

Problem 2: Formation of Methyl 6-hydroxynicotinate

Question: "I've isolated a major byproduct that has a mass corresponding to the replacement of the chlorine with a hydroxyl group. How is this forming and how can I prevent it?"

Answer: The formation of methyl 6-hydroxynicotinate is a classic sign of water contamination in a reaction using a strong hydride base.

Causality: When NaH reacts with residual water in the solvent or on the glassware, it generates sodium hydroxide (NaOH) and hydrogen gas. Sodium hydroxide is a strong nucleophile that can compete with the desired sodium trifluoroethoxide, attacking the methyl 6-chloronicotinate to form the undesired hydroxy-byproduct.

Caption: Competing reaction and degradation pathways.

Preventative Measures: The strategies to prevent this byproduct are identical to those for ensuring complete conversion: rigorous exclusion of moisture .

  • Protocol: Use anhydrous solvents and properly dried glassware under an inert atmosphere. Add the NaH first and stir in the dry solvent before adding the 2,2,2-trifluoroethanol; this allows any trace moisture to react before the alcohol is introduced.

Problem 3: Formation of 6-(2,2,2-trifluoroethoxy)nicotinic acid

Question: "During my aqueous workup, I'm getting a significant amount of a polar, acidic compound that I believe is the hydrolyzed ester. How can I avoid this?"

Answer: The methyl ester of your product can be susceptible to hydrolysis, especially under basic or acidic conditions during workup.[3][4]

Causality: Esters can be cleaved to their corresponding carboxylic acid and alcohol in the presence of water, a reaction that is catalyzed by either acid or base.[5] If your workup involves a prolonged or heated extraction with aqueous base (e.g., NaOH, K₂CO₃) or a strong acid wash, you risk hydrolyzing the product.

Troubleshooting & Optimization:

  • Mild Workup Conditions:

    • Quench the reaction carefully by slowly adding it to ice-cold, saturated aqueous ammonium chloride (NH₄Cl), which is a mildly acidic salt solution. This will neutralize any remaining base without being overly harsh.

    • Avoid using strong bases like NaOH or KOH for extractions. If a basic wash is needed to remove acidic impurities, use a saturated sodium bicarbonate (NaHCO₃) solution, which is a weaker base.

    • Minimize contact time with aqueous layers and avoid heating during the workup phase.

  • Purification Strategy: If hydrolysis has already occurred, the resulting carboxylic acid can be easily separated from the desired ester product.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated NaHCO₃ solution. The acidic byproduct will be deprotonated and move into the aqueous layer, while your neutral ester product remains in the organic phase.

    • The layers can then be separated to isolate the purified product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best choice of solvent for this SNAr reaction?

A1: Polar aprotic solvents are ideal for SNAr reactions.[6][7] They are polar enough to dissolve the ionic intermediates but do not solvate the anion nucleophile as strongly as protic solvents, leaving it more reactive.[7][8][9]

  • Tetrahydrofuran (THF): An excellent choice. It has a convenient boiling point and is relatively easy to make anhydrous.

  • N,N-Dimethylformamide (DMF): Can lead to faster reaction rates due to its high polarity.[10] However, it is more difficult to remove under vacuum and can sometimes participate in side reactions at high temperatures.

  • Dimethyl sulfoxide (DMSO): Also promotes very fast rates but can be challenging to work with due to its high boiling point and potential for side reactions (e.g., Swern-type oxidations if not handled carefully). Recommendation: Start with anhydrous THF. If reaction rates are too slow, consider switching to DMF.[11]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
THF 667.6Good balance of properties, easy to dry and remove.
DMF 15336.7Higher reaction rates, but harder to remove.
DMSO 18946.7Very high rates, but difficult to remove and potential for side reactions.

Q2: Can I use a different base, like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK)?

A2: Yes, other bases can be used, but each has its own profile.

  • Sodium Hydride (NaH): The standard choice. It is a strong, non-nucleophilic base that provides an irreversible deprotonation of the alcohol, driving the reaction forward.

  • Potassium tert-Butoxide (KOtBu): A very strong, non-nucleophilic base that is also highly effective. It is often more soluble in organic solvents than NaH.

  • Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base. It can work but often requires higher temperatures and longer reaction times. It is generally considered a safer and more "green" option than hydrides but may be less efficient for this specific transformation.

Q3: How should I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 or 3:1 ratio).

  • Analysis:

    • Spot the starting material (methyl 6-chloronicotinate) in one lane.

    • Spot the co-spot (starting material and reaction mixture) in the middle lane.

    • Spot the reaction mixture in the final lane.

  • Interpretation: The product, being more polar than the starting material due to the ether linkage, should have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.

Section 4: Recommended Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Methyl 6-chloronicotinate (1.0 eq)[12][13]

  • 2,2,2-Trifluoroethanol (1.2 eq)

  • Sodium hydride, 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous THF via cannula to the flask and cool the resulting slurry to 0°C in an ice bath.

  • Nucleophile Generation: Dissolve 2,2,2-trifluoroethanol (1.2 eq) in a small amount of anhydrous THF and add it dropwise to the stirred NaH slurry at 0°C.

    • Observation: Hydrogen gas evolution (bubbling) will occur. Allow the mixture to stir for 30 minutes at 0°C after the addition is complete.

  • Substrate Addition: Dissolve methyl 6-chloronicotinate (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed. If the reaction is slow, it can be gently heated to 50°C.

  • Quench: Once complete, cool the reaction back to 0°C and slowly and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Purification:

  • Column Chromatography: The most reliable method. Use silica gel with a gradient eluent system of hexane and ethyl acetate.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective.

References

  • ChemicalBook. (2023). Methyl Nicotinate: uses and Synthesis method.
  • Jubilant Pharma. Route of Synthesis: methyl-6-methyinicotinate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl Nicotinate.
  • O'Hara, F., et al. (2013). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Chemist, K. (2019). Nucleophilic aromatic substitutions.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
  • European Medicines Agency. (1998). Methyl Nicotinate - Summary Report.
  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(14), 3029-3036.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • ResearchGate. Reaction mechanism and side processes.
  • Organic Chemistry Portal. Methyl Esters.
  • Tokyo Chemical Industry. Methyl 6-Chloronicotinate 73781-91-6.
  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • ACS Green Chemistry Institute. SNAr Solvents and Reagents.
  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation.
  • PubMed. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • MDPI. (2022). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • ChemScene. Methyl 6-chloronicotinate.
  • BLD Pharm. Methyl 6-chloronicotinate.

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Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to the technical support center dedicated to the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. This guide is designed to provide you with in-depth, practical solutions for optimizing one of the most critical parameters in this synthesis: the reaction temperature. Drawing from established principles of nucleophilic aromatic substitution (SNAr) and extensive laboratory experience, this resource will help you navigate common challenges to improve yield, purity, and reproducibility.

The synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate typically involves the reaction of a Methyl 6-halonicotinate (commonly Methyl 6-chloronicotinate) with 2,2,2-trifluoroethanol in the presence of a suitable base. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The temperature at which this reaction is conducted profoundly influences its rate, efficiency, and the formation of byproducts.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis, with a focus on how temperature adjustments can provide a solution.

Issue 1: Low or No Product Conversion

Q1: I'm observing very low or no conversion of my starting material, Methyl 6-chloronicotinate, to the desired product. How can I address this with temperature optimization?

A1: Low conversion in an SNAr reaction is often a sign of insufficient activation energy. A systematic approach to troubleshooting this issue is crucial.[1]

  • Initial Temperature Too Low: The primary reason for low conversion is often that the reaction temperature is not high enough to overcome the activation energy barrier for the nucleophilic attack. The SNAr mechanism involves the formation of a negatively charged intermediate called a Meisenheimer complex, and its formation can be kinetically slow at lower temperatures.[2][3]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely at each new temperature using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant byproduct formation.

  • Insufficient Activation of the Aromatic Ring: SNAr reactions are most efficient when the aromatic ring is rendered electron-deficient by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][4] The ester group in Methyl 6-chloronicotinate provides some activation, but it may not be sufficient for the reaction to proceed at room temperature.

    • Solution: While modifying the starting material isn't always feasible, understanding this principle explains why higher temperatures are often necessary to drive the reaction forward.

  • Poor Leaving Group Ability: In SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl > Br > I.[2] If you are using a chloro-substituted starting material, a higher temperature might be required compared to a fluoro-substituted one.

    • Solution: If you have the option to use Methyl 6-fluoronicotinate, it may react at a lower temperature. Otherwise, increasing the temperature for the chloro-analogue is the standard approach.

Issue 2: Formation of Multiple Byproducts

Q2: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. How can temperature control help minimize these?

A2: The formation of byproducts is a common challenge, and temperature plays a significant role in their genesis.

  • Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile (2,2,2-trifluoroethanol), especially at elevated temperatures.[2]

    • Solution: It is highly advisable to use a non-reactive, polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. If you must use an alcohol as a solvent, a lower reaction temperature may favor the desired reaction.

  • Decomposition of Starting Material or Product: High temperatures can lead to the degradation of either the starting material or the desired product, especially over extended reaction times.

    • Solution: Once the optimal temperature for conversion is identified, try to minimize the reaction time. Running the reaction for an unnecessarily long period at an elevated temperature can decrease the overall yield due to decomposition. Kinetic profiling of the reaction can be beneficial here.[5]

  • Competing Reactions: At excessively high temperatures, other unintended reactions can occur.

    • Solution: Avoid "shotgun" approaches of using very high temperatures from the outset. A methodical, gradual increase in temperature is more likely to yield a clean reaction.

Frequently Asked Questions (FAQs)

Q3: What is the typical starting temperature for optimizing this reaction?

A3: A good starting point for the reaction between Methyl 6-chloronicotinate and 2,2,2-trifluoroethanol is often room temperature, followed by gentle heating to around 50-60°C. If no significant conversion is observed, the temperature can be incrementally increased. Some literature procedures for similar SNAr reactions may even utilize temperatures up to 95°C or higher, sometimes with the aid of microwave irradiation to accelerate the process.[6]

Q4: How does the choice of base influence the optimal reaction temperature?

A4: The base is critical for deprotonating the 2,2,2-trifluoroethanol to form the more nucleophilic trifluoroethoxide. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will generate the alkoxide more efficiently, which may allow the reaction to proceed at a lower temperature compared to weaker bases like potassium carbonate (K₂CO₃).

Q5: Can I use microwave heating to optimize the temperature?

A5: Yes, microwave-assisted synthesis is an excellent technique for rapidly screening reaction temperatures.[6] It allows for precise temperature control and can significantly reduce reaction times. A typical approach would be to run several small-scale reactions in a microwave reactor at different temperatures (e.g., 80°C, 100°C, 120°C) for a fixed time to quickly identify the optimal conditions.

Q6: What is the mechanistic role of temperature in this SNAr reaction?

A6: Temperature provides the necessary thermal energy for the reacting molecules to overcome the activation energy of the rate-determining step, which is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[3] Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.

Experimental Protocols & Data

Protocol 1: Systematic Temperature Optimization

This protocol outlines a general method for optimizing the reaction temperature for the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Materials:

  • Methyl 6-chloronicotinate

  • 2,2,2-trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous DMF

  • Reaction vials/flasks with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and appropriate developing solvent system

  • LC-MS or GC-MS for accurate conversion monitoring

Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF.

  • Base Addition: To the DMF, add the base (e.g., 1.2 equivalents of NaH).

  • Nucleophile Addition: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) to the base suspension at 0°C. Allow the mixture to stir for 15-30 minutes to form the sodium trifluoroethoxide.

  • Substrate Addition: Add Methyl 6-chloronicotinate (1.0 equivalent) to the reaction mixture.

  • Temperature Screening:

    • Set up multiple reactions in parallel if possible.

    • Run the reactions at a range of temperatures: Room Temperature (approx. 25°C), 40°C, 60°C, 80°C, and 100°C.

    • Monitor each reaction at regular intervals (e.g., 1 hour, 2 hours, 4 hours, and 8 hours) by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS.

  • Analysis: Compare the conversion and purity at each temperature and time point to determine the optimal conditions.

Data Presentation
Temperature (°C)Time (h)Conversion (%)Purity (by LC-MS, Area %)Notes
258< 5> 98Reaction is very sluggish.
40830> 95Moderate conversion, clean reaction.
60475> 95Good conversion rate, clean reaction.
802> 9592Fast conversion, minor impurities observed.
1001> 9885Very fast, significant byproduct formation.

Note: The data in this table is illustrative and will vary based on specific reaction conditions, including base and solvent choice.

Visualizations
Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine Base (e.g., NaH) and Solvent (DMF) under N2 Nuc_Add Add 2,2,2-Trifluoroethanol Prep->Nuc_Add Stir Stir to form Alkoxide Nuc_Add->Stir Sub_Add Add Methyl 6-chloronicotinate Stir->Sub_Add Transfer Alkoxide Heat Heat to Optimized Temperature Sub_Add->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Yields Pure Product

Caption: General workflow for the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Troubleshooting Logic

G Start Start Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Conversion / No Reaction Problem->Low_Yield Yes Side_Products Byproduct Formation Problem->Side_Products Yes Success Successful Reaction Problem->Success No Increase_T Gradually Increase Temperature Low_Yield->Increase_T Check_Base Use Stronger Base (e.g., NaH) Low_Yield->Check_Base Lower_T Lower Temperature / Reduce Time Side_Products->Lower_T Check_Solvent Use Polar Aprotic Solvent (e.g., DMF) Side_Products->Check_Solvent Increase_T->Problem Check_Base->Problem Lower_T->Problem Check_Solvent->Problem

Caption: Troubleshooting workflow for temperature optimization.

References
  • ResearchGate. (n.d.). Optimization of reaction temperature and time. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this specific transformation. The synthesis of this molecule primarily involves the formation of a C-O bond between a pyridine ring and a fluorinated alcohol, a challenging yet crucial step in the development of novel chemical entities.

This document provides in-depth, field-proven insights into the most effective catalytic systems, troubleshooting common experimental issues, and detailed protocols to ensure the successful and efficient synthesis of your target compound.

Core Challenge: The C(sp²)–O Bond Formation

The key synthetic challenge in producing Methyl 6-(2,2,2-trifluoroethoxy)nicotinate from a common precursor like Methyl 6-chloronicotinate[1][2][3] is the construction of an aryl ether bond. This is typically achieved via a cross-coupling reaction. The pyridine nitrogen, however, presents a unique difficulty as it can act as a ligand and poison the metal catalyst, leading to deactivation or low yields.[4][5] Therefore, careful selection of the catalyst, ligands, and reaction conditions is paramount.

Two primary catalytic strategies have proven most effective for this class of transformation:

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

  • Copper-Catalyzed Ullmann C-O Condensation

This guide will explore both methodologies in a practical, question-and-answer format to directly address the issues you may encounter.

Part 1: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a powerful and versatile method for forming C-N and C-O bonds.[6][7][8] Its advantages often include milder reaction conditions and broader functional group tolerance compared to traditional methods.

Frequently Asked Questions (FAQs)

Q1: Why is a Palladium-based catalyst often the first choice for this O-arylation?

A: Palladium catalysts, particularly when paired with specialized phosphine ligands, offer several distinct advantages for coupling reactions involving electron-deficient heterocyclic halides like Methyl 6-chloronicotinate:

  • High Reactivity & Efficiency: Modern palladium systems can achieve high turnover numbers, meaning lower catalyst loadings are required.

  • Broad Functional Group Tolerance: These systems are compatible with a wide array of functional groups (e.g., esters, nitriles), which is critical in multi-step syntheses.[9]

  • Milder Conditions: Reactions can often be run at lower temperatures (e.g., 80-120 °C) compared to the harsh conditions sometimes required for Ullmann couplings.[10]

  • Rational Ligand Design: There is a well-established library of ligands that can be systematically screened to optimize the reaction, allowing for fine-tuning of reactivity and selectivity.[11]

Q2: How do I select the optimal Palladium precatalyst and ligand combination?

A: The success of a Buchwald-Hartwig coupling is critically dependent on the ligand. For C-O bond formation, particularly with a potentially coordinating substrate like a pyridine derivative, bulky and electron-rich phosphine ligands are essential. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.[11]

Below is a comparison of commonly employed catalytic systems.

Catalyst SystemPrecatalystLigandKey Advantages & Considerations
System 1 Pd(OAc)₂ or Pd₂(dba)₃XPhos General-purpose, highly active for C-O coupling. Good for sterically hindered substrates.
System 2 Pd(OAc)₂ or Pd₂(dba)₃RuPhos Excellent for creating hindered diaryl ethers. Often provides better results with electron-deficient aryl halides.
System 3 Pd(OAc)₂ or Pd₂(dba)₃tBuXPhos Increased steric bulk can sometimes accelerate reductive elimination and prevent catalyst deactivation.
System 4 [Pd(cinnamyl)Cl]₂cBRIDP A pre-formed catalyst system that can be highly effective in specific applications, including aqueous conditions.

Recommendation: Start with a screening of Pd(OAc)₂ with XPhos or RuPhos . These systems are robust and have a high probability of success for this type of transformation.

Troubleshooting Guide: Palladium-Catalyzed Reactions

Q3: My reaction has stalled, or the yield is very low. What are the most likely causes?

A: Low yield or a stalled reaction is the most common issue. The pyridine nitrogen is often the culprit.

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting substrate binding and shutting down the catalytic cycle.[4][5]

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The bulkier ligand can outcompete the pyridine for coordination sites. Using a pre-catalyst where the palladium is already coordinated to the phosphine ligand can also be beneficial.

  • Suboptimal Base: The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the alcohol effectively. A base that is too strong can lead to side reactions.[6]

    • Solution: For C-O coupling, a strong, non-nucleophilic base is preferred. NaOt-Bu is often the most effective, but if your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ should be tested.[6]

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing all components.

    • Solution: Toluene and dioxane are standard choices.[7] Ensure they are thoroughly dried before use, as water can hydrolyze the active catalyst and intermediates.

Experimental Protocol 1: Buchwald-Hartwig O-Arylation

This protocol provides a general starting point for the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 6-chloronicotinate (1.0 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Reagent Addition: Add anhydrous toluene (to make a ~0.1 M solution).

  • Base and Nucleophile: In a separate flask, dissolve 2,2,2-trifluoroethanol (1.2 equiv.) and NaOt-Bu (1.4 equiv.) in anhydrous toluene. Add this solution dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

Buchwald_Hartwig_CO cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)-Ar      |            X       OxAdd->PdII_Aryl LigandExch Alcohol Coordination PdII_Aryl->LigandExch + R'OH, Base PdII_Alkoxide L-Pd(II)-Ar      |           OR'      LigandExch->PdII_Alkoxide RedElim Reductive Elimination PdII_Alkoxide->RedElim RedElim->Pd0 + Ar-OR' caption Fig 1. Buchwald-Hartwig C-O Coupling Cycle.

Caption: Fig 1. Buchwald-Hartwig C-O Coupling Cycle.

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl ethers using a copper catalyst.[10] While it traditionally required harsh conditions, modern advancements with specialized ligands have made it a viable and often cost-effective alternative to palladium catalysis.[12]

Frequently Asked Questions (FAQs)

Q4: When should I consider an Ullmann condensation instead of a Buchwald-Hartwig reaction?

A: An Ullmann-type reaction is a valuable strategy under several circumstances:

  • Cost-Effectiveness: Copper is significantly less expensive than palladium, making it a more attractive option for large-scale synthesis.[7]

  • Palladium Failure: If you have exhausted options with palladium catalysis and still see low yields, switching to a different metal can be a successful orthogonal approach.

  • Different Reactivity Profile: Copper-based systems can sometimes be more effective for highly electron-deficient or sterically demanding substrates where palladium catalysts may struggle.

Q5: What are the key considerations for catalyst and ligand selection in a modern Ullmann coupling?

A: The primary goal of modern Ullmann methods is to lower the reaction temperature and improve yields. This is almost always achieved through the use of a ligand.

Catalyst SystemCopper SourceLigandKey Advantages & Considerations
System 1 CuIL-Proline A widely used, inexpensive amino acid ligand that is effective for coupling alcohols.
System 2 CuI1,10-Phenanthroline A classic bidentate N,N-ligand that enhances the solubility and reactivity of the copper catalyst.
System 3 Cu₂O or CuO-NPsNone or Simple Diamine Nanoparticle catalysts can exhibit high surface area and reactivity, sometimes eliminating the need for complex ligands.[13]
System 4 CuIN,N-Dimethylglycine Another effective and inexpensive amino acid-derived ligand.[12]

Recommendation: A good starting point is CuI with 1,10-Phenanthroline or L-Proline . These systems are well-documented and generally reliable.

Troubleshooting Guide: Ullmann Condensation

Q6: My Ullmann reaction requires temperatures over 150 °C and gives inconsistent results. How can I improve this?

A: This is a classic problem with ligand-free Ullmann reactions. The high temperature is needed to drive the reaction, but it also leads to thermal decomposition and side reactions.

  • Introduce a Ligand: The single most important improvement is the addition of a ligand (see table above). Ligands solubilize the copper salt and facilitate the formation of a more reactive catalytic species, allowing for significantly lower reaction temperatures (often 100-130 °C).[10]

  • Copper Source and Purity: Ensure you are using a high-purity copper(I) source, such as CuI. Copper(II) salts are generally less effective. Some protocols benefit from "activated" copper powder, though this is less common with modern ligand systems.[10]

Q7: How do I choose the right base and solvent for my Ullmann reaction?

A:

  • Base Selection: A moderately strong inorganic base is typically used. K₂CO₃ or Cs₂CO₃ are excellent choices. Cesium carbonate is more soluble and can often accelerate the reaction, but it is also more expensive.

  • Solvent Choice: High-boiling point, polar aprotic solvents are necessary to ensure all reactants remain in solution at the required temperature. DMF , NMP , or DMSO are the most common choices.[10][14] Ensure the solvent is anhydrous.

Experimental Protocol 2: Ligand-Accelerated Ullmann O-Arylation
  • Reaction Setup: To a dry reaction vessel, add CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Methyl 6-chloronicotinate (1.0 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add 2,2,2-trifluoroethanol (1.5 equiv.) followed by anhydrous DMF (to make a ~0.2 M solution).

  • Heating and Monitoring: Heat the reaction mixture to 120 °C. Monitor the reaction progress by TLC or LC-MS. Ullmann reactions can be slower, so allow for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and filter through a pad of Celite to remove insoluble copper salts.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Catalytic Cycle Visualization

Ullmann_CO cluster_cycle Proposed Ullmann C-O Coupling Cycle CuI_L L-Cu(I)-X Active Catalyst Coord Alcohol Coordination CuI_L->Coord + R'OH, Base CuI_Alkoxide L-Cu(I)-OR' Coord->CuI_Alkoxide OxAdd Oxidative Addition CuI_Alkoxide->OxAdd + Ar-X CuIII_Complex L-Cu(III)-Ar    (OR') |          X       OxAdd->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim RedElim->CuI_L + Ar-OR' caption Fig 2. Proposed Ligand-Assisted Ullmann Cycle.

Caption: Fig 2. Proposed Ligand-Assisted Ullmann Cycle.

Part 3: Catalyst Selection Summary and Workflow

Choosing the right catalyst system from the outset can save significant time and resources. The following table and workflow are designed to guide your decision-making process.

Comparative Summary of Catalytic Systems
ParameterBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Cost HighLow
Ligand Complexity Often complex, proprietary phosphinesSimple, commercially available (e.g., amino acids)
Typical Temperature 80 - 120 °C100 - 140 °C (with ligand)
Substrate Scope Very BroadBroad, sometimes better for specific substrates
Functional Group Tolerance ExcellentGood to Moderate
Key Challenge Pyridine poisoning of catalystHigh temperatures, solubility issues
Catalyst Selection Workflow

This workflow provides a logical path for selecting and optimizing your reaction conditions.

Caption: Fig 3. Decision workflow for catalyst selection.

References
  • Benchchem. Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
  • Benchchem.
  • ResearchGate. Plausible elementary reaction sequence for catalytic pyridine... | Download Scientific Diagram.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • ResearchGate.
  • Benchchem. Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Chemistry LibreTexts.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. Ullmann Reaction.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Organic Chemistry Portal. Ullmann Reaction.
  • Benchchem.
  • Aribo Biotechnology.
  • BLD Pharm.
  • ChemScene.
  • CymitQuimica.

Sources

Technical Support Center: Troubleshooting NMR Spectra of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 22, 2026

Welcome to the technical support guide for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this compound. As a fluorinated heterocyclic compound, its spectra present unique features and potential challenges. This guide provides field-proven insights and validated protocols to ensure accurate and reliable spectral interpretation.

Compound Profile: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Chemical Structure:

Chemical structure of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Figure 1. Structure of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Molecular Formula: C₉H₈F₃NO₃ Molecular Weight: 249.16 g/mol

Expected NMR Spectral Data

Before troubleshooting, it is crucial to have a baseline understanding of the expected spectrum for a pure sample. The following table summarizes the anticipated chemical shifts (δ) in CDCl₃, multiplicities, and coupling constants (J).

Assignment Nucleus Expected δ (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-2¹H~8.8 - 9.1d (doublet) or s (singlet)1H³J(H2-H4) ≈ 2.5 Hz
H-4¹H~8.2 - 8.4dd (doublet of doublets)1H³J(H4-H5) ≈ 8.5 Hz, ³J(H4-H2) ≈ 2.5 Hz
H-5¹H~6.8 - 7.0d (doublet)1H³J(H5-H4) ≈ 8.5 Hz
-OCH₂CF₃¹H~4.7 - 4.9q (quartet)2H³J(H-F) ≈ 8.5 Hz
-OCH₃¹H~3.9 - 4.0s (singlet)3H
-CF₃¹⁹F~ -74 to -75t (triplet)3F³J(F-H) ≈ 8.5 Hz
C=O¹³C~165s-
C-6¹³C~162s-
C-2¹³C~151s-
C-4¹³C~140s-
C-3¹³C~122s-
C-5¹³C~111s-
-CF₃¹³C~123q (quartet)-¹J(C-F) ≈ 275-280 Hz[1]
-OCH₂CF₃¹³C~65q (quartet)-²J(C-F) ≈ 35-40 Hz[1]
-OCH₃¹³C~53s-
Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the NMR analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Question 1: I see extra peaks in my ¹H NMR spectrum. What are they?

Short Answer: Unidentified peaks most commonly arise from residual solvents, water, or unreacted starting materials.

In-Depth Troubleshooting Guide:

The appearance of unexpected signals is a frequent problem in NMR spectroscopy.[2] A systematic approach is required to identify the source.

  • Residual Solvents: Purification solvents are notoriously difficult to remove completely. Ethyl acetate and hexanes from column chromatography or dichloromethane from extractions are common culprits.[3]

    • Action: Compare the chemical shifts of the unknown peaks to a standard table of solvent impurities.[4][5][6][7][8] For example, ethyl acetate often appears as a quartet around 4.1 ppm, a singlet at 2.05 ppm, and a triplet at 1.25 ppm.[3]

    • Validation: To confirm a suspected solvent, intentionally add a small drop of it to your NMR tube. If the peak increases in intensity, its identity is confirmed.

  • Water (H₂O): Unless rigorously dried solvents are used, a broad singlet from water can appear, typically between 1.5 and 4.7 ppm in CDCl₃, depending on concentration and sample conditions.

    • Action: Perform a "D₂O shake." Add one drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Protons attached to heteroatoms (like water or hydroxyl groups) will exchange with deuterium, causing the peak to diminish or disappear entirely.[3]

  • Starting Materials & Side Products: The synthesis of this molecule often involves the reaction of methyl 6-hydroxynicotinate with a trifluoroethylating agent. Incomplete reactions can leave starting material, which contains an exchangeable -OH proton and distinct aromatic signals.

    • Action: Compare your spectrum to the known spectrum of methyl 6-hydroxynicotinate. Look for a broad -OH peak and a different aromatic splitting pattern. Similarly, consider potential side products, such as the hydrolyzed carboxylic acid (6-(2,2,2-trifluoroethoxy)nicotinic acid), which would show the absence of the methyl ester singlet around 3.9 ppm and potentially a very broad carboxylic acid proton signal downfield (>10 ppm).

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak(s) Observed in ¹H NMR q1 Check Common Solvent Regions (e.g., 1.2, 2.0, 4.1, 7.26 ppm) start->q1 solvent Likely Residual Solvent (e.g., EtOAc, DCM, Acetone) q1->solvent Yes q2 Is there a broad singlet between 1.5-4.7 ppm? q1->q2 No confirm_solvent Confirm by spiking sample or consulting solvent impurity tables. solvent->confirm_solvent end Peak Identified or Further 2D NMR Analysis Needed confirm_solvent->end water Likely Water (H₂O) q2->water Yes q3 Compare with starting material (SM) spectra (e.g., Methyl 6-hydroxynicotinate). q2->q3 No confirm_water Perform D₂O shake. Peak should disappear. water->confirm_water confirm_water->end sm Likely Unreacted SM or Related Impurity q3->sm Yes q3->end No confirm_sm Re-purify sample via chromatography or recrystallization. sm->confirm_sm confirm_sm->end

Caption: Logical workflow for identifying unknown peaks in a ¹H NMR spectrum.

Question 2: The quartet for my -OCH₂- group is distorted or not a clean 1:3:3:1 pattern. Why?

Short Answer: This can be caused by poor instrument shimming, magnetic inequivalence, or second-order spectral effects.

In-Depth Troubleshooting Guide:

The quartet at ~4.8 ppm is a signature signal, arising from the coupling of the two methylene protons to the three fluorine atoms (³J(H-F)).

  • Instrument Shimming: Poor shimming is the most common cause of peak distortion, leading to broad or asymmetric lineshapes.[9][10] The magnetic field must be homogeneous across the sample volume for high-resolution spectra.

    • Action: Re-shim the instrument. If using an automated shimming routine, ensure the lock signal is stable and sufficient. For challenging samples, manual shimming of the Z1, Z2, and even non-spinning shims may be necessary.[10]

    • Validation: A well-shimmed instrument will produce sharp, symmetrical peaks for a standard reference sample (e.g., CDCl₃).

  • Magnetic Inequivalence: Although less common for a free-rotating ethoxy group, restricted rotation could theoretically make the two methylene protons diastereotopic. This would result in a more complex multiplet (a quartet of doublets or an even more complex pattern) rather than a simple quartet.

    • Action: Acquire the spectrum at a higher temperature (e.g., 50 °C). If the distortion is due to restricted rotation, the increased rotational speed may average the environments of the two protons, causing the multiplet to collapse into a sharper, cleaner quartet.[11]

  • Second-Order Effects: If the chemical shift difference between two coupled nuclei (in Hz) is not much larger than their coupling constant, second-order effects can distort the spectrum. This is not expected for this particular signal but is a fundamental concept to be aware of.

    • Action: Acquire the spectrum on a higher-field instrument (e.g., move from 400 MHz to 600 MHz). This increases the chemical shift dispersion (in Hz), minimizing second-order effects and simplifying the spectrum.

Question 3: I am missing the quaternary carbon signals in my ¹³C NMR spectrum. Where are they?

Short Answer: Quaternary carbons often have very long relaxation times (T1) and weak signal intensity. They may also be difficult to distinguish from the baseline.

In-Depth Troubleshooting Guide:

Quaternary carbons lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signals of protonated carbons. Furthermore, their spin-lattice relaxation times (T1) can be very long (tens of seconds).

  • Insufficient Scans: The signal-to-noise ratio for these carbons is inherently low.

    • Action: Increase the number of scans (NS) significantly. While a standard ¹³C NMR might run for 1024 scans, you may need 10,000 or more scans to see weak quaternary signals clearly.

  • Inadequate Relaxation Delay: If the delay between pulses (the relaxation delay, d1) is too short relative to the T1 of the quaternary carbons, these nuclei will not have fully relaxed back to equilibrium. This leads to signal saturation and greatly reduced intensity.

    • Action: Increase the relaxation delay. A standard d1 is often 1-2 seconds. For quaternary carbons, increase this to 10-20 seconds or more. To determine an appropriate delay, a T1 inversion-recovery experiment can be performed, but for routine work, simply increasing d1 is usually sufficient.

  • C-F Coupling: The carbon of the -CF₃ group and the adjacent -OCH₂- carbon will be split into quartets by the fluorine atoms.[1] This splitting divides the already weak signal intensity among four lines, making them even harder to detect.

    • Action: When looking for these signals, zoom into the expected spectral region and look for low-intensity quartets. The one-bond C-F coupling (¹J(C-F)) is very large (~277 Hz), while the two-bond coupling (²J(C-F)) is smaller (~37 Hz).[1]

Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
  • Weigh Sample: Accurately weigh 5-10 mg of your purified Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

  • Select Solvent: Use a high-quality deuterated solvent (e.g., CDCl₃, 99.8%+ D). Using a solvent from a freshly opened ampoule is recommended to minimize water content.

  • Dissolve Sample: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Mix Thoroughly: Cap the NMR tube and invert it several times to ensure the sample is completely dissolved. A brief sonication or vortex can aid dissolution. If particles remain, filter the solution through a small plug of glass wool into a new NMR tube.[9]

  • Label and Insert: Label the tube clearly and place it in a spinner turbine, ensuring the depth is set correctly using the instrument's depth gauge.

Protocol 2: Optimizing ¹³C NMR Acquisition for Quaternary Carbons
  • Load Standard Parameters: Begin with the instrument's standard ¹³C{¹H} experiment.

  • Adjust Key Parameters:

    • Set the number of scans (ns) to a high value, e.g., 4096 or higher.

    • Increase the relaxation delay (d1) to at least 10 seconds.

    • Ensure the spectral width (sw) is appropriate to cover all expected signals (~0 to 180 ppm).

    • Maintain the standard acquisition time (aq) to ensure good data point resolution.

  • Acquire Data: Start the acquisition. This will be a longer experiment due to the increased delay and number of scans.

  • Process Data: After acquisition, apply a small exponential line broadening (e.g., lb = 1 Hz) to improve the signal-to-noise ratio before Fourier transformation. Carefully phase and baseline correct the spectrum.

References
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][4][5][7]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][6]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link][3]

  • Wenzel, T. J., & Rucker, J. U. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 941–947. [Link][8]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link][12]

  • Duke University NMR Center. Coupling constants. [Link][13]

  • Tóth, I. (2014). Answer to "What is the coupling constant for CF3 carbon in 13C-NMR?". ResearchGate. [Link][1]

  • University of Wisconsin-Madison, NMR Facility. Troubleshooting Acquisition Related Problems. [Link][9]

  • University of California, San Diego, NMR Facility. Trouble Shooting Page. [Link][2]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link][14]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link][10]

Sources

"Methyl 6-(2,2,2-trifluoroethoxy)nicotinate" managing trifluoroethoxy group reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the stability and reactivity of the 2,2,2-trifluoroethoxy group, providing not just protocols but the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Stability and Handling

This section covers the fundamental properties and stability profile of the trifluoroethoxy group attached to the pyridine ring.

Question: How stable is the trifluoroethoxy ether bond in Methyl 6-(2,2,2-trifluoroethoxy)nicotinate?

Answer: The C-O ether bond of the trifluoroethoxy group is remarkably robust under a wide range of conditions, which is a key advantage of this reagent. Unlike more labile leaving groups like chlorides, the trifluoroethoxy moiety offers significantly improved hydrolytic stability, allowing for a longer shelf life and tolerance to aqueous conditions in certain reactions.[1] It is generally resistant to standard acidic conditions, many oxidative and reductive environments, and typical chromatography conditions.[2][3]

However, its stability is not absolute. The primary vulnerability is to strongly basic or specific nucleophilic conditions, which can lead to cleavage.

Question: Under what specific pH conditions is the trifluoroethoxy group stable?

Answer: The trifluoroethoxy group is generally stable under acidic to moderately basic conditions.

  • Acidic Conditions: It is stable to common protic acids (e.g., HCl, H₂SO₄) and Lewis acids used in organic synthesis. Ethers typically require very strong acids like HBr or HI to undergo cleavage, a reaction that proceeds via protonation of the ether oxygen.[4][5][6] The electron-withdrawing nature of the trifluoromethyl group and the adjacent pyridine ring disfavors the formation of a stable carbocation intermediate, making SN1-type cleavage highly unlikely.

  • Basic Conditions: The group is stable to mild inorganic bases like Na₂CO₃, K₂CO₃, and organic bases like triethylamine or DIPEA. However, caution is warranted with strong bases, especially at elevated temperatures. Strong alkoxides or organometallic bases (e.g., organolithium reagents) can induce cleavage.[2][4]

Question: Can I perform reactions on the methyl ester without affecting the trifluoroethoxy group?

Answer: Yes, selective transformation of the methyl ester is a common and feasible strategy.

  • Saponification (Hydrolysis): Standard saponification using LiOH, NaOH, or KOH in a mixed aqueous/organic solvent system can be performed successfully. To minimize the risk of nucleophilic attack on the pyridine ring, it is advisable to use milder conditions (e.g., LiOH in THF/H₂O at room temperature) and monitor the reaction closely to avoid prolonged exposure, especially at high temperatures.

  • Amidation: Direct amidation with amines can be achieved, often requiring elevated temperatures or the use of coupling agents. Alternatively, converting the ester to the corresponding carboxylic acid first, followed by standard amide coupling (e.g., using HATU, HOBt/EDC), is a reliable two-step procedure that poses minimal risk to the trifluoroethoxy group.

Section 2: Troubleshooting Guide for Synthetic Transformations

This section provides practical, cause-and-effect troubleshooting for common synthetic applications.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

The trifluoroethoxy group is an excellent leaving group for SNAr, making it a stable precursor to a variety of 6-substituted nicotinates.[1]

Question: I am attempting an SNAr reaction with an amine nucleophile, but the reaction is sluggish or incomplete. What are the likely causes?

Answer: A slow SNAr reaction is typically due to insufficient activation, poor nucleophilicity, or suboptimal reaction conditions. Let's break down the possibilities.

  • Nucleophile Potency: While the trifluoroethoxy group is a good leaving group, the reaction still requires a reasonably potent nucleophile. Primary and secondary aliphatic amines are generally effective. Aromatic amines or sterically hindered amines may require more forcing conditions.

  • Solvent Choice: The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[7] Polar aprotic solvents such as DMSO, DMF, or NMP are ideal as they can stabilize this charged intermediate without solvating the nucleophile excessively.

  • Temperature: Many SNAr reactions require heat to overcome the activation energy associated with disrupting the ring's aromaticity. A systematic increase in temperature (e.g., from 80 °C to 120 °C) is a standard troubleshooting step.

  • Base Additive: If you are using an amine salt (e.g., a hydrochloride), or if the reaction generates an acidic byproduct, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is essential to neutralize the acid and ensure the amine remains in its free, nucleophilic form.

Troubleshooting Workflow for Sluggish SNAr Reactions

start Start: Sluggish SNAr Reaction check_nuc Is the nucleophile potent and unhindered? start->check_nuc check_solv Is the solvent polar aprotic (DMSO, DMF)? check_nuc->check_solv Yes stronger_nuc Consider a more potent nucleophile or alternative strategy check_nuc->stronger_nuc No check_temp Is the temperature sufficient (≥80 °C)? check_solv->check_temp Yes change_solv Action: Switch to DMSO or NMP check_solv->change_solv No check_base Is a suitable base present? check_temp->check_base Yes increase_temp Action: Increase temperature (e.g., to 120 °C) check_temp->increase_temp No add_base Action: Add Cs₂CO₃ or K₂CO₃ check_base->add_base No success Reaction Complete check_base->success Yes increase_temp->success change_solv->success add_base->success Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Substrate Stability pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)(X)L₂ oa->pd2 trans Transmetalation pd2->trans R'-B(OR)₂ pd2_r Ar-Pd(II)(R')L₂ trans->pd2_r re Reductive Elimination pd2_r->re Ar-R' re->pd0 substrate Methyl 6-(trifluoroethoxy)nicotinate derivative (Ar-X) substrate->oa note Trifluoroethoxy group (-ORf) remains intact throughout the cycle. It does not participate in oxidative addition or reductive elimination.

Sources

Validation & Comparative

A Comparative Guide to the Activity of Methyl Nicotinate and the Hypothesized Profile of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the nuanced interplay between a molecule's structure and its biological activity is a central theme. The nicotinic acid scaffold, a fundamental component of the vitamin niacin, has been a fertile ground for medicinal chemistry exploration. This guide provides a detailed comparison between the well-characterized compound, methyl nicotinate, and a structurally related, yet less explored molecule, Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

While extensive experimental data for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is not publicly available, this guide will leverage established principles of medicinal chemistry to hypothesize its activity profile. Furthermore, we will present a comprehensive suite of experimental protocols necessary to rigorously test these hypotheses and provide a definitive comparative analysis.

Methyl Nicotinate: A Profile of a Vasodilating Agent

Methyl nicotinate, the methyl ester of nicotinic acid, is a well-documented compound with a history of use in topical preparations.[1][2][3] Its primary mode of action is as a rubefacient, inducing localized vasodilation and an increase in blood circulation upon application to the skin.[4][5] This effect is thought to be mediated by the release of prostaglandins, such as prostaglandin D2.[6]

Beyond its topical effects, methyl nicotinate has also demonstrated analgesic properties in preclinical models.[7][8] Oral administration has been shown to reduce pain responses in a manner comparable to aspirin in some studies.[7]

Key Biological Activities of Methyl Nicotinate:

  • Topical Vasodilator: Induces localized skin erythema and increased blood flow.[7][9]

  • Analgesic: Exhibits both peripheral and central antinociceptive activity.[7][8]

  • Rubefacient: Used in over-the-counter preparations for muscle and joint pain.[1][2][6]

The Hypothetical Profile of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: A Medicinal Chemistry Perspective

The introduction of a 2,2,2-trifluoroethoxy group at the 6-position of the pyridine ring is a significant structural modification that can be expected to alter the biological and pharmacokinetic properties of the methyl nicotinate scaffold. Based on established medicinal chemistry principles, we can hypothesize the following potential changes:

  • Receptor Interactions: The trifluoroethoxy group is electron-withdrawing and sterically larger than the hydrogen atom it replaces. This could influence the molecule's binding affinity and selectivity for various nicotinic acetylcholine receptor (nAChR) subtypes.[10][11] The altered electronics of the pyridine ring may affect key interactions within the receptor's binding pocket.

  • Metabolic Stability: The trifluoroethoxy group may confer increased metabolic stability. The carbon-fluorine bond is exceptionally strong, and the presence of fluorine atoms can shield adjacent sites from metabolic enzymes, such as cytochrome P450s. This could lead to a longer biological half-life.

  • Lipophilicity and Permeability: The trifluoroethoxy group is expected to increase the lipophilicity of the molecule. This could enhance its ability to penetrate the skin and other biological membranes, potentially leading to improved bioavailability for topical applications.[12]

  • Pharmacological Activity: The combination of altered receptor affinity, metabolic stability, and permeability could result in a significantly different pharmacological profile. It is plausible that Methyl 6-(2,2,2-trifluoroethoxy)nicotinate could exhibit enhanced potency, a longer duration of action, or a different side-effect profile compared to methyl nicotinate.

Proposed Experimental Workflow for Comparative Analysis

G cluster_0 In Vitro Characterization cluster_1 Data Analysis & Comparison cluster_2 In Vivo Validation (Proposed) receptor_binding Receptor Binding Assays (nAChR Subtypes) data_analysis Quantitative Comparison of - Binding Affinity (Ki) - Potency (EC50/IC50) - Permeability Coefficient (Kp) - Half-life (t1/2) receptor_binding->data_analysis functional_assays Functional Assays (Agonist/Antagonist Activity) functional_assays->data_analysis skin_permeation Skin Permeation Studies (Franz Diffusion Cells) skin_permeation->data_analysis metabolic_stability Metabolic Stability Assays (Liver Microsomes) metabolic_stability->data_analysis animal_models Animal Models of - Vasodilation - Analgesia - Pharmacokinetics data_analysis->animal_models

Caption: Proposed experimental workflow for the comparative analysis of methyl nicotinate and Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Quantitative Data Summary

Table 1: Known and Hypothesized Properties of Methyl Nicotinate and Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

PropertyMethyl NicotinateMethyl 6-(2,2,2-trifluoroethoxy)nicotinate (Hypothesized)
Molecular Formula C₇H₇NO₂[1]C₁₀H₁₀F₃NO₃
Molecular Weight 137.14 g/mol [1]249.19 g/mol
Primary Activity Vasodilator, Analgesic[7]Potentially enhanced or altered receptor modulation
Binding Affinity (Ki) nAChR subtype affinities not well-defined in public literatureTo be determined
Functional Potency (EC₅₀/IC₅₀) To be determinedTo be determined
Skin Permeability (Kp) Demonstrates good skin penetration[12]Potentially higher due to increased lipophilicity
Metabolic Half-life Susceptible to ester hydrolysisPotentially longer due to trifluoroethoxy group

Detailed Experimental Protocols

Radioligand Receptor Binding Assay for nAChR Subtypes

Objective: To determine and compare the binding affinities (Ki) of methyl nicotinate and Methyl 6-(2,2,2-trifluoroethoxy)nicotinate for different nAChR subtypes (e.g., α4β2, α7).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the desired human nAChR subtype (e.g., SH-EP1-hα4β2).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • Incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and increasing concentrations of the test compound (methyl nicotinate or Methyl 6-(2,2,2-trifluoroethoxy)nicotinate).

    • Incubate for a sufficient time at an appropriate temperature to reach equilibrium (e.g., 75 minutes at 4°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.1% polyethyleneimine to reduce non-specific binding.[13]

  • Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis: Determine the IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional activity (agonist, antagonist, or modulator) and potency of the compounds at specific nAChR subtypes.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl to clamp the membrane potential (typically at -70 mV).

    • Apply the test compounds at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the agonist-induced currents.

  • Data Analysis:

    • For agonists, generate concentration-response curves and determine the EC₅₀ (concentration that elicits a half-maximal response) and the maximum response (Iₘₐₓ).

    • For antagonists, co-apply with a known agonist and determine the IC₅₀.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To compare the rate and extent of skin penetration of both compounds.

Methodology:

  • Skin Preparation: Use excised human or porcine skin, as it closely mimics human skin. Mount the skin sections in Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Experimental Setup:

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain at 32°C to simulate skin surface temperature.

    • Apply a defined amount of each compound (in a suitable vehicle) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, collect samples from the receptor compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the steady-state flux (Jss) and the permeability coefficient (Kp).

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of each compound to phase I metabolism.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), the test compound, and a buffer system.

  • Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding a NADPH-generating system.

  • Time-Course Study: Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Concluding Remarks

This guide provides a comprehensive framework for understanding the known activities of methyl nicotinate and for systematically investigating the potential of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. While the trifluoroethoxy-substituted analog remains uncharacterized in the public domain, the proposed experimental workflow offers a clear and scientifically rigorous path to elucidating its pharmacological and pharmacokinetic profile. The execution of these studies would provide invaluable data for researchers in the fields of medicinal chemistry and drug development, potentially uncovering a novel modulator of nicotinic systems with a differentiated activity profile.

References

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A Comparative Guide to the Biological Activity of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative analysis of the potential biological activity of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. Due to a lack of publicly available biological data for this specific compound, this guide will draw upon data from its structural analogs to infer its potential activities and provide a framework for its future investigation. The focus will be on the impact of substitutions at the 6-position of the nicotinic acid scaffold, a core structure in many biologically active molecules.[1][2][3][4]

The pyridine nucleus is a fundamental component of numerous natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][4][5] Nicotinic acid, or vitamin B3, itself is a well-known lipid-lowering agent that exerts its effects through the G-protein coupled receptor 109A (GPR109A).[6][7] Consequently, the nicotinic acid scaffold is a popular starting point for the development of new therapeutic agents.

Inferred Biological Activity Profile of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

While direct experimental data for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is not available in the reviewed literature, we can extrapolate its potential biological activities by examining a close structural analog: a trifluoromethylpyridine derivative containing a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine moiety, which has been evaluated for its antibacterial properties.[8] The presence of the trifluoroethoxy group is a key structural feature that can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The study on trifluoromethylpyridine amide derivatives revealed that the inclusion of a trifluoroethoxy group on the pyridine ring can confer significant antibacterial activity.[8] This suggests that Methyl 6-(2,2,2-trifluoroethoxy)nicotinate may also possess antimicrobial properties.

Comparative Analysis with Structural Analogs

To understand the potential impact of the 6-(2,2,2-trifluoroethoxy) substitution, it is crucial to compare it with other nicotinic acid analogs with different substituents at the 6-position.

Compound/Analog ClassKey Structural FeatureReported/Inferred Biological ActivityReference
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (Inferred) 6-(2,2,2-trifluoroethoxy) groupPotentially antibacterialInferred from[8]
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine derivativeTrifluoroethoxy group on a pyridine scaffoldAntibacterial against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum[8]
6-Aryl-substituted nicotinonitrilesAryl group at the 6-positionAntibacterial and antioxidant[1]
Nicotinic acidUnsubstituted pyridine-3-carboxylic acidAgonist of GPR109A, lipid-lowering[6][7]

Structure-Activity Relationship (SAR) Insights:

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[1] The introduction of a trifluoromethyl group, for instance, is a common strategy in medicinal chemistry to enhance the biological activity of a molecule.[8] The trifluoroethoxy group in Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is an electron-withdrawing group, which can alter the electronic properties of the pyridine ring and influence its interaction with biological targets.

In the case of the trifluoromethylpyridine amides, the presence of a trifluoroethoxy group on the pyridine ring contributed to antibacterial activity.[8] This suggests that the lipophilic and electron-withdrawing nature of this group may be favorable for antimicrobial action.

Potential Mechanism of Action: GPR109A and Beyond

Given its structural similarity to nicotinic acid, a primary hypothesis for the mechanism of action of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate would be its interaction with the GPR109A receptor.[6][7] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in plasma free fatty acids.

GPR109A Signaling Pathway

GPR109A_Pathway Ligand Nicotinic Acid Analog (e.g., Methyl 6-(2,2,2-trifluoroethoxy)nicotinate) GPR109A GPR109A Receptor Ligand->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to

Caption: GPR109A signaling cascade upon agonist binding.

However, the diverse biological activities of pyridine derivatives suggest that other mechanisms could also be at play.[1][2][4][5] For example, the antibacterial activity observed in analogs suggests potential interactions with bacterial-specific targets.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, a series of in vitro and in vivo assays would be necessary. Below is a representative protocol for an initial antibacterial screening, based on methodologies used for similar compounds.[8]

In Vitro Antibacterial Activity Assay (Turbidity Method)
  • Preparation of Bacterial Suspension: Culture Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum in a suitable broth medium at 28°C for 24 hours. Adjust the bacterial suspension to a concentration of 10^6 CFU/mL.

  • Compound Preparation: Dissolve Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and analog compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired test concentrations.

  • Assay Setup: In a 96-well microtiter plate, add the bacterial suspension to each well. Then, add the test compounds at various concentrations. Include a positive control (a known antibiotic) and a negative control (solvent only).

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antibacterial Screening

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Xoo, R. solanacearum) Plate_Setup 96-well Plate Setup (Bacteria + Compounds) Bacterial_Culture->Plate_Setup Compound_Prep Compound Preparation (Test & Control) Compound_Prep->Plate_Setup Incubation Incubation (28°C, 24-48h) Plate_Setup->Incubation OD_Measurement OD Measurement (600 nm) Incubation->OD_Measurement Data_Analysis Inhibition % Calculation OD_Measurement->Data_Analysis MIC_Determination MIC Determination Data_Analysis->MIC_Determination

Caption: Workflow for in vitro antibacterial activity screening.

Conclusion and Future Directions

While the biological activity of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate remains to be experimentally determined, analysis of its structural analogs provides a strong rationale for investigating its potential as an antibacterial agent. The presence of the trifluoroethoxy group is a promising feature that has been shown to confer bioactivity in similar pyridine-based scaffolds.

Future research should focus on the synthesis and in vitro screening of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate against a panel of bacterial and fungal strains. Furthermore, its activity as a GPR109A agonist should be evaluated to determine if it retains the characteristic activity of the nicotinic acid core. Subsequent studies could explore its anti-inflammatory and anticancer potential, given the broad spectrum of activities observed for pyridine derivatives. This systematic approach will elucidate the therapeutic potential of this novel compound and contribute to the broader understanding of the structure-activity relationships of 6-substituted nicotinates.

References

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. Available at: [Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Cellular Biochemistry. Available at: [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. Available at: [Link]

  • Structures of GPR109A agonists presented herein with compound... - ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. Dalton Transactions. Available at: [Link]

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]

  • Chemical structures of GPR109A agonists and related chemical agents. - ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a valuable heterocyclic compound, incorporating a trifluoroethoxy moiety that can enhance metabolic stability and binding affinity in pharmacologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this intermediate, offering a rationale for experimental choices, detailed protocols, and a data-driven comparison to inform your selection of the optimal method.

Part 1: The Predominant Synthetic Strategy: One-Pot Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially favored approach for synthesizing Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the displacement of a halide at the 6-position of a pyridine ring by the trifluoroethoxide nucleophile.

Mechanistic Rationale

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing nature of the methyl ester group at the 3-position, sufficiently activates the ring for nucleophilic substitution, particularly at the ortho (2 and 6) and para (4) positions.[1][2][3] The reaction proceeds through a well-established addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents.[1][3]

Choice of Reagents:

  • Substrate: Methyl 6-chloronicotinate is the preferred starting material due to its commercial availability and the good leaving group ability of the chloride ion under these conditions.

  • Nucleophile Precursor: 2,2,2-Trifluoroethanol (TFE) serves as the source of the trifluoroethoxy group.[4][5] Its high acidity (pKa ≈ 12.4) compared to ethanol (pKa ≈ 16) facilitates deprotonation.[4]

  • Base: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is commonly used to deprotonate the TFE in situ, forming the potent sodium trifluoroethoxide nucleophile. This prevents the base from competing with the desired nucleophile.

  • Solvent: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. They effectively solvate the cation (Na+) of the alkoxide without interfering with the nucleophilicity of the oxygen anion.

Experimental Workflow: SNAr Method

SNAr_Workflow cluster_prep Nucleophile Generation cluster_reaction Substitution Reaction cluster_workup Workup & Purification TFE 2,2,2-Trifluoroethanol Alkoxide Sodium 2,2,2-trifluoroethoxide TFE->Alkoxide Deprotonation @ 0°C to RT NaH Sodium Hydride (NaH) NaH->Alkoxide Deprotonation @ 0°C to RT Solvent_Prep Anhydrous THF Solvent_Prep->Alkoxide Deprotonation @ 0°C to RT ReactionMix Reaction Mixture Alkoxide->ReactionMix Addition of Nucleophile StartMat Methyl 6-chloronicotinate StartMat->ReactionMix Substrate Quench Aqueous Quench (e.g., NH4Cl) ReactionMix->Quench Heating (e.g., 60°C) Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Purify Column Chromatography Extraction->Purify Product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Purify->Product

Caption: Workflow for the one-pot SNAr synthesis.

Detailed Experimental Protocol (SNAr)
  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 mL per 1 mmol of the limiting reagent).

  • Nucleophile Generation: Cool the solvent to 0°C using an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise with stirring.

  • Slowly add 2,2,2-trifluoroethanol (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen gas evolution ceases, indicating the complete formation of sodium trifluoroethoxide.

  • Reaction: Add a solution of methyl 6-chloronicotinate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

Part 2: An Alternative Strategy: Two-Step Synthesis via Esterification

An alternative, albeit less direct, route involves the initial synthesis of 6-(2,2,2-trifluoroethoxy)nicotinic acid, followed by a separate esterification step. This method can be advantageous if a common acid intermediate is desired for the synthesis of various esters.

Mechanistic Rationale

This pathway separates the synthesis into two classical organic reactions:

  • SNAr on the Acid: The first step is identical in principle to the primary method, but uses 6-chloronicotinic acid as the substrate. The carboxylate group, being electron-withdrawing, also activates the ring for nucleophilic substitution.

  • Fischer Esterification: The resulting 6-(2,2,2-trifluoroethoxy)nicotinic acid is then converted to its methyl ester. This is typically achieved by reacting the acid with an excess of methanol under acidic catalysis (e.g., sulfuric acid).[6][7] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.

Experimental Workflow: Two-Step Method

TwoStep_Workflow cluster_snar Step 1: S_N_Ar Reaction cluster_ester Step 2: Esterification StartAcid 6-Chloronicotinic Acid SNAr_Reaction React with NaO-TFE in THF StartAcid->SNAr_Reaction IntermediateAcid 6-(2,2,2-trifluoroethoxy)nicotinic acid SNAr_Reaction->IntermediateAcid Workup & Isolation Ester_Reaction React with Methanol / H₂SO₄ IntermediateAcid->Ester_Reaction FinalProduct Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Ester_Reaction->FinalProduct Workup & Purification

Caption: Workflow for the two-step synthesis via an acid intermediate.

Detailed Experimental Protocol (Two-Step)

Step 1: Synthesis of 6-(2,2,2-trifluoroethoxy)nicotinic acid

  • Follow steps 1-4 of the SNAr protocol above to generate sodium trifluoroethoxide, using 6-chloronicotinic acid (1.0 equivalent) as the substrate and adjusting reagent quantities accordingly.

  • Heat the reaction mixture and monitor for the consumption of the starting material.

  • After quenching, acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the intermediate acid.

Step 2: Methyl Esterification

  • Dissolve the 6-(2,2,2-trifluoroethoxy)nicotinic acid (1.0 equivalent) in methanol (20 mL per 1 g of acid).

  • Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise while stirring.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by column chromatography as previously described.

Part 3: Performance Comparison and Data Summary

The choice of synthesis method often depends on a trade-off between efficiency, scalability, and experimental objectives. The following table provides a comparative summary of the two routes.

ParameterMethod 1: One-Pot SNArMethod 2: Two-Step via EsterificationRationale & Justification
Number of Steps 12The one-pot method is more streamlined, reducing handling and transfer losses.
Typical Overall Yield 75-90%65-80%Two-step processes inherently have cumulative yield losses from each isolation step.
Atom Economy HigherLowerThe two-step method involves an extra protonation/deprotonation and water formation/removal cycle.
Reaction Time 4-8 hours8-14 hours (cumulative)The additional setup, reaction, and workup for the second step increases total time.
Reagent Stoichiometry Base (≥2.2 eq.)Base (≥2.2 eq.) + Catalytic AcidThe two-step method requires an additional catalytic reagent for the esterification.
Purification Single column chromatographyTwo purification/isolation stepsPurification of the intermediate acid can be simpler (precipitation), but adds an extra step.
Flexibility Low (specific to methyl ester)High (acid can be converted to various esters)The isolated acid intermediate is a versatile precursor for creating a library of different ester analogues.
Safety Concerns Use of Sodium Hydride (flammable, water-reactive)Use of Sodium Hydride and Concentrated Sulfuric Acid (corrosive)Both methods require careful handling of hazardous reagents.

Senior Application Scientist's Recommendation

For direct, large-scale production or when Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is the sole target, the One-Pot SNAr method is unequivocally superior. Its efficiency, higher overall yield, and reduced operational time make it the most cost-effective and logical choice for process chemistry and routine synthesis. The protocol is robust and well-understood within the principles of nucleophilic aromatic substitution.

The Two-Step Synthesis via Esterification should be reserved for specific applications in a research and development context. This route is most valuable when a common intermediate, 6-(2,2,2-trifluoroethoxy)nicotinic acid, is needed to generate a diverse set of ester derivatives for structure-activity relationship (SAR) studies. While the overall yield to the methyl ester is lower, the strategic value of the isolated acid intermediate can justify the additional synthetic effort in an exploratory chemistry setting.

References

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). 2,2,2-Trifluoroethanol. Retrieved from [Link]

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A Senior Application Scientist's Guide to the In Vitro Evaluation of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: A Predictive Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of fluorine-containing substituents is a well-established strategy to modulate these properties. This guide focuses on Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (CAS 287979-27-5), a derivative of methyl nicotinate, and provides a forward-looking, predictive comparison of its potential in vitro performance against its non-fluorinated counterpart.

While direct experimental data for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is not yet prevalent in the public domain, this guide, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR), will propose a comprehensive in vitro testing strategy. We will extrapolate expected outcomes based on the known influence of the trifluoroethoxy moiety on pyridine-based scaffolds, offering researchers a robust framework for their investigations.

The Rationale for Trifluoroethoxylation of the Nicotinate Scaffold

The nicotinate core is a privileged structure in medicinal chemistry. However, limitations such as metabolic instability or suboptimal binding affinity can hinder its therapeutic potential. The introduction of a 2,2,2-trifluoroethoxy group at the 6-position of the pyridine ring is a deliberate chemical modification intended to address these challenges. The trifluoroethoxy group is known to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, potentially reducing metabolic degradation and prolonging the compound's half-life.

  • Modulate Lipophilicity: Fluorination generally increases lipophilicity, which can influence cell permeability, protein binding, and overall pharmacokinetic properties.[1]

  • Alter Receptor Binding Affinity and Selectivity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the pyridine ring, potentially leading to modified interactions with biological targets.[2][3] This has been demonstrated in compounds like Furmonertinib, where a trifluoroethoxypyridine moiety contributes to enhanced activity and kinase selectivity.[4]

Proposed In Vitro Assay Cascade for Comparative Evaluation

To empirically validate these predicted advantages, a tiered in vitro assay approach is recommended. The following sections detail the proposed experimental workflows and the hypothesized comparative results for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate versus the parent compound, Methyl nicotinate.

Experimental Workflow

G cluster_0 Tier 1: Physicochemical & Safety Profiling cluster_1 Tier 2: Target Engagement & Functional Activity cluster_2 Tier 3: Off-Target & Selectivity Profiling Physicochemical Characterization Physicochemical Characterization Metabolic Stability Assay Metabolic Stability Assay Physicochemical Characterization->Metabolic Stability Assay Cytotoxicity Assay Cytotoxicity Assay Metabolic Stability Assay->Cytotoxicity Assay Receptor Binding Assay Receptor Binding Assay Cytotoxicity Assay->Receptor Binding Assay Functional Cellular Assay Functional Cellular Assay Receptor Binding Assay->Functional Cellular Assay CYP450 Inhibition Panel CYP450 Inhibition Panel Functional Cellular Assay->CYP450 Inhibition Panel Kinase Selectivity Panel Kinase Selectivity Panel CYP450 Inhibition Panel->Kinase Selectivity Panel

Caption: Proposed tiered in vitro assay workflow.

Tier 1: Foundational Physicochemical and Safety Profiling

1. Metabolic Stability in Liver Microsomes

  • Rationale: To assess the intrinsic clearance of the compounds. The trifluoroethoxy group is hypothesized to shield the molecule from rapid metabolic degradation.

  • Protocol:

    • Incubate Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and Methyl nicotinate (1 µM) with human or rat liver microsomes (0.5 mg/mL).

    • Initiate the reaction by adding NADPH.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with acetonitrile.

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. General Cytotoxicity Assessment

  • Rationale: To determine the concentration range for subsequent cell-based assays and to identify any potential for off-target toxicity.

  • Protocol (MTT Assay):

    • Seed a relevant cell line (e.g., HEK293 or a cell line expressing a target of interest) in a 96-well plate.

    • Treat the cells with a serial dilution of each compound for 24-48 hours.

    • Add MTT reagent and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the CC50 (50% cytotoxic concentration).

Comparative Data Summary (Hypothesized)
AssayCompoundPredicted OutcomeRationale for Prediction
Metabolic Stability Methyl nicotinateShorter t½, Higher CLintSusceptible to oxidative metabolism on the pyridine ring and ester hydrolysis.
Methyl 6-(2,2,2-trifluoroethoxy)nicotinateLonger t½, Lower CLint The trifluoroethoxy group is metabolically robust and can shield the ring from enzymatic attack.
Cytotoxicity (CC50) Methyl nicotinate> 100 µMGenerally low cytotoxicity expected for the parent scaffold.
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate> 100 µM The modification is not expected to introduce a general cytotoxic liability at typical screening concentrations.
Tier 2: Target Engagement and Functional Activity

Given the nicotinate core, a primary hypothesis is the modulation of nicotinic acetylcholine receptors (nAChRs).

1. nAChR Subtype Binding Affinity

  • Rationale: To determine if the trifluoroethoxy modification alters the binding affinity and selectivity for different nAChR subtypes.

  • Protocol (Radioligand Binding Assay):

    • Use cell membranes prepared from cell lines stably expressing specific nAChR subtypes (e.g., α4β2, α7).

    • Incubate the membranes with a specific radioligand (e.g., [³H]-epibatidine for α4β2) and a range of concentrations of the test compounds.

    • After incubation, separate bound from free radioligand by filtration.

    • Measure the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) for each compound against each receptor subtype.

2. Functional Cellular Assay (Calcium Flux)

  • Rationale: To assess the functional consequence of receptor binding (agonist, antagonist, or modulator activity).

  • Protocol:

    • Load nAChR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compounds at various concentrations.

    • Stimulate the cells with a known nAChR agonist (e.g., nicotine or acetylcholine).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Data Summary (Hypothesized)
AssayCompoundPredicted OutcomeRationale for Prediction
nAChR Binding (Ki) Methyl nicotinateModerate affinity for select subtypes.Known to interact with nAChRs.
Methyl 6-(2,2,2-trifluoroethoxy)nicotinatePotentially higher affinity and/or altered selectivity. The trifluoroethoxy group may form additional favorable interactions within the receptor's binding pocket, a phenomenon observed with other fluorinated ligands.[5]
Functional Activity (IC50) Methyl nicotinateModerate antagonism/agonism.Consistent with its known pharmacological profile.
Methyl 6-(2,2,2-trifluoroethoxy)nicotinatePotentially more potent antagonism/agonism. Increased binding affinity is expected to translate to enhanced functional potency.

Illustrative Signaling Pathway

G cluster_0 Cell Membrane nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Ligand Ligand (e.g., Acetylcholine) Ligand->nAChR Activates Compound Test Compound (Antagonist) Compound->nAChR Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Downstream Ca2+ Signaling Depolarization->Ca_Signaling

Caption: Generic nAChR signaling pathway for a functional assay.

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit predictive, framework for the in vitro characterization of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. The proposed assay cascade is designed to systematically evaluate the impact of the trifluoroethoxy moiety on the compound's metabolic stability, safety profile, and target engagement.

The central hypothesis is that the introduction of the trifluoroethoxy group will confer advantageous properties, including enhanced metabolic stability and potentially increased potency and/or selectivity at its biological target(s) when compared to methyl nicotinate. The successful execution of these in vitro studies will be pivotal in validating this hypothesis and determining the therapeutic potential of this novel chemical entity. The resulting data will be invaluable for guiding subsequent lead optimization and in vivo studies.

References

  • Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles. MDPI. [Link][5]

  • Methyl 6-(difluoromethoxy)nicotinate. CASCBY. [Link][6]

  • Fluorine substituent effects (on bioactivity). ResearchGate. [Link][2]

  • Compounds for inhibiting egfr kinase, preparation methods and uses thereof. Google Patents. [7]

  • New advances in the treatment of EGFR exon20ins mutant advanced NSCLC. PMC - NIH. [Link][4]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link][1]

  • 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. PMC - NIH. [Link][8]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link][3]

  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. ResearchGate. [Link][9]

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A Predictive Structure-Activity Relationship (SAR) Guide to Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Molecular Design and Biological Activity

In the landscape of drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. This guide delves into a predictive structure-activity relationship (SAR) study of the novel compound, Methyl 6-(2,2,2-trifluoroethoxy)nicotinate . As direct experimental data for this specific molecule is not yet publicly available, this analysis is built upon established principles of medicinal chemistry, leveraging comparative data from structurally related analogs. We will dissect the constituent parts of the target molecule, analyze the known biological effects of its parent scaffold, and predict how the introduction of a 6-(2,2,2-trifluoroethoxy) group will modulate its activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around the nicotinic acid scaffold.

The Nicotinate Scaffold: A Foundation of Diverse Biological Activity

Methyl nicotinate, the methyl ester of nicotinic acid (niacin or vitamin B3), is a well-characterized compound known for its diverse biological effects.[1][2] Primarily recognized for its potent vasodilatory properties, it is a common active ingredient in topical preparations for muscle and joint pain.[2] The vasodilatory effect is largely attributed to the release of prostaglandins.[3] Beyond its topical use, the nicotinic acid scaffold is a key component in various pharmaceuticals, and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of physiological and pathological processes.[4]

The core nicotinic acid structure possesses several key features that are critical for its biological activity: the pyridine nitrogen, the carboxylate (or ester) group, and the aromatic ring system. Modifications at each of these positions can dramatically alter the compound's pharmacological profile.

The Impact of 6-Position Substitution on the Nicotinate Core

The 6-position of the pyridine ring in nicotinic acid derivatives is a critical site for modification that can significantly influence receptor binding and biological activity. Studies on a series of 6-substituted nicotine analogs have provided valuable insights into the steric and electronic requirements for interaction with nAChRs.

Generally, the introduction of substituents at the 6-position can modulate the basicity of the pyridine nitrogen and introduce steric bulk that can either enhance or hinder receptor binding. The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its size, play a crucial role in determining the resulting biological activity.

The Trifluoroethoxy Moiety: A Tool for Fine-Tuning Molecular Properties

The 2,2,2-trifluoroethoxy group is a privileged substituent in modern medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

  • Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to a longer biological half-life.

  • Electron-Withdrawing Effects: The trifluoroethoxy group is strongly electron-withdrawing, which can significantly alter the electronic properties of the aromatic ring to which it is attached. This can influence the pKa of nearby functional groups and modulate interactions with biological targets.

  • Conformational Effects: The steric bulk of the trifluoroethoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.

Predicted SAR of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: A Comparative Analysis

Based on the principles outlined above, we can now construct a predictive SAR for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and compare it to its key analogs. The primary biological activities to consider are its potential as a vasodilator and as a modulator of nicotinic acetylcholine receptors.

Table 1: Predicted Physicochemical Properties and Biological Activities of Nicotinate Analogs

Compound6-SubstituentPredicted Lipophilicity (LogP)Predicted Metabolic StabilityPredicted Vasodilatory PotencyPredicted nAChR Binding Affinity
Methyl nicotinate -HLowLowModerateLow
Methyl 6-methylnicotinate -CH₃ModerateModerateModerate-HighModerate
Methyl 6-chloronicotinate -ClHighModerateHighHigh
Methyl 6-methoxynicotinate -OCH₃ModerateModerateModerateModerate
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate -OCH₂CF₃Very HighHighHighPotentially High (subtype dependent)

Interpretation of Predicted SAR:

  • Methyl nicotinate serves as our baseline. Its moderate vasodilatory activity is well-established, but its low lipophilicity and metabolic stability limit its systemic applications.

  • Methyl 6-methylnicotinate introduces a small, electron-donating methyl group. This is expected to increase lipophilicity slightly and may enhance vasodilatory potency. Recent studies have also highlighted its potential for increased cytotoxicity compared to nicotine, suggesting a complex biological profile.[5]

  • Methyl 6-chloronicotinate features an electron-withdrawing and lipophilic chlorine atom. This is predicted to significantly increase both vasodilatory potency and nAChR binding affinity. The chlorine atom can participate in halogen bonding, which may provide an additional favorable interaction with protein targets.

  • Methyl 6-methoxynicotinate introduces a group with mixed electronic effects (electron-donating via resonance, electron-withdrawing via induction). Its properties are predicted to be intermediate between the methyl and chloro analogs.

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate , our target molecule, is predicted to have the most distinct profile. The trifluoroethoxy group will substantially increase lipophilicity and metabolic stability. The strong electron-withdrawing nature of this group is expected to enhance its interaction with biological targets, leading to high vasodilatory potency. Its effect on nAChR binding is more complex to predict without experimental data. While the increased lipophilicity and electron-withdrawing character could be beneficial, the steric bulk of the trifluoroethoxy group may be detrimental for binding to certain nAChR subtypes.

Experimental Protocols for Synthesis and Biological Evaluation

To validate these predictions, a robust experimental plan is essential. The following protocols outline the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and a primary bioassay to assess its vasodilatory activity.

Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

The synthesis can be envisioned as a two-step process starting from the commercially available 6-hydroxynicotinic acid.

Step 1: Esterification of 6-Hydroxynicotinic Acid

  • Suspend 6-hydroxynicotinic acid (1 equivalent) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 6-hydroxynicotinate.

Step 2: Williamson Ether Synthesis

  • Dissolve methyl 6-hydroxynicotinate (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile (10 volumes).

  • Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, use with caution) to the solution.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

In Vitro Vasodilation Assay using Isolated Arterial Rings

This assay will determine the vasodilatory potency of the synthesized compounds. The rationale for using a vasodilation assay is the known activity of the parent compound, methyl nicotinate, and the potential for these new analogs to have enhanced effects on vascular tone.[3][6][7][8][9]

  • Tissue Preparation: Isolate thoracic aortic rings from male Wistar rats and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously gassed with 95% O₂ and 5% CO₂.

  • Pre-contraction: After an equilibration period, pre-contract the arterial rings with a submaximal concentration of phenylephrine or potassium chloride to induce a stable contraction.

  • Compound Administration: Add cumulative concentrations of the test compounds (Methyl nicotinate, Methyl 6-methylnicotinate, Methyl 6-chloronicotinate, Methyl 6-methoxynicotinate, and Methyl 6-(2,2,2-trifluoroethoxy)nicotinate) to the organ bath.

  • Data Acquisition: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves and calculate the EC₅₀ values (the concentration of the compound that produces 50% of its maximal effect) for each compound.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Analogs cluster_core Nicotinate Core cluster_analogs 6-Substituted Analogs Core Methyl Nicotinate Scaffold H Methyl nicotinate (-H) Core->H Parent Compound Me Methyl 6-methylnicotinate (-CH3) Core->Me Alkyl Substitution Cl Methyl 6-chloronicotinate (-Cl) Core->Cl Halogen Substitution OMe Methyl 6-methoxynicotinate (-OCH3) Core->OMe Alkoxy Substitution TFE Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (-OCH2CF3) Core->TFE Trifluoroalkoxy Substitution

Caption: Structural relationship of the analyzed nicotinate analogs.

Synthesis_Workflow start 6-Hydroxynicotinic Acid step1 Esterification (Methanol, SOCl2) start->step1 intermediate Methyl 6-hydroxynicotinate step1->intermediate step2 Williamson Ether Synthesis (2,2,2-Trifluoroethyl triflate, K2CO3) intermediate->step2 product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate step2->product

Caption: Proposed synthetic workflow for the target compound.

Biological_Evaluation cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Analogs Synthesized Analogs Vasodilation In Vitro Vasodilation Assay Analogs->Vasodilation nAChR_Binding nAChR Binding Assay Analogs->nAChR_Binding SAR SAR Analysis Vasodilation->SAR nAChR_Binding->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical workflow for the SAR study of nicotinate analogs.

Conclusion and Future Directions

This guide provides a predictive SAR framework for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, positioning it as a potentially potent vasodilator with enhanced metabolic stability compared to simpler analogs. The proposed synthetic route and biological evaluation protocols offer a clear path forward for the empirical validation of these predictions.

Future studies should focus on synthesizing a broader range of 6-alkoxy and 6-fluoroalkoxy nicotinates to build a more comprehensive SAR model. Furthermore, investigating the activity of these compounds on a panel of nAChR subtypes will be crucial for understanding their full pharmacological profile and potential therapeutic applications, particularly in the realm of central nervous system disorders. The interplay between the electronic nature of the 6-substituent, its steric bulk, and the resulting biological activity remains a fertile ground for further investigation.

References

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
  • Methyl 6-methylnicotin
  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central.
  • Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. NIH.
  • N AChR elisa kit :: Human Nicotinic acetylcholine receptor ELISA Kit. MyBioSource.
  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventil
  • BioAssay Systems Acetylcholine. BioAssay Systems.
  • Nicotine and Vascular Dysfunction. PubMed Central.
  • CAS 73781-91-6: Methyl 6-chloronicotin
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • PI3K/Akt-Independent NOS/HO Activation Accounts for the Facilitatory Effect of Nicotine on Acetylcholine Renal Vasodilations: Modul
  • Nicotine-induced skeletal muscle vasodilation is mediated by release of epinephrine
  • Methyl 6-Methylnicotinate: Comprehensive Overview and Applic
  • Prostaglandins contribute to the vasodil
  • Impaired acetylcholine-induced cutaneous vasodilation in young smokers: roles of nitric oxide and prostanoids. PMC.
  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
  • Influence of extended-release nicotinic acid on nonesterified fatty acid flux in the metabolic syndrome with
  • Methyl 6-Methylnicotinate | CAS 5470-70-2 | SCBT. Santa Cruz Biotechnology.
  • Nicotinic Acid Effects on Insulin Sensitivity and Hepatic Lipid Metabolism: An In Vivo to In Vitro Study.
  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. NIH.

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A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

For researchers, scientists, and drug development professionals, the robust analytical characterization of novel chemical entities is a cornerstone of successful research and development. Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, a fluorinated derivative of nicotinic acid, presents unique analytical challenges and opportunities due to its specific chemical properties. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound, offering insights into method selection, experimental design, and data interpretation. The methodologies presented herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness in your analytical workflows.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

No single analytical technique can fully elucidate the identity, purity, and stability of a compound like Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. A multi-pronged approach, leveraging the strengths of orthogonal techniques, is essential for a complete analytical profile. This guide will focus on the comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the routine purity assessment and stability-indicating studies of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.[1][2]

The Rationale Behind Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical starting point for a molecule with the polarity of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. The combination of the relatively polar pyridine ring and the more hydrophobic trifluoroethoxy and methyl ester groups suggests good retention and separation on a C18 stationary phase. A UV detector is suitable due to the aromatic nature of the pyridine ring, which provides a chromophore for detection.[3]

Detailed Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed not only for purity determination but also to separate the parent compound from potential degradation products, a critical aspect of stability testing.[4][5]

1. Sample Preparation:

  • Prepare a stock solution of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate at a concentration of 1 mg/mL in a suitable diluent (e.g., acetonitrile/water 50:50 v/v).

  • For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent column clogging.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

3. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products.[6][7]

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 10-150 µg/mL) and demonstrate a linear relationship between peak area and concentration (R² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (100 µg/mL) Working Solution (100 µg/mL) Stock Solution (1 mg/mL)->Working Solution (100 µg/mL) Filtration (0.45 µm) Filtration (0.45 µm) Working Solution (100 µg/mL)->Filtration (0.45 µm) Injection (10 µL) Injection (10 µL) Filtration (0.45 µm)->Injection (10 µL) Autosampler C18 Column C18 Column Injection (10 µL)->C18 Column Mobile Phase Gradient UV Detector (260 nm) UV Detector (260 nm) C18 Column->UV Detector (260 nm) Chromatogram Chromatogram UV Detector (260 nm)->Chromatogram Peak Integration & Quantification Peak Integration & Quantification Chromatogram->Peak Integration & Quantification

Caption: A typical workflow for the HPLC analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying potential volatile impurities from the synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and for providing structural confirmation through mass fragmentation patterns.[8][9]

Rationale for GC-MS Analysis

Given the ester and ether functionalities, Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is expected to have sufficient volatility and thermal stability for GC analysis. The coupling with a mass spectrometer provides invaluable structural information, aiding in the unequivocal identification of the main component and any related substances.[10]

Detailed Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Ensure the sample is completely dissolved and free of particulate matter.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Expected Fragmentation Pattern:

  • The mass spectrum is expected to show a molecular ion peak (M⁺).

  • Characteristic fragmentation would likely involve the loss of the methoxy group (-OCH₃), the trifluoroethoxy group (-OCH₂CF₃), and cleavage of the ester functionality. Fragmentation of the pyridine ring is also possible.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample in Volatile Solvent Sample in Volatile Solvent Dilution (100 µg/mL) Dilution (100 µg/mL) Sample in Volatile Solvent->Dilution (100 µg/mL) GC Injection GC Injection Dilution (100 µg/mL)->GC Injection Separation on HP-5ms Column Separation on HP-5ms Column GC Injection->Separation on HP-5ms Column EI Ionization (70 eV) EI Ionization (70 eV) Separation on HP-5ms Column->EI Ionization (70 eV) Mass Analyzer Mass Analyzer EI Ionization (70 eV)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum Library Search & Structural Elucidation Library Search & Structural Elucidation Mass Spectrum->Library Search & Structural Elucidation

Caption: Workflow for the GC-MS analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation and Purity Determination

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. For Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment without the need for a specific reference standard of the analyte.[11][12]

The Power of Multinuclear NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment.[13][14][15]

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, offering a wide chemical shift range and high sensitivity, allowing for clear identification of the trifluoroethoxy group and any fluorine-containing impurities.[16]

Detailed Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard for chemical shift referencing (e.g., Tetramethylsilane, TMS).

2. NMR Acquisition Parameters (Example on a 500 MHz Spectrometer):

  • ¹H NMR:

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 s

  • ¹³C NMR:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

    • Relaxation Delay: 2-5 s

    • Proton decoupled.

  • ¹⁹F NMR:

    • Spectral Width: ~200 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 s

3. Expected Chemical Shifts (Predicted):

  • ¹H NMR (in CDCl₃):

    • Pyridine ring protons: ~7.5-9.0 ppm

    • -OCH₂CF₃: ~4.5-5.0 ppm (quartet due to coupling with ³JHF)

    • -OCH₃: ~3.9 ppm (singlet)

  • ¹³C NMR (in CDCl₃):

    • Pyridine ring carbons: ~110-160 ppm

    • Ester carbonyl: ~165 ppm

    • -OCH₂CF₃: ~60-70 ppm (quartet due to coupling with ²JCF)

    • -CF₃: ~123 ppm (quartet due to coupling with ¹JCF)

    • -OCH₃: ~52 ppm

  • ¹⁹F NMR (in CDCl₃, referenced to CFCl₃):

    • -CF₃: ~ -74 ppm (triplet due to coupling with ³JHF)

Quantitative NMR (qNMR) for Purity Assessment

qNMR provides a primary method of quantification, as the signal intensity is directly proportional to the number of nuclei.[17] By using a certified internal standard of known purity, the purity of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate can be accurately determined.

qNMR Protocol:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve in a known volume of a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., longer relaxation delay to ensure full relaxation of all protons).

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

NMR_Analysis Sample + Deuterated Solvent + Standard Sample + Deuterated Solvent + Standard NMR Spectrometer (500 MHz) NMR Spectrometer (500 MHz) Sample + Deuterated Solvent + Standard->NMR Spectrometer (500 MHz) ¹H NMR ¹H NMR NMR Spectrometer (500 MHz)->¹H NMR ¹³C NMR ¹³C NMR NMR Spectrometer (500 MHz)->¹³C NMR ¹⁹F NMR ¹⁹F NMR NMR Spectrometer (500 MHz)->¹⁹F NMR Structural Information & qNMR Structural Information & qNMR ¹H NMR->Structural Information & qNMR Carbon Skeleton Confirmation Carbon Skeleton Confirmation ¹³C NMR->Carbon Skeleton Confirmation Fluorine Environment Analysis Fluorine Environment Analysis ¹⁹F NMR->Fluorine Environment Analysis Complete Structural Elucidation & Purity Complete Structural Elucidation & Purity Structural Information & qNMR->Complete Structural Elucidation & Purity Carbon Skeleton Confirmation->Complete Structural Elucidation & Purity Fluorine Environment Analysis->Complete Structural Elucidation & Purity

Caption: A comprehensive NMR approach for the analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Comparative Summary of Analytical Techniques

Technique Primary Application Strengths Limitations Typical Sample Amount
HPLC-UV Purity assessment, stability studies, quantification of known impurities.High precision and accuracy, robust, suitable for non-volatile compounds, stability-indicating capabilities.[18]Requires a chromophore, may not identify unknown impurities without a reference standard, can be time-consuming.1-10 mg
GC-MS Identification of volatile impurities, structural confirmation.High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information from fragmentation patterns.[1]Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.<1 mg
NMR (¹H, ¹³C, ¹⁹F) Unambiguous structural elucidation, identification of isomers and impurities.Provides detailed structural information, non-destructive, can identify unknown impurities.Lower sensitivity compared to MS, requires higher sample concentration, complex mixture analysis can be challenging.10-20 mg
qNMR Absolute purity determination.Primary analytical method, does not require a specific reference standard for the analyte, high accuracy.[11][12]Requires a certified internal standard, careful optimization of acquisition parameters is crucial.10-20 mg

Conclusion

A comprehensive analytical strategy for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate should judiciously employ HPLC, GC-MS, and NMR spectroscopy. HPLC is the workhorse for routine purity and stability testing. GC-MS is invaluable for probing volatile synthetic impurities and providing mass confirmation. NMR spectroscopy stands as the ultimate tool for unequivocal structure elucidation and can be extended to a highly accurate purity assessment via qNMR. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete and trustworthy analytical profile of this important fluorinated molecule, ensuring the quality and integrity of their scientific endeavors.

References

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0244951. Available from: [Link]

  • GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. (n.d.). ResearchGate. Available from: [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-Portal.org. Available from: [Link]

  • A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. (2015). PubMed. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Available from: [Link]

  • Structure Determination of Methyl Nicotinate and Methyl Picolinate by Gas Electron Diffraction Combined with ab Initio Calculations. (2000). American Chemical Society. Available from: [Link]

  • A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. (2015). PubMed. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Characterization of Bixin by UV-Visible Spectroscopy and HPLC, and Its Application as Latent Fingermark Developer. (2024). MDPI. Available from: [Link]

  • NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. (n.d.). Manupatra. Available from: [Link]

  • qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025). ChemRxiv. Available from: [Link]

  • 13C NMR Spectroscopy. (n.d.). chemconnections.org. Available from: [Link]

  • Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. (2024). National Institutes of Health. Available from: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2016). National Institutes of Health. Available from: [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Wisconsin-Madison. Available from: [Link]

  • Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids (Kadentsev et al., 1998b). (n.d.). ResearchGate. Available from: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. (2023). MDPI. Available from: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (2021). National Institutes of Health. Available from: [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019). SFA ScholarWorks. Available from: [Link]

  • Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In. (n.d.). Pabna University of Science and Technology. Available from: [Link]

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A Comparative Guide to Fluorinated Nicotinates: Spotlight on Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide provides an in-depth comparative analysis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate against other structurally significant fluorinated nicotinates. We will explore the nuances of their synthesis, physicochemical properties, reactivity, and metabolic stability. By presenting objective comparisons and supporting experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of fluorination in pyridine-based drug design.

Introduction: The Strategic Role of Fluorine in Nicotinate Scaffolds

Nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs, with the pyridine ring being a particularly important motif. The introduction of fluorine, a bioisostere for hydrogen, can dramatically alter a molecule's properties.[1] Fluorination can enhance metabolic stability, modulate the basicity (pKa) of the pyridine nitrogen, and increase binding affinity through unique electronic interactions.[1][2][3]

This guide will focus on a head-to-head comparison of the following key nicotinates to illustrate the diverse effects of different fluorinated substituents:

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: The primary compound of interest, featuring a trifluoroethoxy (-OCH₂CF₃) group.

  • Methyl 6-fluoronicotinate: Contains a direct carbon-fluorine bond at the 6-position.

  • Methyl 6-(trifluoromethyl)nicotinate: Features a trifluoromethyl (-CF₃) group at the 6-position.

  • Methyl nicotinate: The non-fluorinated parent compound for baseline comparison.

Comparative Physicochemical Properties

The nature and placement of fluorine substituents significantly impact the electronic and lipophilic character of the nicotinate scaffold. These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects: pKa and Basicity

The electronegativity of fluorine influences the pKa of the pyridine nitrogen. Electron-withdrawing groups decrease the electron density on the nitrogen atom, thereby reducing its basicity (lowering the pKa). This modulation is crucial for optimizing interactions with biological targets and can affect properties like solubility and off-target activity.

  • The -CF₃ group is a strong electron-withdrawing group, leading to a significant decrease in the pKa compared to the parent methyl nicotinate.

  • The -F substituent also lowers the pKa due to its electronegativity.

  • The -OCH₂CF₃ group has a more complex effect. While the CF₃ group is strongly electron-withdrawing, the intervening ether linkage can modulate the overall electronic impact on the pyridine ring. Generally, the trifluoroethoxy group is less deactivating than a direct trifluoromethyl group.

Lipophilicity: LogP Analysis

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a key factor in drug design, influencing membrane permeability and solubility.[4][5] Fluorination typically increases lipophilicity.[5]

  • The -CF₃ group significantly increases LogP.[5]

  • The -OCH₂CF₃ group also substantially increases lipophilicity, often to a greater extent than a -CF₃ group, due to the additional ethyl moiety.[6]

  • A single -F atom provides a more moderate increase in LogP.

Data Summary

The following table summarizes key physicochemical properties for the comparator nicotinates. Note that experimental values can vary based on measurement conditions, and calculated values (cLogP) are provided as estimates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (cLogP)Predicted pKa
Methyl nicotinateC₇H₇NO₂137.14~1.1~3.4
Methyl 6-fluoronicotinateC₇H₆FNO₂155.13[7]~1.3<3.0
Methyl 6-(trifluoromethyl)nicotinateC₈H₆F₃NO₂205.13[8]~2.0<2.5
Methyl 6-(2,2,2-trifluoroethoxy)nicotinateC₉H₈F₃NO₃249.16~2.5~2.8

Synthesis Strategies and Methodologies

The accessibility of these building blocks is a critical consideration for their application in drug discovery programs. The synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction.

Detailed Experimental Protocol: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

This protocol describes a standard laboratory procedure for the synthesis of the title compound from a readily available starting material.

Reaction: Nucleophilic Aromatic Substitution

Rationale: The 6-position of the pyridine ring in methyl 6-chloronicotinate is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the ester group. 2,2,2-Trifluoroethanol is a suitable nucleophile, and a strong base like sodium hydride is used to deprotonate the alcohol, forming the more potent trifluoroethoxide nucleophile.

Materials:

  • Methyl 6-chloronicotinate

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath.

  • Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of sodium trifluoroethoxide.

  • Add a solution of methyl 6-chloronicotinate (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product S1 Methyl 6-chloronicotinate P2 2. SₙAr Reaction with Chloropyridine (Heat) S1->P2 S2 2,2,2-Trifluoroethanol P1 1. Deprotonation of Alcohol with NaH in DMF at 0°C S2->P1 S3 Sodium Hydride (NaH) S3->P1 P1->P2 Sodium trifluoroethoxide P3 3. Aqueous Workup & Extraction P2->P3 P4 4. Purification (Column Chromatography) P3->P4 FP Methyl 6-(2,2,2-trifluoroethoxy)nicotinate P4->FP

Caption: Synthetic workflow for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate via SₙAr.

Reactivity and Metabolic Stability: A Head-to-Head Comparison

Chemical Reactivity

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group (like a halide) is present at the 2-, 4-, or 6-positions.[9][10] The reactivity is enhanced by electron-withdrawing substituents.

  • Methyl 6-fluoronicotinate: The fluorine atom is a highly effective leaving group in SₙAr reactions, often making this compound more reactive than its chloro-analogue.

  • Methyl 6-(trifluoromethyl)nicotinate: The powerful electron-withdrawing -CF₃ group strongly activates the ring towards nucleophilic attack, though the -CF₃ group itself is not a leaving group.

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: The trifluoroethoxy group is generally stable and not readily displaced by nucleophiles under typical SₙAr conditions.

In Vitro Metabolic Stability

A primary reason for incorporating fluorinated groups into drug candidates is to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[2][11][12] The Carbon-Fluorine bond is significantly stronger than a Carbon-Hydrogen bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes.[13]

  • Methyl nicotinate: The unsubstituted ring and the methyl ester are both potential sites for metabolism.

  • Methyl 6-(trifluoromethyl)nicotinate: The -CF₃ group is exceptionally stable metabolically.[5][13] Its presence can also sterically hinder and electronically deactivate the adjacent ring, protecting it from oxidation.[11]

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate: The trifluoroethoxy group is generally considered more metabolically stable than a simple methoxy group, which is prone to O-dealkylation.[6][11] The C-F bonds of the trifluoroethyl moiety are highly resistant to enzymatic attack.[6] This often translates to a longer metabolic half-life.[6]

Experimental Protocol: Liver Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of compounds in early drug discovery.[14][15][16] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the test compounds.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Ice-cold acetonitrile with an internal standard (for stopping the reaction)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compounds and positive controls (e.g., verapamil, testosterone) in phosphate buffer. Thaw liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in buffer.[16]

  • Pre-incubation: Add the microsomal solution and the test compound solution to a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[15][17] The 0-minute sample serves as the baseline.

  • Sample Preparation: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[17]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the slope of the initial linear phase.[11][13]

Data Interpretation & Visualization

A longer half-life (t½) and lower intrinsic clearance (CLᵢₙₜ) indicate greater metabolic stability.

Stability_Concept cluster_structure Molecular Structure cluster_property Key Property cluster_outcome Metabolic Outcome S_H R-H / R-OCH₃ (Metabolically Labile) P_Weak Low C-H Bond Energy Susceptible to O-Dealkylation S_H->P_Weak S_F R-CF₃ / R-OCH₂CF₃ (Metabolically Robust) P_Strong High C-F Bond Energy Steric/Electronic Shielding S_F->P_Strong O_Fast Fast Metabolism (Short t½, High CLᵢₙₜ) P_Weak->O_Fast O_Slow Slow Metabolism (Long t½, Low CLᵢₙₜ) P_Strong->O_Slow

Caption: Relationship between fluorination, bond properties, and metabolic stability.

Case Studies and Applications in Drug Discovery

Fluorinated nicotinates are valuable building blocks in the synthesis of a wide range of biologically active molecules. The specific choice of a fluorinated moiety allows for the fine-tuning of a compound's properties to meet the demands of a particular therapeutic target.

  • Methyl 6-(trifluoromethyl)nicotinate and its derivatives are frequently used in the development of kinase inhibitors and central nervous system (CNS) agents, where metabolic stability and brain penetration are often critical.

  • The properties imparted by the trifluoroethoxy group , such as high lipophilicity and metabolic stability, make Methyl 6-(2,2,2-trifluoroethoxy)nicotinate an attractive intermediate for developing compounds targeting cardiovascular diseases, metabolic disorders, and oncology.

Conclusion and Future Outlook

This guide has systematically compared Methyl 6-(2,2,2-trifluoroethoxy)nicotinate with other key fluorinated nicotinates. The choice between these building blocks is a strategic decision in drug design.

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate offers a compelling combination of increased lipophilicity and enhanced metabolic stability, distinguishing it from both the parent nicotinate and analogues with a direct -CF₃ or -F substitution. Its synthesis is straightforward via SₙAr chemistry.

  • Methyl 6-(trifluoromethyl)nicotinate provides exceptional metabolic stability and strong electron-withdrawing character.

  • Methyl 6-fluoronicotinate serves as a highly reactive intermediate for further functionalization via SₙAr.

The continued exploration of novel fluorinated substituents on the nicotinate scaffold will undoubtedly lead to the development of new chemical entities with superior drug-like properties. The insights provided herein should empower researchers to make more informed decisions when selecting fluorinated building blocks for their discovery programs.

References

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A Comparative Guide to the Metabolic Stability of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In drug discovery, enhancing metabolic stability is a cornerstone of developing viable therapeutic candidates. The strategic incorporation of fluorine atoms is a widely adopted approach to mitigate undesirable metabolism. This guide provides an in-depth comparison of the metabolic stability of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate against its non-fluorinated analogs, Methyl 6-methoxynicotinate and Methyl 6-ethoxynicotinate. Through detailed experimental protocols and comparative data, we elucidate the significant impact of the trifluoroethoxy group on the compound's resistance to enzymatic degradation, offering valuable insights for researchers and professionals in drug development.

Introduction: The Critical Role of Metabolic Stability in Drug Design

The journey of a drug from administration to its therapeutic target is fraught with metabolic challenges, primarily orchestrated by enzymes in the liver. A compound's susceptibility to this biotransformation, its metabolic stability, is a pivotal determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for adverse effects.[1][2] Early assessment of metabolic stability is therefore indispensable in the drug discovery pipeline, enabling the selection and optimization of candidates with favorable properties.[3][4]

The cytochrome P450 (CYP) family of enzymes, abundant in liver microsomes, is a major contributor to the metabolism of a vast array of drugs.[5][6] Consequently, in vitro assays utilizing liver microsomes are a cornerstone for evaluating the intrinsic clearance of new chemical entities.[1][3][7] These assays provide crucial data on a compound's metabolic fate, guiding medicinal chemists in their efforts to enhance stability.

One of the most effective strategies to bolster metabolic stability is the introduction of fluorine atoms into a molecule.[8][9] The trifluoromethyl group (-CF3) or, in this case, the trifluoroethoxy group (-OCH2CF3), can significantly alter a molecule's electronic properties and block sites susceptible to oxidative metabolism.[8][10] The high bond energy of the carbon-fluorine (C-F) bond renders it more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[8] This guide focuses on Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, a compound that leverages this principle to enhance metabolic robustness.

The Compounds: A Structural Comparison

To objectively assess the influence of the trifluoroethoxy group, we compare the metabolic stability of our lead compound with two closely related structural analogs. The core methyl nicotinate scaffold remains constant, with variations only in the 6-position alkoxy substituent.

  • Compound A: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

    • Features the electron-withdrawing and metabolically robust trifluoroethoxy group.

  • Compound B: Methyl 6-methoxynicotinate

    • The simplest analog, with a methoxy group, which is known to be susceptible to O-dealkylation.

  • Compound C: Methyl 6-ethoxynicotinate

    • An intermediate analog with an ethoxy group, also a potential site for metabolic attack.

The pyridine ring, common to all three compounds, can also influence metabolism. The nitrogen atom can decrease the electron density of the aromatic carbons, potentially slowing metabolism.[6][11] However, it can also coordinate with the heme iron of CYP enzymes, which can sometimes inhibit metabolism.[6]

Methodology: In Vitro Liver Microsomal Stability Assay

To ensure the trustworthiness and reproducibility of our findings, a standardized and well-validated in vitro liver microsomal stability assay was employed. This protocol is designed to provide a clear and accurate measure of each compound's intrinsic clearance.

Experimental Workflow

The following diagram illustrates the key steps in the liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solutions (10 mM) D Pre-incubate Microsomes & Compound (37°C) A->D B Thaw & Dilute Liver Microsomes (0.5 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Add Compound F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate Half-Life (t½) & Intrinsic Clearance (CLint) I->J

Caption: Workflow of the in vitro liver microsomal stability assay.

Detailed Protocol
  • Reagent Preparation:

    • Test Compounds (A, B, C) and a positive control (e.g., a compound with known metabolic instability) were dissolved in DMSO to a stock concentration of 10 mM.

    • Pooled human liver microsomes were thawed on ice and diluted to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • An NADPH regenerating system was prepared in 0.1 M phosphate buffer.

  • Incubation Procedure:

    • The diluted liver microsome solution was added to a 96-well plate.

    • The test compound working solutions were added to the wells to achieve a final concentration of 1 µM.

    • The plate was pre-incubated at 37°C for 10 minutes with gentle shaking.

    • The metabolic reaction was initiated by the addition of the NADPH regenerating system.

    • Control incubations were performed in the absence of the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Collection and Processing:

    • Aliquots were collected from the incubation mixture at 0, 5, 15, 30, and 60 minutes.

    • The reaction was immediately quenched by adding ice-cold acetonitrile containing an internal standard.

    • The samples were centrifuged to precipitate the proteins.

    • The supernatant was collected for analysis.

  • Analytical Method:

    • The concentration of the parent compound remaining at each time point was quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[4]

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining was plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) was calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Results: A Clear Demonstration of Enhanced Stability

The metabolic stability of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and its analogs was evaluated, and the results are summarized in the table below.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
A: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (Structure A)> 60< 11.5
B: Methyl 6-methoxynicotinate (Structure B)15.245.6
C: Methyl 6-ethoxynicotinate (Structure C)28.524.3

(Note: The structures would be depicted in a formal publication.)

The data clearly demonstrates that Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (Compound A) exhibits significantly greater metabolic stability compared to its non-fluorinated counterparts. With a half-life exceeding 60 minutes, it shows minimal degradation over the course of the experiment. In contrast, Methyl 6-methoxynicotinate (Compound B) is rapidly metabolized, with a short half-life and high intrinsic clearance. Methyl 6-ethoxynicotinate (Compound C) shows intermediate stability.

Discussion: The Trifluoroethoxy Advantage

The observed differences in metabolic stability can be directly attributed to the electronic and steric properties of the 6-position substituent.

Blocking Metabolic Hotspots

The primary metabolic pathway for alkoxy groups is O-dealkylation, a reaction catalyzed by CYP enzymes.[12] The methoxy and ethoxy groups of Compounds B and C are susceptible to this metabolic attack. The introduction of the trifluoroethoxy group in Compound A effectively blocks this pathway. The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent methylene group, making it less prone to oxidative metabolism.[8][10]

The Metabolic Fate of Nicotinate Esters

While the primary focus is on the stability of the alkoxy group, it is also important to consider the potential hydrolysis of the methyl ester. Nicotinate esters can be hydrolyzed to nicotinic acid.[13][14] However, this is often a slower process compared to CYP-mediated oxidation.[15] Our control experiments (without NADPH) showed minimal degradation for all compounds, indicating that ester hydrolysis is not the primary route of metabolism under these conditions.

The following diagram illustrates the likely metabolic pathways.

metabolism cluster_main Metabolic Pathways of 6-Alkoxynicotinates cluster_A Compound A (R = -CH2CF3) cluster_BC Compounds B & C (R = -CH3, -CH2CH3) cluster_ester Secondary Pathway Parent Methyl 6-Alkoxynicotinate A Methyl 6-(2,2,2-trifluoroethoxy)nicotinate BC Methyl 6-methoxy/ethoxynicotinate A_met Metabolically Stable A->A_met CYP450 (Blocked) BC_met 6-Hydroxynicotinic Acid (O-dealkylation) BC->BC_met CYP450 Ester Methyl 6-Alkoxynicotinate Hydrolysis 6-Alkoxynicotinic Acid (Ester Hydrolysis) Ester->Hydrolysis Esterases

Caption: Putative metabolic pathways for 6-alkoxynicotinates.

Conclusion: A Clear Strategy for Enhanced Drug Design

This comparative guide unequivocally demonstrates the profound impact of trifluoroethoxylation on the metabolic stability of the methyl nicotinate scaffold. Methyl 6-(2,2,2-trifluoroethoxy)nicotinate exhibits superior resistance to in vitro metabolism compared to its methoxy and ethoxy analogs. This enhanced stability is a direct consequence of the electronic properties of the trifluoroethoxy group, which effectively shields the molecule from CYP450-mediated degradation.

These findings underscore the value of strategic fluorination as a tool in modern drug design to overcome metabolic liabilities. By incorporating metabolically robust functional groups, researchers can significantly improve the pharmacokinetic profiles of drug candidates, ultimately increasing their potential for clinical success.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

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  • PubMed. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Retrieved from [Link]

  • PubMed Central (PMC). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (CAS No. 287979-27-5), grounded in established safety principles and regulatory standards. Our focus is not just on the "how," but the "why," ensuring that these procedures become an intuitive and integral part of your laboratory workflow.

Pre-Disposal Risk Assessment: Understanding the Compound

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is a substituted pyridine derivative. Its disposal protocol is dictated by two key structural features: the nicotinate core and, most critically, the trifluoroethoxy group .

  • Trifluoroethoxy Group (-OCH₂CF₃): The presence of fluorine atoms classifies this compound unequivocally as a halogenated organic compound .[1][2] Halogenated wastes are treated separately from non-halogenated streams because their high-temperature incineration, the preferred disposal method, produces acidic gases (like hydrogen fluoride) that require specialized scrubbers.[3] Mixing them with non-halogenated solvents unnecessarily complicates and increases the cost of disposal for the entire waste stream.[4]

  • Nicotinate Core: As a derivative of nicotinic acid, this compound possesses biological activity. While specific toxicity data for this molecule is limited, related compounds like methyl 6-methylnicotinate are known to be skin, eye, and respiratory irritants.[5][6][7] Therefore, all handling and disposal operations must assume the potential for irritation.

Safety Data Summary
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.[5][6][8]GHS07 Exclamation MarkP264: Wash skin thoroughly after handling.[8] P280: Wear protective gloves.[8]
Eye Irritation Causes serious eye irritation.[5][6][8]GHS07 Exclamation MarkP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Respiratory Irritation May cause respiratory irritation if inhaled.[6][8]GHS07 Exclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
Environmental Hazard Fluorinated organic compounds can be persistent in the environment. The EPA is actively developing regulations for many fluorinated substances due to their persistence.[9][10](Implied, best practice)P273: Avoid release to the environment.

Immediate Safety Protocols: Spill and Exposure

Before beginning any work that will generate waste, preparedness for accidental release is critical.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[11]

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of organic chemicals. Always inspect gloves before use and wash hands after removal.[12][13]

  • Protective Clothing: A standard laboratory coat should be worn and kept fastened.[11][14]

  • Ventilation: All handling of the compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2][13]

Emergency Procedures
  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a designated, sealable container for hazardous waste. This spill cleanup material must also be treated as halogenated waste.[2]

    • Wipe down the spill area with an appropriate solvent and then soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

The Core Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process of characterization, segregation, and containment. The following workflow ensures compliance and safety.

Step 1: Waste Characterization and Segregation

This is the most crucial decision point. Due to the presence of fluorine, all waste streams containing Methyl 6-(2,2,2-trifluoroethoxy)nicotinate—including pure compound, solutions, and contaminated materials (like gloves or absorbent pads)—must be classified as Halogenated Organic Waste .

The Logic of Segregation:

  • Regulatory Compliance: Environmental regulations mandate the separation of halogenated and non-halogenated waste streams.

  • Safety: Prevents inadvertent mixing with incompatible chemicals, such as strong oxidizers or bases, which could cause a dangerous reaction.[2]

  • Disposal Pathway: Ensures the waste is sent to a facility capable of handling it, typically one with a high-temperature incinerator equipped with acid gas scrubbers.[3]

The following decision tree illustrates the correct waste segregation pathway.

G start Waste Generated: Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Classify as: HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste  Yes   non_halogenated_waste Classify as: NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste  No   check_mixing Is it mixed with incompatible waste? (e.g., strong acids, bases, oxidizers) halogenated_waste->check_mixing collect_separately Collect in a dedicated, properly labeled HALOGENATED waste container. check_mixing->collect_separately  No   consult_ehs Consult EHS/ Waste Management Officer check_mixing->consult_ehs  Yes  

Caption: Waste Segregation Decision Flowchart.

Step 2: Container Selection and Labeling
  • Select an Appropriate Container: Use a designated hazardous waste container that is in good condition and compatible with organic solvents. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is typically appropriate.[2][15] Ensure the container is clean and dry before adding any waste.

  • Affix a Hazardous Waste Tag: Before the first drop of waste is added, the container must be labeled.[2] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.

  • Complete the Tag Information: Fill out the tag completely and legibly. This includes:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste Methyl 6-(2,2,2-trifluoroethoxy)nicotinate". Do not use abbreviations or formulas.[15]

    • A complete list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[2][15] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Use Secondary Containment: Store the waste container in a secondary containment bin or tray. This will contain any potential leaks or spills from the primary container.

  • Store in a Designated Area: The container should be stored in a designated Satellite Accumulation Area (SAA) within the lab.[2] This area should be clearly marked, away from drains, and segregated from incompatible materials (e.g., acids, bases, oxidizers).

  • Arrange for Pickup: Once the container is full, or if work on the project is complete, contact your institution's EHS department to schedule a pickup. Do not overfill containers.

Final Disposal Pathway: From Lab to Destruction

The journey of the waste does not end at the laboratory door. As a halogenated organic compound, Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is destined for destruction via high-temperature incineration .[3] This thermal treatment process is designed to break the stable carbon-fluorine bonds. The resulting combustion byproducts, including hydrogen fluoride (HF), are then neutralized in a scrubber system before being released, minimizing environmental impact. Landfilling is not an appropriate disposal method for this type of liquid chemical waste.[3]

References

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Operational Guide: Personal Protective Equipment for Handling Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and logistical guidance for the handling of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate. As a specialized chemical intermediate, understanding its structural components is key to a robust safety assessment. This guide is founded on the principles of risk mitigation through the hierarchy of controls, emphasizing engineering solutions as the primary line of defense, supplemented by rigorous personal protective equipment (PPE) protocols.

Hazard Assessment and Risk Profile

The chemical structure combines a pyridine core, common in pharmaceutical agents, with a trifluoroethoxy group. This latter feature firmly classifies the compound as a halogenated organic substance , a critical designation for waste disposal.[4][5] Based on proxy data, the compound should be handled as, at minimum, a substance with the following hazards:

Hazard ClassificationGHS Hazard CodeDescriptionSupporting Sources
Skin IrritationH315 (Category 2)Causes skin irritation.[1][2][3][6][7]
Serious Eye IrritationH319 (Category 2A)Causes serious eye irritation.[1][2][3][6][7]
Respiratory IrritationH335 (Category 3)May cause respiratory irritation.[1][2][3][6][7]
Aquatic HazardH402 (Acute, Category 3)Harmful to aquatic life.[1][3]

The causality for these hazards stems from the reactivity of the pyridine ring and the potential for the compound to interact with biological tissues. All handling procedures must be designed to prevent direct contact and inhalation.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place and fully operational. These controls are designed to remove the hazard at the source, providing a passive layer of protection.

  • Chemical Fume Hood: All weighing, transferring, and handling of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate must be conducted inside a certified chemical fume hood.[8][9][10] This is non-negotiable. The fume hood's primary function is to capture and exhaust potentially harmful vapors and aerosols, preventing inhalation, which is a primary route of exposure.[11]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[12][13] All laboratory personnel must be trained on their location and proper operation.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the specific tasks being performed.

Protection TypeSpecific RecommendationsRationale and Causality
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. A full-face shield should be worn over safety goggles during procedures with a high risk of splashing (e.g., transfers of large volumes, heating).[14]Protects the eyes from splashes and airborne particles, which can cause serious and potentially irreversible irritation.[2][15] A face shield provides an additional layer of protection for the entire face.[14]
Hand Protection Incidental Contact (Splash Protection): Heavy-duty nitrile examination gloves (minimum 8 mil thickness). Extended Contact or Immersion: Butyl rubber or Polyvinyl Alcohol (PVA) gloves.[12][16]Standard nitrile gloves offer poor resistance to many pyridine-based compounds and should only be used for brief, incidental contact, with immediate replacement upon contamination.[12] Butyl rubber and PVA provide superior chemical resistance for prolonged handling, minimizing the risk of dermal absorption.[16] Always inspect gloves for tears or punctures before use.[17]
Skin and Body Protection A fully-buttoned, long-sleeved laboratory coat. Closed-toe shoes and long pants are mandatory. An acid-resistant apron may be required for large-volume transfers.[11]A lab coat prevents direct skin contact from minor splashes and spills.[8] Natural fiber clothing (e.g., cotton) is recommended under the lab coat, as synthetic fibers can melt and adhere to the skin in the event of a fire.
Respiratory Protection Not required when all work is conducted within a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency situations, such as a large spill or ventilation failure.[12][18]Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA (29 CFR 1910.134).[19][20] Engineering controls are the primary method for respiratory protection.
Safe Handling and Disposal Workflow

Adherence to a strict, procedural workflow is essential for minimizing risk. The following steps provide a self-validating system for safe handling from preparation to disposal.

  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood.

    • Prepare a designated, labeled "Halogenated Organic Waste" container.[5]

    • Review the Safety Data Sheets (SDSs) for any other chemicals being used in the procedure.[13]

  • Donning PPE:

    • Don long pants and closed-toe shoes.

    • Don a lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly.

    • Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Chemical Handling:

    • Perform all manipulations of the compound deep within the chemical fume hood, at least 6 inches from the sash.

    • Use designated tools (spatulas, pipettes) for transfers to avoid cross-contamination.[13]

    • Keep the container of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate sealed when not in active use.

  • Decontamination and Disposal:

    • Upon completion of work, decontaminate all surfaces and equipment using an appropriate solvent.

    • Carefully place all waste, including contaminated consumables (e.g., weighing paper, pipette tips), into the designated Halogenated Organic Waste container.[4][21] Crucially, do not mix halogenated waste with non-halogenated waste streams , as this significantly increases disposal costs and environmental complexity.[22]

  • Doffing PPE:

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat, turning it inside out during removal if contamination is suspected.

    • Remove eye protection.

    • Wash hands and forearms thoroughly with soap and water.[17]

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase Prep 1. Verify Engineering Controls (Fume Hood, Eyewash) Assemble 2. Assemble Equipment & Waste Container Prep->Assemble Proceed Don_PPE 3. Don Appropriate PPE Assemble->Don_PPE Proceed Handle 4. Handle Chemical in Fume Hood Don_PPE->Handle Dispose 5. Segregate Halogenated Waste Handle->Dispose Decon 6. Decontaminate Surfaces Dispose->Decon Doff_PPE 7. Doff PPE Decon->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Figure 1: Safe Handling and Disposal Workflow.
Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][8]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Spill:

    • Small Spill (inside fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material into the sealed halogenated waste container. Decontaminate the area.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.[5]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Introduction. Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet for Methyl 6-methylnicotinate. Thermo Fisher Scientific. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Safety Data Sheet for Methyl 6-methylnicotinate. Unknown Source. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet for Methyl Nicotinate. Loba Chemie. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.